molecular formula C2H4INO B12389918 2-Iodoacetamide-d4

2-Iodoacetamide-d4

Cat. No.: B12389918
M. Wt: 188.99 g/mol
InChI Key: PGLTVOMIXTUURA-BGOGGDMHSA-N
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Description

2-Iodoacetamide-d4 is a useful research compound. Its molecular formula is C2H4INO and its molecular weight is 188.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C2H4INO

Molecular Weight

188.99 g/mol

IUPAC Name

N,N,2,2-tetradeuterio-2-iodoacetamide

InChI

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2

InChI Key

PGLTVOMIXTUURA-BGOGGDMHSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N([2H])[2H])I

Canonical SMILES

C(C(=O)N)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodoacetamide-d4 for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoacetamide-d4 is a deuterated analog of the common alkylating agent 2-iodoacetamide. In the realm of proteomics and mass spectrometry-based research, it serves as a powerful tool for the quantitative analysis of proteins. By incorporating four deuterium atoms, this stable isotope-labeled reagent allows for the differential labeling of protein samples, enabling precise relative quantification of protein abundance and post-translational modifications, particularly those involving cysteine residues. This guide provides a comprehensive overview of this compound, its primary applications, detailed experimental protocols, and the underlying principles of its use in modern research.

Core Principles and Primary Applications

The primary utility of this compound lies in its role as a cysteine-reactive reagent in quantitative proteomics. The workflow typically involves the comparison of two or more biological samples, such as a control versus a treated state. In this approach, one sample is treated with the standard, "light" 2-iodoacetamide, while the other is treated with the "heavy" this compound.

The underlying principle is the covalent modification of the thiol group of cysteine residues, a process known as alkylation or carbamidomethylation. This modification is crucial for preventing the reformation of disulfide bonds after their reduction, which is a standard step in protein sample preparation for mass spectrometry to ensure proteins are in a linearized state for enzymatic digestion and subsequent analysis.

Following alkylation, the samples are combined and processed for mass spectrometry analysis. The mass spectrometer can distinguish between peptides alkylated with the light and heavy reagents due to the 4-Dalton mass difference imparted by the four deuterium atoms in this compound. The ratio of the intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of that protein in the original samples.

The primary research applications of this compound include:

  • Quantitative Proteomics: Determining the relative abundance of proteins between different biological samples.[1]

  • Redox Proteomics: Studying the oxidation state of cysteine residues, which can be indicative of cellular redox signaling and oxidative stress.[2]

  • Determination of Cysteine pKa Values: The reactivity of cysteine thiols is pH-dependent, and isotope-coded iodoacetamide reagents can be used to probe the pKa of individual cysteine residues within a protein.[3]

  • Studying Protein-Protein Interactions and Post-Translational Modifications: By quantifying changes in protein levels or modifications in response to stimuli, researchers can gain insights into cellular signaling pathways.

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Formula C₂D₄INO[4]
Molecular Weight 188.99 g/mol [4][5]
CAS Number 1219802-64-8[4][5]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO (100 mg/mL) and water (100 mg/mL, with sonication)[4][7]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[6]
Reactivity and Specificity

This compound, like its non-deuterated counterpart, is a highly reactive alkylating agent. Its primary target is the nucleophilic thiol group of cysteine residues. However, under certain conditions, off-target reactions with other amino acid residues can occur. It is crucial to control the reaction conditions, such as pH and reagent concentration, to maximize specificity for cysteine.

Target Amino AcidMass Shift (with light Iodoacetamide)Notes
Cysteine (Primary Target) +57.02 DaCarbamidomethylation of the thiol group.
Methionine +57.02 DaS-alkylation. This modification can be unstable and may lead to a neutral loss in the mass spectrometer.
Lysine +57.02 Da (single), +114.04 Da (double)Alkylation of the ε-amino group. Double alkylation can mimic the mass of a di-glycine remnant from ubiquitination.
Histidine +57.02 DaAlkylation of the imidazole ring.
Aspartate & Glutamate +57.02 DaAlkylation of the carboxyl group.
N-terminus +57.02 DaAlkylation of the α-amino group.

Note: The mass shifts listed are for the non-deuterated 2-iodoacetamide. For this compound, the corresponding mass shift will be approximately 4 Da higher due to the four deuterium atoms.

Experimental Protocols

Below are detailed methodologies for common applications of this compound in proteomics research.

Protocol 1: Standard Protein Alkylation for Quantitative Proteomics

This protocol outlines the basic steps for preparing protein samples for quantitative analysis using "light" and "heavy" iodoacetamide.

  • Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer and determine the protein concentration of each sample.

  • Reduction: To an equal amount of protein from each sample (e.g., 100 µg), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.

  • Alkylation (Differential Labeling):

    • To the control sample, add "light" 2-iodoacetamide to a final concentration of 20 mM.

    • To the experimental sample, add this compound to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Pooling and Digestion: Combine the "light" and "heavy" labeled samples. Proceed with in-solution or in-gel digestion with a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Protocol 2: Redox Proteomics Workflow for Cysteine Oxidation Analysis

This protocol is designed to assess the oxidation state of cysteine residues.

  • Lysis and Initial Alkylation: Lyse cells in a buffer containing "light" 2-iodoacetamide (e.g., 50 mM) to alkylate all reduced cysteine thiols. This step is performed rapidly to prevent post-lysis oxidation.

  • Removal of Excess Alkylating Agent: Remove the excess "light" 2-iodoacetamide by protein precipitation (e.g., with acetone) or buffer exchange.

  • Reduction of Oxidized Cysteines: Resuspend the protein pellet in a denaturing buffer and add a reducing agent (e.g., 10 mM DTT) to reduce all reversibly oxidized cysteine residues (e.g., disulfides, sulfenic acids). Incubate at 37°C for 30 minutes.

  • Alkylation of Newly Reduced Cysteines: Add "heavy" this compound (e.g., 50 mM) to alkylate the newly exposed thiol groups. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion and MS Analysis: Proceed with enzymatic digestion and LC-MS/MS analysis.

  • Data Analysis: The ratio of heavy to light labeled peptides for a given cysteine-containing peptide provides a quantitative measure of its oxidation state in the original sample.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the components of signaling pathways investigated using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sampleA Control Sample reductionA Reduction (e.g., DTT) sampleA->reductionA sampleB Treated Sample reductionB Reduction (e.g., DTT) sampleB->reductionB alkylationA Alkylation (Iodoacetamide) reductionA->alkylationA alkylationB Alkylation (this compound) reductionB->alkylationB combine Combine Samples alkylationA->combine alkylationB->combine digest Tryptic Digestion combine->digest lcms LC-MS/MS digest->lcms data Data Analysis (Quantification) lcms->data hif1_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Redox Stress cluster_redox_reg Redox Regulation (Studied with this compound) HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD Hydroxylation Proteasome Proteasome HIF1a_norm->Proteasome Degradation HIF1a_hyp HIF-1α VHL VHL PHD->VHL Recognition PHD_ox PHD (Oxidized Cys) VHL->HIF1a_norm Ubiquitination HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HIF1_complex->TargetGenes Transcription ROS ROS ROS->PHD Oxidation of Cys residues PHD_ox->HIF1a_norm Inhibition of Hydroxylation

References

An In-Depth Technical Guide to 2-Iodoacetamide-d4: Properties, Structure, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-Iodoacetamide-d4. It is intended to be a valuable resource for researchers and professionals in the fields of proteomics, drug discovery, and biomedical research who utilize advanced mass spectrometry techniques for quantitative analysis.

Core Chemical and Physical Properties

This compound is the deuterated form of 2-iodoacetamide, a well-known alkylating agent. The incorporation of four deuterium atoms provides a stable isotopic label, making it an invaluable tool for quantitative proteomics and metabolic research. Its fundamental properties are summarized below.

PropertyValueCitations
Molecular Formula C₂D₄INO[1][2]
Molecular Weight ~188.99 g/mol [1][3][4][5]
CAS Number 1219802-64-8[1][3][6][7]
Unlabeled CAS Number 144-48-9[1][3][4][7]
Appearance White to off-white solid[1][8]
Chemical Purity ≥98%[3][4]
Isotopic Purity (D) ≥98-99 atom %[7]
Solubility Soluble in DMSO (e.g., 100 mg/mL)[1][6]
Storage Conditions Store refrigerated (+2°C to +8°C) or frozen (-20°C), protect from light.[1][3][4]

Chemical Structure and Identifiers

The structure of this compound is identical to its non-deuterated counterpart, with deuterium atoms replacing hydrogen on the amide nitrogen and the alpha-carbon.

IdentifierValueCitations
SMILES IC([2H])([2H])C(N([2H])[2H])=O[1][2]
InChI InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2,4D2 (representative)[7]
IUPAC Name N,N,2,2-tetradeuterio-2-iodoacetamide[7]

Reactivity and Mechanism of Action

This compound is a potent alkylating agent that irreversibly modifies sulfhydryl groups on cysteine residues through a nucleophilic substitution reaction. This process, known as carbamidomethylation, is crucial in proteomics for preventing the reformation of disulfide bonds after reduction.[4][9] The covalent modification adds a deuterated carbamidomethyl group to the cysteine side chain.

This specific reactivity makes it an ideal reagent for use in quantitative proteomics techniques, such as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), to assess the redox state of cysteine residues across the proteome.[8] In this method, two cell populations (e.g., control and treated) are lysed in the presence of either "light" (standard) iodoacetamide or "heavy" this compound.[8] The mass difference allows for the relative quantification of reduced (unmodified) cysteines between the two states via mass spectrometry.[8]

Experimental Protocols

The following are detailed methodologies for common applications of iodoacetamide, which are directly applicable to its deuterated form.

Standard Protein Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for subsequent analysis by mass spectrometry (bottom-up proteomics).

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: this compound

  • Quenching reagent (optional): DTT

  • Digestion enzyme: Trypsin

Procedure:

  • Reduction: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM.[4][5] Incubate the sample for 30-60 minutes at a temperature between 37°C and 56°C.[4][5]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound to a final concentration of 10-20 mM.[10] To ensure specificity for cysteine residues, this step should be performed in the dark for 30-60 minutes at room temperature.[4][10]

  • Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 5 mM to react with any excess iodoacetamide.[4]

  • Digestion: Proceed with protein digestion by adding trypsin, typically at a 1:50 to 1:100 enzyme-to-protein ratio, and incubate overnight at 37°C.[4][6]

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 column or similar reversed-phase chromatography material before analysis by mass spectrometry.[4]

Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) Workflow

This protocol outlines the key steps for quantitative redox proteomics using light and heavy iodoacetamide.[1][8]

Materials:

  • Two distinct cell or tissue samples (e.g., control vs. treated)

  • Lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 4% SDS)

  • "Light" 2-Iodoacetamide (unlabeled)

  • "Heavy" this compound

  • Reducing agent: DTT

  • Secondary alkylating agent: N-ethylmaleimide (NEM)

Procedure:

  • Sample Lysis and Initial Alkylation: Lyse the control sample in lysis buffer containing "light" iodoacetamide (e.g., 55 mM) and the treated sample in lysis buffer containing an equimolar concentration of "heavy" this compound.[8] This step labels all reduced cysteine residues.

  • Sample Combination: Combine equal amounts of protein from the light- and heavy-labeled lysates.

  • Reduction of Oxidized Cysteines: Add DTT to reduce any reversibly oxidized cysteine residues within the combined sample.[8]

  • Secondary Alkylation: Alkylate the newly reduced cysteine thiols with N-ethylmaleimide (NEM).[8]

  • Protein Digestion and Analysis: Proceed with standard proteomic sample preparation, including protein precipitation, digestion with trypsin, and subsequent LC-MS/MS analysis.

  • Data Analysis: Quantify the relative abundance of light- and heavy-labeled peptides. A change in the ratio between the heavy and light forms of a peptide indicates a change in the oxidation state of the corresponding cysteine residue between the two original samples.[8]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the role of this compound in research.

SICyLIA_Workflow cluster_control Control Sample cluster_treated Treated Sample Control_Cells Control Cells Lysis_Light Lysis + 'Light' Iodoacetamide Control_Cells->Lysis_Light Combine Combine Equal Protein Amounts Lysis_Light->Combine Treated_Cells Treated Cells (e.g., Oxidative Stress) Lysis_Heavy Lysis + this compound ('Heavy') Treated_Cells->Lysis_Heavy Lysis_Heavy->Combine Reduce Reduce Oxidized Cysteines (DTT) Combine->Reduce Alkylate_NEM Alkylate with NEM Reduce->Alkylate_NEM Digest Trypsin Digestion Alkylate_NEM->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Heavy/Light Peptide Ratios LCMS->Quantify

Caption: Workflow for Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA).

Drug_Discovery_Workflow cluster_proteomics Quantitative Redox Proteomics cluster_discovery Drug Discovery Pipeline Reagent This compound Method SICyLIA / Quantitative MS Reagent->Method Enables Target_ID Target Identification & Validation Method->Target_ID Informs Lead_Gen Lead Generation Target_ID->Lead_Gen Preclinical Preclinical Development Lead_Gen->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of quantitative proteomics in the drug discovery pipeline.

Cysteine_Alkylation_Pathway Protein_Reduced Reduced Protein (Cysteine-SH) Protein_Alkylated Alkylated Protein (Cysteine-S-CD₂-CO-ND₂) Protein_Reduced->Protein_Alkylated  + IAA_d4 This compound (I-CD₂-CO-ND₂) IAA_d4->Protein_Alkylated HI HI Protein_Alkylated->HI  +

Caption: Reaction mechanism of cysteine alkylation by this compound.

References

The Role of Deuterated Iodoacetamide in Advancing Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative proteomics, the precise and differential labeling of proteins is paramount for accurate quantification and the elucidation of complex biological processes. Deuterated iodoacetamide has emerged as a powerful tool, enabling researchers to delve into the intricacies of protein expression, cysteine reactivity, and drug-protein interactions. This technical guide provides an in-depth exploration of the purpose and applications of deuterated iodoacetamide in proteomics, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

Iodoacetamide is a well-established alkylating agent that irreversibly binds to the thiol group of cysteine residues, preventing the formation of disulfide bonds.[1][2][3] By incorporating stable isotopes, such as deuterium (²H or D), into the iodoacetamide molecule, a "heavy" version of the reagent is created. This isotopic labeling strategy allows for the differential labeling of two or more proteome samples, which can then be combined and analyzed simultaneously by mass spectrometry. The mass difference between the light (non-deuterated) and heavy (deuterated) labeled peptides enables their distinction and relative quantification.

Core Applications in Proteomics

The versatility of deuterated iodoacetamide lends itself to a range of applications in quantitative proteomics, each providing unique insights into cellular function and dysfunction.

Quantitative Analysis of Protein Expression

Similar to the principles of Isotope-Coded Affinity Tags (ICAT), deuterated iodoacetamide can be used for the relative quantification of protein expression levels between different cell or tissue states.[4][5] In this approach, one proteome is labeled with light iodoacetamide, and the other with a deuterated ("heavy") counterpart. After labeling, the samples are combined, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light isotopic envelopes for each cysteine-containing peptide corresponds to the relative abundance of the parent protein in the two samples.

Redox Proteomics: Unraveling Cysteine Oxidation

Cysteine residues are susceptible to a variety of oxidative post-translational modifications (PTMs), which play crucial roles in cellular signaling and stress responses. Deuterated iodoacetamide is a cornerstone of techniques like Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), designed to globally quantify changes in cysteine oxidation.

In a typical SICyLIA workflow, reduced cysteines in a control sample are alkylated with light iodoacetamide, while those in a treated (e.g., oxidatively stressed) sample are alkylated with heavy iodoacetamide. Any cysteine residues that were oxidized in the treated sample will not react with the heavy iodoacetamide. Subsequently, all reversibly oxidized cysteines in both samples are reduced and alkylated with a different, non-isotopic alkylating agent. By comparing the heavy-to-light ratios of the initially labeled peptides, researchers can identify and quantify site-specific changes in cysteine oxidation across the proteome.

Cysteine Reactivity Profiling

The reactivity of a cysteine residue is influenced by its local chemical environment and can be modulated by protein conformation, ligand binding, or post-translational modifications. Deuterated iodoacetamide, often in the form of isotopically labeled iodoacetamide-alkyne probes, is employed to profile the reactivity of cysteine residues on a proteome-wide scale.[6]

In a competitive profiling experiment, two proteomes are treated with different concentrations of a compound of interest or are in different functional states. Subsequently, the remaining reactive cysteines are labeled with either light or heavy iodoacetamide-alkyne probes. The ratio of heavy to light labeled peptides provides a measure of the change in reactivity of specific cysteine residues, offering insights into protein function, allosteric regulation, and drug-target engagement.

Investigating Protein-Drug Interactions

Deuterated iodoacetamide can be utilized to identify and characterize the targets of covalent drugs and to study changes in protein conformation upon drug binding. By differentially labeling a proteome in the presence and absence of a covalent inhibitor that targets cysteine residues, researchers can identify the specific proteins and cysteine sites that interact with the drug. A decrease in the signal from a peptide labeled with iodoacetamide in the drug-treated sample indicates that the cysteine residue was occupied by the covalent inhibitor.

Furthermore, changes in protein stability upon non-covalent drug binding can be probed using methods that couple limited proteolysis or chemical denaturation with differential isotopic labeling. Changes in the accessibility of cysteine residues to deuterated iodoacetamide can reveal conformational changes induced by drug binding.

Quantitative Data Presentation

The choice of deuterated iodoacetamide reagent determines the mass difference between the light and heavy labeled peptides, a critical parameter for mass spectrometric analysis. A sufficient mass difference (typically ≥ 4 Da) is necessary to resolve the isotopic envelopes of the light and heavy peptide pairs.[7]

Reagent NameIsotopic CompositionMass Shift (vs. Light)Common Abbreviation
Iodoacetamide (Light)C₂H₄INO0 DaIAM / IAA
Iodoacetamide-d2C₂H₂D₂INO+2 Dad2-IAM
Iodoacetamide-d4C₂D₄INO+4 Dad4-IAM
Iodoacetamide-d5C₂D₅INO+5 Dad5-IAM
Heavy Iodoacetamide¹³C₂D₂H₂INO+4 DaHeavy IAM
N-phenyl iodoacetamide-d5C₈H₃D₅INO+5 Dad5-Iodoacetanilide
N-t-butyliodoacetamide-d9C₆H₅D₉INO+9 Dad9-N-t-butyliodoacetamide

Table 1: Common Deuterated Iodoacetamide Reagents and their Mass Shifts.

Experimental Protocols

Protocol 1: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) for Redox Proteomics

This protocol provides a generalized workflow for the SICyLIA technique to quantify proteome-wide changes in cysteine oxidation.

1. Sample Preparation and Lysis: a. Culture cells or prepare tissue samples under control and experimental (e.g., oxidative stress) conditions. b. Lyse the cells or homogenize the tissue in a buffer containing either light iodoacetamide (for the control sample) or heavy iodoacetamide (for the experimental sample) to alkylate reduced cysteine thiols. A typical concentration is 50 mM iodoacetamide in a lysis buffer containing a strong denaturant like urea or SDS. c. Ensure complete lysis and denaturation to expose all reduced cysteines.

2. Reduction of Reversibly Oxidized Cysteines: a. After the initial alkylation, remove excess iodoacetamide. b. Treat both the light- and heavy-labeled proteomes with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce all reversibly oxidized cysteine residues.

3. Second Alkylation Step: a. Alkylate the newly formed free thiols with a non-isotopic alkylating agent, such as N-ethylmaleimide (NEM), to prevent their re-oxidation.

4. Protein Digestion: a. Combine the light- and heavy-labeled protein samples in a 1:1 ratio. b. Digest the combined protein mixture into peptides using a protease, typically trypsin.

5. Mass Spectrometry and Data Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the relative abundance of the light and heavy isotopic pairs for each cysteine-containing peptide. The ratio of heavy to light signal for a given peptide reflects the change in the oxidation state of that specific cysteine residue between the two conditions.

Protocol 2: Cysteine Reactivity Profiling

This protocol outlines a general workflow for competitive cysteine reactivity profiling.

1. Proteome Preparation: a. Prepare two identical aliquots of a cell lysate or tissue homogenate.

2. Competitive Labeling: a. Treat one aliquot with a vehicle control and the other with the compound of interest at a specific concentration. This allows the compound to react with its target cysteine residues.

3. Isotopic Labeling of Remaining Reactive Cysteines: a. To the control-treated proteome, add light iodoacetamide (or an alkyne-functionalized version for subsequent enrichment). b. To the compound-treated proteome, add heavy iodoacetamide (or its alkyne-functionalized counterpart). This step labels all cysteine residues that were not modified by the compound of interest.

4. Sample Combination and Processing: a. Combine the two labeled proteomes in a 1:1 ratio. b. If using alkyne-functionalized probes, perform a click chemistry reaction to attach a biotin tag for enrichment of the labeled peptides. c. Digest the protein mixture with trypsin. d. If applicable, enrich for biotin-tagged peptides using streptavidin affinity chromatography.

5. LC-MS/MS Analysis and Interpretation: a. Analyze the peptide mixture by LC-MS/MS. b. Determine the heavy-to-light ratio for each identified cysteine-containing peptide. A ratio less than 1 indicates that the cysteine residue was a target of the compound of interest, as its reactivity towards the iodoacetamide probe was reduced.

Mandatory Visualizations

SICyLIA workflow for quantitative redox proteomics.

Cysteine_Reactivity_Profiling cluster_Control Control cluster_Experimental Experimental Proteome Identical Proteome Aliquots Control_Vehicle Treat with Vehicle Proteome->Control_Vehicle Exp_Compound Treat with Covalent Compound Proteome->Exp_Compound Control_Light_IAM Label with Light Iodoacetamide Control_Vehicle->Control_Light_IAM Combine Combine Samples (1:1) Control_Light_IAM->Combine Exp_Heavy_IAM Label with Heavy Iodoacetamide Exp_Compound->Exp_Heavy_IAM Exp_Heavy_IAM->Combine Process Digestion & (Optional Enrichment) Combine->Process LCMS LC-MS/MS Analysis Process->LCMS Analysis Analyze Heavy/Light Ratios to Determine Reactivity LCMS->Analysis

Workflow for competitive cysteine reactivity profiling.

Drug_Target_ID cluster_Control Control cluster_Drug Drug-Treated Lysate Cell/Tissue Lysate Control_Treatment Vehicle Treatment Lysate->Control_Treatment Drug_Treatment Covalent Drug Treatment Lysate->Drug_Treatment Control_Alkylation Alkylation with Light Iodoacetamide Control_Treatment->Control_Alkylation Combine Combine Samples Control_Alkylation->Combine Drug_Alkylation Alkylation with Heavy Iodoacetamide Drug_Treatment->Drug_Alkylation Drug_Alkylation->Combine Process Protein Digestion Combine->Process LCMS LC-MS/MS Analysis Process->LCMS Identify Identify Peptides with Altered Heavy/Light Ratios LCMS->Identify

Identifying covalent drug targets with isotopic labeling.

Conclusion

Deuterated iodoacetamide has proven to be an indispensable reagent in the proteomics toolkit, offering a robust and versatile method for quantitative analysis. Its application in studying protein expression, redox regulation, cysteine reactivity, and drug-protein interactions provides researchers with a powerful lens to investigate the molecular underpinnings of cellular processes. By leveraging the principles of stable isotope labeling and the specific reactivity of iodoacetamide towards cysteine residues, scientists can gain deeper insights into the dynamic nature of the proteome, paving the way for new discoveries in basic research and the development of novel therapeutics. This guide serves as a foundational resource for harnessing the full potential of deuterated iodoacetamide in advancing proteomic research.

References

A Technical Guide to the Solubility and Stability of 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of 2-Iodoacetamide-d4, a deuterated analog of the commonly used alkylating agent, 2-Iodoacetamide. Understanding these core physicochemical properties is critical for its effective application in proteomics, drug discovery, and other sensitive biochemical assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a discussion of the compound's stability profile, including potential degradation pathways.

Core Properties of this compound

This compound is the deuterium-labeled form of 2-Iodoacetamide, an alkylating agent widely used for the irreversible modification of cysteine residues in proteins.[1] This modification is a crucial step in proteomics workflows to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein sequencing and identification. The incorporation of deuterium isotopes provides a stable, heavy-labeled internal standard for mass spectrometry-based quantitative proteomics.

Quantitative Solubility Data

The solubility of this compound is a key parameter for preparing stock solutions and ensuring its effective concentration in experimental assays. The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, 2-Iodoacetamide.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100529.13Ultrasonic treatment may be required for complete dissolution. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[2]

Table 2: Solubility of 2-Iodoacetamide (Non-deuterated)

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water100540.66Ultrasonic treatment may be needed.[3]
Water40216.26-
Dimethyl Sulfoxide (DMSO)100540.66Ultrasonic treatment may be needed.[3]
Dimethyl Sulfoxide (DMSO)40216.26Moisture-absorbing DMSO can reduce solubility.[4]
Ethanol40216.26-

Stability Profile and Storage Recommendations

The stability of this compound is critical for its efficacy as an alkylating agent. Degradation can lead to reduced reactivity and the generation of interfering byproducts. The compound is sensitive to light, moisture, and pH.

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotes
Powder-20°C3 yearsStore protected from light and moisture.[2]
Powder4°C2 yearsStore protected from light and moisture.[2]
In Solvent-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][3]
In Solvent-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) prep2->equil1 equil2 Protect from light during agitation equil1->equil2 sep1 Centrifuge the suspension to pellet undissolved solid equil2->sep1 sep2 Alternatively, filter through a 0.22 µm syringe filter ana1 Carefully collect the supernatant sep2->ana1 ana2 Prepare serial dilutions of the supernatant ana1->ana2 ana3 Quantify the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) ana2->ana3

Caption: Workflow for determining aqueous solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, light-protected vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a 0.22 µm filter.

  • Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.

Protocol for Assessing Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound in solution over time under different conditions.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis prep1 Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) prep2 Dilute the stock solution to the final working concentration in the test buffer (e.g., PBS, pH 7.4) prep1->prep2 inc1 Aliquot the solution into multiple vials for different time points and conditions prep2->inc1 inc2 Incubate under various conditions: - Temperature (e.g., 4°C, 25°C, 37°C) - Light exposure (light vs. dark) inc1->inc2 samp1 At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot inc2->samp1 samp2 Immediately analyze the concentration of remaining this compound by HPLC-UV or LC-MS samp1->samp2 samp3 Optionally, analyze for the appearance of degradation products samp2->samp3

Caption: Workflow for assessing solution stability.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer.

  • Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., varying temperature and light exposure).

  • Time-Point Analysis: At regular intervals, remove an aliquot and immediately analyze it by a suitable method (e.g., HPLC-UV) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.

Degradation Pathways

The primary application of this compound is the specific alkylation of cysteine residues. However, under non-ideal conditions, the compound can degrade or participate in non-specific reactions.

Alkylation of Cysteine Residues (Intended Reaction)

The intended and primary reaction of this compound is the S-alkylation of the thiol group of cysteine residues in proteins.

Caption: Alkylation of a cysteine residue.

Potential Degradation and Side Reactions

This compound can undergo degradation through hydrolysis and photodegradation. Furthermore, its reactivity is not entirely specific to cysteines, and it can react with other nucleophilic amino acid side chains, particularly at non-optimal pH or when used in excess. This is a form of functional degradation as it reduces the specific labeling of cysteine.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_side_reactions Side Reactions (Over-alkylation) main I-CD2-CO-ND2 hydrolysis Hydrolysis (HO-CD2-CO-ND2) main->hydrolysis H2O photodegradation Photodegradation (Formation of I2 and other products) main->photodegradation Light (hν) lysine Lysine (ε-amino group) main->lysine High pH histidine Histidine (imidazole ring) main->histidine High pH methionine Methionine (thioether) main->methionine termini N/C-termini main->termini

Caption: Potential degradation and side reactions.

Key Considerations for Stability:

  • Light Sensitivity: this compound is light-sensitive. Both the solid reagent and its solutions should be stored protected from light to prevent photodegradation, which can lead to the formation of free iodine, often observed as a yellow or brownish discoloration.

  • Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis to form hydroxyacetamide-d4. This reaction is generally slow but can be accelerated at higher temperatures and extreme pH values.

  • pH Dependence of Reactivity: The alkylation of cysteine residues is most efficient at a slightly alkaline pH (around 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion. At higher pH values or with excessive concentrations of the reagent, the risk of side reactions with other amino acid residues such as lysine, histidine, and the N-terminus increases.

  • Fresh Solutions: Due to its limited stability in solution, it is highly recommended to prepare solutions of this compound fresh before each use.

By understanding the solubility and stability characteristics of this compound and adhering to the recommended handling and experimental protocols, researchers can ensure the reliability and reproducibility of their results in sensitive applications.

References

An In-depth Technical Guide to Stable Isotope Labeling with 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of 2-Iodoacetamide-d4 for stable isotope labeling in quantitative proteomics. It is designed to equip researchers with the technical knowledge required to effectively utilize this powerful technique for studying protein expression, post-translational modifications, and drug-target engagement.

Introduction to this compound Labeling

Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate comparison of protein abundance between different biological samples. This compound is a deuterated form of the common alkylating agent iodoacetamide. In proteomics, iodoacetamide is primarily used to irreversibly alkylate the thiol group of cysteine residues, preventing the formation of disulfide bonds.[1][2][3] This process, known as carbamidomethylation, adds a mass of 57.02 Da to each cysteine.

By using this compound, a "heavy" isotopic label is introduced, resulting in a predictable mass shift that can be detected by a mass spectrometer. The "light" (non-deuterated) and "heavy" (deuterated) labeled samples can then be mixed, processed, and analyzed together. The relative abundance of a protein or peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic peaks.

Chemical Properties and Mass Shifts

A clear understanding of the chemical properties and resulting mass shifts of the labeling reagents is crucial for accurate data analysis.

Property2-Iodoacetamide (Light)This compound (Heavy)
Chemical Formula C₂H₄INOC₂D₄INO
Molecular Weight 184.96 g/mol [4][5]188.99 g/mol [6][7]
CAS Number 144-48-9[4][5][6]1219802-64-8[6][7]
Mass Shift upon Cysteine Alkylation +57.021 Da+61.046 Da
Mass Difference (Heavy - Light) -+4.025 Da

Mechanism of Cysteine Alkylation

The primary mechanism of action for iodoacetamide and its deuterated analog is the irreversible alkylation of the sulfhydryl group (-SH) of cysteine residues.[1][2] This is a nucleophilic substitution (SN2) reaction where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon atom of the iodoacetamide molecule. This results in the formation of a stable thioether bond and the release of iodide.

G cluster_2 Alkylated Cysteine Cys Protein-SH AlkylatedCys Protein-S-CD2-CO-ND2 Cys->AlkylatedCys Nucleophilic Attack IAMd4 I-CD2-CO-ND2 IAMd4->AlkylatedCys

Mechanism of Cysteine Alkylation with this compound.

Experimental Workflow for Quantitative Proteomics

A typical quantitative proteomics experiment using this compound involves several key steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Protein Extraction and Reduction cluster_2 Stable Isotope Labeling cluster_3 Sample Processing cluster_4 Data Acquisition and Analysis SampleA Sample A (e.g., Control) LysisA Lysis and Protein Solubilization SampleA->LysisA SampleB Sample B (e.g., Treated) LysisB Lysis and Protein Solubilization SampleB->LysisB ReductionA Reduction of Disulfide Bonds (e.g., DTT, TCEP) LysisA->ReductionA ReductionB Reduction of Disulfide Bonds (e.g., DTT, TCEP) LysisB->ReductionB LabelingA Alkylation with 2-Iodoacetamide (Light) ReductionA->LabelingA LabelingB Alkylation with This compound (Heavy) ReductionB->LabelingB Combine Combine Samples LabelingA->Combine LabelingB->Combine Digestion Proteolytic Digestion (e.g., Trypsin) Combine->Digestion Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis: Peptide Identification, Quantification, and Statistical Analysis LCMS->DataAnalysis

General Experimental Workflow for this compound Labeling.
Detailed Experimental Protocol

This protocol provides a general framework. Optimization may be required for specific sample types and experimental goals.

1. Protein Extraction and Reduction:

  • Lyse cells or tissues in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • For each sample, take an equal amount of protein (e.g., 100 µg).

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes, or with tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 5 mM and incubating at 37°C for 60 minutes.

2. Alkylation with 2-Iodoacetamide and this compound:

  • Cool samples to room temperature.

  • For the "light" labeled sample, add a freshly prepared solution of 2-Iodoacetamide to a final concentration of 55 mM.

  • For the "heavy" labeled sample, add a freshly prepared solution of this compound to a final concentration of 55 mM.

  • Incubate in the dark at room temperature for 30-45 minutes.[8]

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

3. Sample Pooling and Protein Digestion:

  • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

  • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

4. Peptide Desalting:

  • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 solid-phase extraction (SPE) column.

  • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.

  • Dry the purified peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

6. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Perform peptide identification by searching the data against a protein sequence database.

  • Quantify the relative abundance of peptides and proteins by calculating the ratio of the intensities of the "heavy" and "light" isotopic peaks.

Important Considerations:

  • pH: The alkylation reaction is most efficient at a slightly alkaline pH (7.5-8.5).[8]

  • Light Sensitivity: Iodoacetamide solutions are light-sensitive and should be prepared fresh and kept in the dark.[8]

  • Stoichiometry: Ensure a sufficient molar excess of the alkylating agent over the reducing agent to achieve complete alkylation.

  • Side Reactions: At higher pH and concentrations, iodoacetamide can react with other amino acid residues such as lysine, histidine, and methionine.[8][9][10]

Applications in Studying Signaling Pathways

Stable isotope labeling with this compound is particularly valuable for studying redox-sensitive signaling pathways, where the oxidation state of cysteine residues plays a critical regulatory role.[1][11]

G cluster_0 Cellular Stimulus cluster_1 Redox-Sensitive Proteins cluster_2 Downstream Signaling cluster_3 Cellular Response Stimulus Oxidative Stress (e.g., H2O2) Kinase Kinase Stimulus->Kinase Oxidation of Cys Phosphatase Phosphatase Stimulus->Phosphatase Oxidation of Cys TranscriptionFactor Transcription Factor Stimulus->TranscriptionFactor Oxidation of Cys Phosphorylation Phosphorylation Cascade Kinase->Phosphorylation Phosphatase->Phosphorylation GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Response Apoptosis, Proliferation, Differentiation Phosphorylation->Response GeneExpression->Response

Redox-Sensitive Signaling Pathway.

Examples of Redox-Sensitive Signaling Pathways:

  • Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon oxidative stress, specific cysteine residues in Keap1 are oxidized, leading to the stabilization and activation of Nrf2, which then induces the expression of antioxidant genes.

  • MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are involved in a wide range of cellular processes. Several components of these pathways, including apoptosis signal-regulating kinase 1 (ASK1), are regulated by the redox state of their cysteine residues.

  • NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and immunity. The activity of NF-κB can be modulated by the redox state of cysteine residues in its subunits and in upstream regulatory proteins.

By using this compound labeling, researchers can quantify changes in the abundance and modification of proteins within these pathways in response to various stimuli, providing insights into the molecular mechanisms of disease and the effects of therapeutic interventions.

Data Presentation and Interpretation

Quantitative data from this compound labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table of Expected Mass Shifts for Amino Acid Modifications:

Amino AcidModificationMass Shift (Da)
CysteineCarbamidomethylation (Light)+57.021
CysteineCarbamidomethylation (Heavy, d4)+61.046
MethionineOxidation+15.995
Serine/Threonine/TyrosinePhosphorylation+79.966
LysineAcetylation+42.011
LysineUbiquitination (GlyGly)+114.043

Interpreting Quantitative Data:

The primary output of a quantitative proteomics experiment using this compound is a list of proteins and their corresponding heavy/light ratios. A ratio greater than 1 indicates that the protein is more abundant in the "heavy" labeled sample, while a ratio less than 1 indicates that it is more abundant in the "light" labeled sample. Statistical analysis is essential to determine the significance of these changes.

Conclusion

Stable isotope labeling with this compound is a robust and versatile technique for quantitative proteomics. Its ability to accurately measure relative protein abundance and its applicability to the study of cysteine-based modifications make it an invaluable tool for researchers in basic science and drug development. By following well-defined experimental protocols and employing rigorous data analysis, this method can provide deep insights into complex biological processes.

References

An In-depth Technical Guide to 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodoacetamide-d4, a deuterated alkylating agent crucial for advanced proteomics and mass spectrometry applications. This document details its physicochemical properties, outlines a typical experimental workflow for its use in protein mass spectrometry, and includes a plausible synthesis protocol.

Core Properties of this compound

This compound is the deuterated analog of 2-Iodoacetamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in quantitative proteomics, allowing for the differentiation and relative quantification of proteins in complex biological samples.

PropertyValueCitations
Molecular Formula C₂D₄INO[1]
Molecular Weight 188.99 g/mol [2]
Appearance White to off-white solid powder[1]
Primary Application Alkylating agent in proteomics[1][2][3]
Target Residue Cysteine (thiol group)[2]

Role in Quantitative Proteomics

This compound is primarily employed as a chemical labeling reagent in "bottom-up" or "shotgun" proteomics. Its fundamental role is to irreversibly alkylate the thiol groups of cysteine residues in proteins. This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after their reduction, which is critical for accurate protein digestion and subsequent analysis by mass spectrometry.

The incorporation of deuterium atoms introduces a known mass shift in labeled peptides compared to their non-deuterated counterparts. This mass difference allows for the direct comparison and relative quantification of protein abundance between different samples in a single mass spectrometry run, a technique broadly known as stable isotope labeling.

Experimental Workflow: Protein Alkylation for Mass Spectrometry

The following diagram illustrates a typical experimental workflow for protein sample preparation using this compound prior to mass spectrometric analysis. This process is fundamental for identifying and quantifying proteins in a complex biological lysate.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction from Cells/Tissues Quantification Protein Quantification (e.g., BCA Assay) Protein_Extraction->Quantification Reduction Reduction (e.g., DTT or TCEP) Quantification->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation Peptide Separation (LC) Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

A typical proteomics workflow using this compound.
Detailed Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a standard procedure for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

StepProcedure
1. Protein Solubilization Resuspend the protein pellet (e.g., from a cell lysate) in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
2. Reduction Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds.
3. Alkylation Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes. This step ensures the covalent modification of the reduced cysteine residues.
4. Quenching (Optional) Quench the alkylation reaction by adding DTT to a final concentration of 10-20 mM.
5. Buffer Exchange/Cleanup Remove the denaturant and excess reagents by methods such as buffer exchange, dialysis, or precipitation, preparing the sample for enzymatic digestion.
6. Proteolytic Digestion Dilute the sample to reduce the urea or guanidine hydrochloride concentration to below 1 M. Add a protease, typically trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
7. Sample Desalting Desalt the resulting peptide mixture using a C18 solid-phase extraction column before analysis by mass spectrometry.

Plausible Synthesis of this compound

While specific synthesis protocols for this compound are not widely published in standard literature, a plausible and common method for preparing deuterated amides involves the reaction of a deuterated amine with an activated carboxylic acid derivative. A likely synthetic route is outlined below, based on established organic chemistry principles.

G cluster_synthesis Plausible Synthesis of this compound Iodoacetic_Acid Iodoacetic Acid Activation Activation (e.g., with DCC or as Acyl Chloride) Iodoacetic_Acid->Activation Activated_Intermediate Activated Iodoacetyl Intermediate Activation->Activated_Intermediate Reaction Nucleophilic Acyl Substitution Activated_Intermediate->Reaction Deuterated_Ammonia Deuterated Ammonia (ND₃) Deuterated_Ammonia->Reaction Product This compound Reaction->Product

A plausible synthetic pathway for this compound.
Synthetic Protocol Outline

  • Activation of Iodoacetic Acid: Iodoacetic acid is converted into a more reactive species. This can be achieved by forming an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, or by creating an active ester using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC).

  • Reaction with Deuterated Ammonia: The activated iodoacetyl intermediate is then reacted with a deuterated ammonia source (ND₃), which acts as the nucleophile. The nitrogen atom of the deuterated ammonia attacks the electrophilic carbonyl carbon of the activated intermediate.

  • Workup and Purification: The reaction mixture is then subjected to an appropriate workup procedure to remove byproducts and unreacted starting materials. Purification of the final product, this compound, would likely be achieved through recrystallization or column chromatography to yield the desired white to off-white solid.

This synthetic approach leverages commercially available starting materials and well-established chemical transformations to produce the desired isotopically labeled compound.

References

A Guide to the Core Principles of Protein Reduction and Alkylation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the fundamental chemistry, methodologies, and critical considerations for the successful reduction and alkylation of proteins in research and therapeutic development.

In the intricate world of proteomics and drug development, the precise manipulation of protein structure is paramount. Among the most fundamental of these manipulations are the processes of reduction and alkylation, critical steps for protein characterization, analysis, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of protein reduction and alkylation, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and procedural workflows.

The Rationale Behind Reduction and Alkylation

Proteins often possess complex three-dimensional structures stabilized by disulfide bonds, which are covalent linkages between the thiol groups of cysteine residues.[1] These bonds play a crucial role in maintaining the protein's native conformation and biological activity.[2] However, for many analytical techniques, such as mass spectrometry-based proteomics, and for certain therapeutic applications, these disulfide bonds must be broken to allow for protein unfolding and complete digestion.[3][4]

Reduction is the chemical process that cleaves these disulfide bonds, converting them into free sulfhydryl groups (-SH).[5] This is typically achieved using reducing agents that donate electrons to the disulfide bond.[6] Following reduction, alkylation is performed to prevent the re-formation of these disulfide bonds.[7] Alkylating agents covalently modify the newly formed free sulfhydryl groups, creating a stable thioether bond and ensuring the protein remains in a linearized, reduced state.[7]

Key Reagents and Their Mechanisms

The selection of appropriate reducing and alkylating agents is critical for the success of any experiment. The choice depends on factors such as the specific protein, downstream applications, and desired reaction conditions.

Reducing Agents

Commonly used reducing agents in protein chemistry include:

  • Dithiothreitol (DTT): Often referred to as Cleland's reagent, DTT is a potent reducing agent that effectively reduces disulfide bonds by forming a stable six-membered ring with an internal disulfide bond.[8][9] Its reducing power is optimal at pH values greater than 7.[10]

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is highly effective over a broad pH range.[10][11] It is also more stable and less prone to air oxidation than DTT, and it does not interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC).[10][11]

  • β-Mercaptoethanol (BME): BME is another commonly used thiol-based reducing agent. While effective, it is volatile and has a strong, unpleasant odor. It is often used in sample loading buffers for SDS-PAGE.[5]

Alkylating Agents

Following reduction, alkylating agents are introduced to cap the free sulfhydryl groups. Common choices include:

  • Iodoacetamide (IAA): IAA is a widely used alkylating agent that reacts with cysteine residues to form stable carbamidomethyl derivatives.[7] It is important to perform this reaction in the dark as iodoacetamide is light-sensitive.[12]

  • Iodoacetic Acid (IAA acid): Similar to iodoacetamide, iodoacetic acid also effectively alkylates cysteine residues. The choice between the two can depend on the desired charge of the final modified cysteine.

  • N-ethylmaleimide (NEM): NEM is another cysteine-specific alkylating agent that forms irreversible thioether bonds.[7]

Quantitative Comparison of Common Reagents

The efficiency and specificity of reduction and alkylation can vary between reagents. The following tables summarize key quantitative parameters for commonly used agents.

Reducing AgentOptimal pHMolar Excess (typical)Incubation Time (typical)Incubation Temperature (typical)
Dithiothreitol (DTT)>7[10]10-100 fold30-60 min37-56°C[13][14]
Tris(2-carboxyethyl)phosphine (TCEP)1.5 - 8.5[10]10-50 fold10-30 minRoom Temperature
β-Mercaptoethanol (BME)>7100-1000 fold30-60 min37-56°C
Alkylating AgentMolar Excess (typical)Incubation Time (typical)Incubation Temperature (typical)Key Considerations
Iodoacetamide (IAA)2-5 fold over reducing agent20-45 minRoom Temperature (in the dark)[13][14]Light sensitive[12]
Iodoacetic Acid2-5 fold over reducing agent20-45 minRoom Temperature (in the dark)Can introduce a negative charge
N-ethylmaleimide (NEM)2-5 fold over reducing agent30-60 minRoom Temperature

Detailed Experimental Protocols

The following sections provide standardized protocols for in-solution and in-gel protein reduction and alkylation, commonly employed in proteomics workflows.

In-Solution Reduction and Alkylation Protocol

This protocol is suitable for purified proteins or complex protein mixtures in solution.

  • Denaturation: Denature the protein sample by adding a denaturing agent such as 8 M Urea or 6 M Guanidine-HCl.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate the sample at 56°C for 40 minutes.[13]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.[13]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubating for 15 minutes at room temperature.[15]

In-Gel Reduction and Alkylation Protocol

This protocol is designed for proteins that have been separated by gel electrophoresis.

  • Excision and Destaining: Excise the protein band of interest from the gel. Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie or silver stain is removed.[16]

  • Dehydration: Dehydrate the gel piece with 100% acetonitrile until it shrinks and turns white.[16]

  • Reduction: Rehydrate the gel piece in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56°C for 45 minutes.[16]

  • Alkylation: Remove the DTT solution and add 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 30 minutes at room temperature in the dark.[16]

  • Washing: Wash the gel piece with 100 mM ammonium bicarbonate followed by 100% acetonitrile to remove excess reagents.[16]

  • Drying: Dry the gel piece in a vacuum centrifuge before proceeding to enzymatic digestion.

Visualizing the Workflow and Chemistry

To further elucidate the processes of protein reduction and alkylation, the following diagrams, generated using the DOT language, illustrate the key chemical reactions and the overall experimental workflow.

Reduction_Alkylation_Chemistry cluster_reduction Reduction cluster_alkylation Alkylation Protein_Disulfide Protein-S-S-Protein' Reduced_Protein Protein-SH + HS-Protein' Protein_Disulfide->Reduced_Protein Cleavage of disulfide bond Reducing_Agent 2 R-SH (e.g., DTT) Reduced_Cysteine Protein-SH Alkylated_Protein Protein-S-CH2-CONH2 Reduced_Cysteine->Alkylated_Protein Covalent modification of free sulfhydryl group Alkylating_Agent I-CH2-CONH2 (Iodoacetamide)

Chemical reactions of protein reduction and alkylation.

Experimental_Workflow start Protein Sample denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction (e.g., 10mM DTT, 56°C, 40 min) denature->reduce alkylate Alkylation (e.g., 20mM IAA, RT, 30 min, dark) reduce->alkylate quench Quenching (e.g., 10mM DTT) alkylate->quench downstream Downstream Analysis (e.g., Mass Spectrometry) quench->downstream

References

The Role of 2-Iodoacetamide-d4 in Preventing Disulfide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of protein structure is paramount in proteomics, structural biology, and the development of therapeutics such as antibody-drug conjugates. Disulfide bonds, formed by the oxidation of cysteine residues, are critical determinants of protein folding, stability, and function. Uncontrolled formation of these bonds during sample preparation can lead to protein aggregation, heterogeneity, and analytical artifacts. Alkylating agents are essential tools for irreversibly modifying cysteine thiol groups, thereby preventing disulfide bond formation. This technical guide provides an in-depth examination of 2-Iodoacetamide-d4 (d4-IAM), a deuterated alkylating agent, detailing its mechanism of action, experimental protocols, and applications in modern research.

Introduction: The Challenge of Cysteine Management

Cysteine is a unique amino acid due to the reactive nature of its thiol (-SH) group. Under oxidizing conditions, two proximal thiol groups can form a disulfide bond (-S-S-), a covalent linkage that can be either essential for the native protein structure (native disulfide bonds) or a source of non-native aggregation and conformational changes. In a typical proteomics workflow, proteins are denatured and their native disulfide bonds are broken using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). To prevent the reformation of these bonds or the formation of new, non-native ones, the newly exposed free thiols must be capped.[1][2]

This is where alkylating agents play a crucial role. 2-Iodoacetamide (IAM) is one of the most common alkylating agents used for this purpose.[3] It reacts efficiently with cysteine's thiol group to form a stable carbamidomethyl derivative.[4] this compound is the deuterium-labeled analogue of IAM, offering the same reactivity but with a key advantage: a predictable mass shift that makes it an invaluable tool for quantitative mass spectrometry-based proteomics.[5]

Mechanism of Action: Cysteine Alkylation

The core function of this compound is the irreversible alkylation of cysteine residues. The reaction, known as carbamidomethylation, is a nucleophilic substitution where the nucleophilic thiolate anion (-S⁻) of a cysteine residue attacks the electrophilic carbon atom of the d4-IAM molecule, displacing the iodine atom.[4] This process covalently attaches a deuterated carbamidomethyl group to the cysteine side chain.

This modification is critical because it physically blocks the thiol group, rendering it incapable of participating in the thiol-disulfide exchange reactions that lead to disulfide bond formation.[2] The reaction is most efficient at a slightly alkaline pH (typically pH 8-9), which promotes the deprotonation of the thiol group to the more reactive thiolate form.[6]

Caption: Mechanism of cysteine alkylation by this compound.

Quantitative Data and Reagent Properties

The primary distinction between standard iodoacetamide and its deuterated form lies in the mass difference they impart upon modification. This difference is fundamental to its application in quantitative proteomics.

Property2-Iodoacetamide (IAM)This compound (d4-IAM)Reference
Chemical Formula ICH₂CONH₂ICD₂CONH₂[4][5]
Molecular Weight 184.96 g/mol 188.99 g/mol (approx.)[6]
Mass Shift on Cysteine +57.0215 Da+61.0467 Da (approx.)[5][7]
Key Application Standard Cysteine AlkylationQuantitative Proteomics, Internal Standard[5]

Off-Target Reactions: While highly specific for cysteines at alkaline pH, iodine-containing reagents can exhibit off-target reactions, especially if used in excess.[6] These side reactions can complicate data analysis. A systematic evaluation of various alkylating agents revealed that iodoacetamide can also modify methionine, lysine, histidine, and peptide N-termini.[1][8] Researchers should be aware of these potential artifacts when designing experiments and analyzing data.

Experimental Protocols

Adherence to a well-defined protocol is essential for achieving complete and specific alkylation. Below are detailed methodologies for both in-solution and in-gel protein alkylation.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified proteins or complex protein lysates prior to enzymatic digestion for mass spectrometry analysis.

Reagents:

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM TCEP (Tris(2-carboxyethyl)phosphine) solution or 1 M DTT (Dithiothreitol)

  • Alkylation Reagent: 500 mM this compound in water (prepare fresh and protect from light)[9]

  • Quenching Reagent: 1 M DTT

Methodology:

  • Protein Solubilization: Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturation Buffer.

  • Reduction: Add the reducing agent to a final concentration of 10 mM (e.g., 2 µL of 500 mM TCEP). Incubate for 30 minutes at 56°C to break all disulfide bonds.[1]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared this compound solution to a final concentration of 25 mM (e.g., 5 µL of 500 mM d4-IAM). Incubate for 30 minutes at room temperature in complete darkness.[1][7] Iodoacetamide is light-sensitive.[6]

  • Quenching: Add DTT to a final concentration of 15 mM to quench any unreacted d4-IAM. Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent mass spectrometry analysis. The urea concentration must be diluted to less than 2 M before adding trypsin.[9]

In-Gel Protein Reduction and Alkylation

This protocol is used for proteins that have been separated by SDS-PAGE.

Reagents:

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (AmBic)

  • Reducing Solution: 10 mM DTT in 50 mM AmBic (prepare fresh)[10]

  • Alkylation Solution: 55 mM this compound in 50 mM AmBic (prepare fresh and protect from light)[10]

  • Wash Solutions: 50 mM AmBic; 100% Acetonitrile

Methodology:

  • Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut it into small pieces (~1x1 mm). Destain the gel pieces by washing with the Destaining Solution until the blue color is gone.

  • Dehydration: Dehydrate the gel pieces by incubating with 100% ACN until they turn opaque white. Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in Reducing Solution, ensuring they are fully submerged. Incubate for 45-60 minutes at 56°C.[11]

  • Alkylation: Remove the DTT solution and immediately add the Alkylation Solution. Incubate for 30-45 minutes at room temperature in complete darkness.[11]

  • Washing: Remove the alkylation solution. Wash the gel pieces sequentially with 50 mM AmBic and then 100% ACN.

  • Drying: Dry the alkylated gel pieces completely in a vacuum centrifuge. They are now ready for in-gel digestion.

start Protein Sample (with Disulfide Bonds) denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction (e.g., DTT or TCEP) denature->reduce alkylate Alkylation (this compound) In Dark reduce->alkylate quench Quench Reaction (Excess DTT) alkylate->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest analyze LC-MS/MS Analysis digest->analyze

Caption: Standard experimental workflow for protein sample preparation.

Applications in Research and Drug Development

The use of this compound extends beyond simple prevention of disulfide bonds, providing unique advantages in several advanced applications.

Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative mass spectrometry. By using a "heavy" (d4-IAM) and "light" (unlabeled IAM) version of the reagent to label two different protein populations, researchers can accurately quantify relative protein abundance.[12] When the samples are mixed and analyzed, the cysteine-containing peptides will appear as paired peaks separated by a precise mass difference (approximately 4 Da per cysteine). This strategy allows for the direct comparison of protein expression levels between different states (e.g., healthy vs. disease, treated vs. untreated).

Structural Biology and Redox State Analysis

In structural biology, it is often crucial to capture a protein in a specific redox state. By treating the sample with d4-IAM, all accessible cysteine residues are immediately and irreversibly capped. This "freezes" the protein's redox state, preventing any further oxidation or disulfide exchange during purification and analysis. This is particularly important for studying redox-sensitive signaling pathways where the function of a protein is regulated by the oxidation state of its cysteine residues.

cluster_pathway Probing a Redox-Sensitive Pathway cluster_analysis Experimental Approach Signal Oxidative Stress Signal ProteinA Protein A (Active Site Cys-SH) Signal->ProteinA Oxidizes ProteinA_ox Protein A (Oxidized Cys-SOH) ProteinB Downstream Effector Protein B ProteinA->ProteinB Activates Lysis Cell Lysis with This compound ProteinA->Lysis Capture Redox State ProteinA_ox->ProteinB Inhibits Interaction Response Cellular Response ProteinB->Response Analysis Identify d4-IAM labeled sites (Mass Spectrometry) Lysis->Analysis

Caption: Use of d4-IAM to identify redox-sensitive cysteines in a pathway.

Drug Development and Antibody-Drug Conjugates (ADCs)

In the development of cysteine-targeting drugs, d4-IAM can be used as a probe to identify accessible and reactive cysteines on a target protein. Furthermore, the manufacturing of biologics, particularly ADCs, requires precise control over disulfide bonds. Many ADCs are formed by reducing specific interchain disulfide bonds on a monoclonal antibody and then conjugating a cytotoxic drug to the newly freed cysteines.[13] Incomplete conjugation can lead to free thiols that might reform disulfide bonds, creating product heterogeneity. Alkylating agents are used as capping agents to block any unreacted cysteines, ensuring the stability and homogeneity of the final ADC product. The use of d4-IAM in this process can aid in the characterization of the final product by mass spectrometry.

Conclusion

This compound is a powerful and versatile tool for the modern life scientist. Its fundamental role is the effective and irreversible prevention of disulfide bond formation through cysteine alkylation, a critical step in nearly every proteomics workflow.[1] Beyond this primary function, its deuterium label provides a distinct mass signature that enables sophisticated quantitative proteomic analyses and aids in the detailed characterization of protein redox states and biotherapeutics. While researchers must remain vigilant to the potential for off-target modifications, a properly executed protocol using this compound ensures sample integrity and unlocks a deeper level of analysis, making it an indispensable reagent in both basic research and pharmaceutical development.

References

Methodological & Application

Application Note: Standardized Protein Alkylation Using 2-Iodoacetamide-d4 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics, accurate and reproducible protein quantification is essential for understanding complex biological systems and for the development of novel therapeutics. Mass spectrometry (MS) has become a primary tool for these analyses.[1][2] A critical step in sample preparation for "bottom-up" proteomics is the reduction and alkylation of cysteine residues.[3] This process involves breaking disulfide bonds to unfold the protein, followed by the covalent modification of the resulting free sulfhydryl groups to prevent them from reforming.[4] This ensures consistent enzymatic digestion and accurate peptide identification.[5]

Iodoacetamide (IAM) is a widely used alkylating agent that irreversibly blocks cysteine residues by adding a carbamidomethyl group.[4][6] For quantitative proteomics, stable isotope-labeled reagents are often employed to differentiate between samples.[7][8] 2-Iodoacetamide-d4 (heavy IAM) is a deuterated analog of IAM that serves as an excellent tool for introducing a known mass shift (+4 Da) onto cysteine-containing peptides. This allows for the relative or absolute quantification of proteins when compared against a sample labeled with a light (non-deuterated) counterpart.

This application note provides a detailed, standardized protocol for the in-solution alkylation of proteins using this compound, optimized for downstream LC-MS/MS analysis. Adherence to a standardized protocol is crucial for minimizing variability and avoiding unwanted side reactions, such as the alkylation of other amino acid residues (e.g., lysine, histidine) or the peptide N-terminus.[1][9]

Experimental Workflow for Proteomics Sample Preparation

The overall workflow for preparing protein samples for mass spectrometry involves several key stages, from initial protein denaturation to final analysis. The reduction and alkylation steps are critical for ensuring that proteins are fully accessible to digestive enzymes and that cysteine residues are stabilized.

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis Denaturation Protein Solubilization & Denaturation Reduction Reduction of Disulfide Bonds Denaturation->Reduction Exposes Cysteines Alkylation Alkylation with This compound Reduction->Alkylation Prevents Re-oxidation Quench Quench Excess Alkylating Agent Alkylation->Quench Minimizes Side Reactions Digestion Enzymatic Digestion (e.g., Trypsin) Quench->Digestion Desalting Peptide Desalting & Cleanup (C18) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS

Caption: Standard workflow for protein sample preparation for mass spectrometry.

Detailed Experimental Protocol

This protocol details the in-solution reduction and alkylation of protein samples using Dithiothreitol (DTT) and this compound.

Reagent Preparation

It is critical to prepare some solutions fresh to ensure maximum reactivity and avoid degradation.[10]

  • Lysis & Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent (Prepare Fresh): 500 mM Dithiothreitol (DTT) in water. (Alternatively, 500 mM Tris(2-carboxyethyl)phosphine (TCEP) can be used).

  • Alkylating Agent (Prepare Fresh & Protect from Light): 500 mM this compound in water. Wrap the tube in aluminum foil.[6][10]

  • Quenching Solution: 500 mM DTT in water.

  • Enzyme: Sequencing-grade Trypsin (or other protease) reconstituted according to the manufacturer's instructions.

Step-by-Step Alkylation Procedure

This procedure is designed for a protein sample of approximately 100 µg in a starting volume of 100 µL. Adjust volumes proportionally for different sample amounts.

  • Protein Solubilization & Denaturation:

    • Dissolve the protein pellet in 100 µL of Lysis & Denaturation Buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5).

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction:

    • Add 1 µL of 500 mM DTT to the protein solution to achieve a final concentration of 5 mM.

    • Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.[3]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add 2.8 µL of freshly prepared 500 mM this compound to the sample for a final concentration of approximately 14 mM.[1]

    • CRITICAL: Perform this step in the dark to prevent the degradation of the light-sensitive iodoacetamide.[6] Incubate at room temperature for 30 minutes.[1][3]

  • Quenching:

    • To consume excess, unreacted this compound, add an additional 1 µL of 500 mM DTT (final concentration of ~5 mM).[1]

    • Incubate at room temperature in the dark for 15 minutes. This step is vital to prevent the alkylation of the digestive enzyme in the next stage.[5]

  • Digestion Preparation:

    • Dilute the sample at least 4-fold with 100 mM Tris-HCl (pH 8.5) or 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.

    • The sample is now ready for enzymatic digestion.

Quantitative Data & Optimization

The efficiency of alkylation and the prevalence of side reactions are influenced by the choice of reagents and reaction conditions.[1][3]

Table 1: Comparison of Common Reducing Agents
ReagentTypical ConcentrationAdvantagesDisadvantages
DTT (Dithiothreitol)5-10 mMEffective at pH > 7; Widely used.[11]Thiol-containing (can interfere with some labeling); Prone to oxidation, especially in the presence of metal ions; Less stable than TCEP without a chelator.[11][12][13]
TCEP (Tris(2-carboxyethyl)phosphine)5-10 mM[14]Odorless; More stable to air oxidation; Effective over a wider pH range (1.5-8.5); Does not contain thiols.[11][12]Can be unstable in phosphate buffers; Charged in solution, making it unsuitable for isoelectric focusing.[11][12]
Table 2: Optimization of Iodoacetamide Alkylation Conditions

The concentration of the alkylating agent is a critical parameter that must be optimized.[4] While higher concentrations can drive the reaction to completion, they also increase the risk of off-target modifications.[1][15]

IAM ConcentrationRelative Cysteine AlkylationNotes on Side Reactions
1-4 mMLowerIncomplete alkylation may occur, leading to fewer identified cysteine-containing peptides.[1]
8-14 mMHigherOptimal range for maximizing cysteine alkylation without significant increases in side reactions. 14 mM is a commonly cited optimal concentration.[1]
>20 mMHighestLittle to no gain in cysteine peptide identification.[1] Increased risk of over-alkylation on residues like lysine, histidine, and the peptide N-terminus.[1][6][9]
Table 3: Summary of Reagents and Protocol Conditions
StepReagentStock Conc.Final Conc.Incubation TimeTemperature
Reduction DTT500 mM5 mM30 min56°C
Alkylation This compound500 mM~14 mM30 min (in dark)Room Temp
Quenching DTT500 mM~5 mM15 min (in dark)Room Temp

References

Application Notes and Protocols for In-solution Digestion and Alkylation with 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, in-solution digestion is a fundamental technique for the preparation of protein samples for analysis by mass spectrometry (MS).[1][2] This process involves the denaturation of proteins, reduction of disulfide bonds, alkylation of free cysteine residues, and subsequent enzymatic digestion into smaller peptides. Proper execution of these steps is critical for achieving high-quality, reproducible results in protein identification and quantification.[3]

Alkylation of cysteine residues is a crucial step to prevent the reformation of disulfide bonds, which can interfere with enzymatic digestion and complicate mass spectrometry analysis.[4] Iodoacetamide is a commonly used alkylating agent that irreversibly modifies the thiol group of cysteine residues.[4][5] The use of isotopically labeled reagents, such as 2-Iodoacetamide-d4, has become a powerful tool in quantitative proteomics.[6][7] By introducing a known mass difference between samples, this compound allows for the relative or absolute quantification of proteins when combined with mass spectrometry.[6]

This document provides a detailed protocol for in-solution digestion and alkylation of protein samples using this compound. It is intended to guide researchers in preparing high-quality peptide samples for quantitative proteomic analysis. While the protocol is optimized for general protein samples, users should consider it a starting point and may need to adjust conditions based on their specific sample type and downstream application.

Materials and Reagents

  • Protein sample (in an appropriate buffer)

  • Urea (molecular biology grade)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (store protected from light)

  • Trypsin (proteomics grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN) (HPLC grade)

  • Ultrapure water

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

  • pH meter or pH paper

Experimental Workflow

experimental_workflow cluster_sample_prep Protein Sample Preparation cluster_digestion Digestion cluster_cleanup Sample Cleanup & Analysis ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (e.g., DTT or TCEP) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Dilution Dilution of Urea TrypsinDigestion Trypsin Digestion (Overnight at 37°C) Dilution->TrypsinDigestion Quenching Quenching (e.g., Formic Acid) TrypsinDigestion->Quenching Desalting Desalting (e.g., C18 StageTip) LCMS LC-MS/MS Analysis Desalting->LCMS

Caption: Overall workflow for in-solution digestion and alkylation.

Detailed Experimental Protocol

This protocol is optimized for a starting protein amount of 100 µg. Volumes should be scaled accordingly for different starting amounts.

1. Protein Denaturation and Reduction

  • To 100 µg of protein sample in a microcentrifuge tube, add a solution of 8 M Urea in 50 mM Ammonium Bicarbonate (pH 8.0) to a final volume of 100 µL. Vortex briefly to mix.

  • Add Dithiothreitol (DTT) to a final concentration of 10 mM. A 200 mM stock solution of DTT in water should be freshly prepared.

  • Incubate the sample at 37°C for 1 hour with gentle shaking.

2. Alkylation with this compound

  • Prepare a 100 mM stock solution of this compound in 50 mM Ammonium Bicarbonate immediately before use. This solution is light-sensitive and should be kept in the dark.

  • Add the 100 mM this compound stock solution to the protein sample to a final concentration of 25 mM.

  • Incubate the sample for 30 minutes at room temperature in the dark.

3. Quenching of Excess Iodoacetamide

  • To quench the unreacted this compound, add DTT to a final concentration of 10 mM.

  • Incubate for 15 minutes at room temperature in the dark.

4. Protein Digestion

  • Dilute the sample with 50 mM Ammonium Bicarbonate (pH 8.0) to reduce the urea concentration to less than 2 M. For the 100 µL sample, add 300 µL of 50 mM Ammonium Bicarbonate.

  • Add proteomics grade trypsin to the sample at a 1:50 (w/w) ratio (trypsin:protein). For 100 µg of protein, add 2 µg of trypsin.

  • Incubate the sample overnight (12-16 hours) at 37°C with gentle shaking.

5. Sample Acidification and Desalting

  • Stop the digestion by adding formic acid to a final concentration of 1%. This will bring the pH of the sample to approximately 2-3.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Desalt the resulting peptide solution using a C18 StageTip or a similar solid-phase extraction method.

  • Elute the peptides from the C18 material using a solution of 50-80% acetonitrile in 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Alkylation Reaction

Caption: Alkylation of a cysteine residue with this compound.

Data Presentation

The efficiency of alkylation and the potential for side reactions are important considerations in any proteomics workflow. While direct comparative data for this compound is limited, its chemical reactivity is expected to be nearly identical to its non-deuterated counterpart. Therefore, data for iodoacetamide can be used as a reliable guide.

Table 1: Alkylation Efficiency of Iodoacetamide with Different Reducing Agents

Reducing AgentAlkylating AgentAlkylation Efficiency (%)Reference
DTTIodoacetamide>98%[3]
TCEPIodoacetamide>97%[3]
BMEIodoacetamide>98%[3]

Efficiency is defined as the percentage of cysteine-containing peptides that are successfully alkylated.

Table 2: Common Side Reactions of Iodoacetamide

Modified ResidueType of ModificationNotesReference
MethionineCarbamidomethylationCan lead to a neutral loss during MS/MS, potentially affecting identification.[3][3]
HistidineCarbamidomethylationOccurs at a slower rate than cysteine alkylation.[5][5]
LysineCarbamidomethylationCan occur, especially at higher pH and with excess reagent.[3][3]
N-terminusCarbamidomethylationAlkylation of the free amino group at the N-terminus of peptides.[3][8][3][8]
Aspartic AcidCarbamidomethylationPossible side reaction.[3][3]
Glutamic AcidCarbamidomethylationPossible side reaction.[3][3]

Discussion and Troubleshooting

  • Kinetic Isotope Effect: The use of a deuterated alkylating agent raises the question of a potential kinetic isotope effect (KIE), where the heavier isotope could lead to a slower reaction rate.[9] However, in the alkylation reaction with this compound, the carbon-deuterium bonds are not broken during the rate-determining step. Therefore, any KIE is expected to be a secondary effect and likely negligible under standard proteomics sample preparation conditions.[10] Nevertheless, it is good practice to ensure complete alkylation by using a sufficient excess of the reagent and adequate incubation time.

  • Incomplete Alkylation: If incomplete alkylation is observed, consider the following:

    • Reagent Quality: this compound is light-sensitive and should be stored properly. Prepare solutions fresh before each use.[5]

    • pH: The alkylation reaction is most efficient at a slightly alkaline pH (7.5-8.5).[4] Ensure the pH of the reaction buffer is within this range.

    • Reducing Agent: Ensure that the disulfide bonds are fully reduced before adding the alkylating agent.

  • Side Reactions: To minimize side reactions:

    • Avoid excessive amounts of this compound.

    • Control the pH of the reaction.

    • Perform the alkylation step in the dark to prevent light-induced degradation of the reagent.[5]

By following this detailed protocol and considering the key technical aspects, researchers can effectively prepare protein samples for high-quality quantitative proteomic analysis using this compound.

References

Application Note: In-Gel Digestion and Alkylation using 2-Iodoacetamide-d4 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, in-gel digestion is a cornerstone technique for the identification and characterization of proteins from complex mixtures separated by gel electrophoresis. A critical step in this workflow is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring proper protein unfolding and complete digestion by proteolytic enzymes, ultimately leading to more accurate and reproducible results in mass spectrometry (MS)-based analyses.[1]

This application note provides a detailed protocol for in-gel digestion, with a specific focus on the use of 2-Iodoacetamide-d4 for the alkylation of cysteine residues. The incorporation of a stable isotope-labeled alkylating agent like this compound introduces a known mass shift, enabling advanced quantitative proteomics strategies. While the chemical reactivity of this compound is virtually identical to its non-deuterated counterpart, the mass difference allows for the differentiation and relative quantification of protein samples in a mass spectrometer.

Principle of the Method

The in-gel digestion process involves several key stages:

  • Excision and Destaining: The protein band of interest is excised from the gel, and the staining dye is removed to prevent interference with subsequent enzymatic digestion and mass spectrometry.

  • Reduction: The disulfide bonds within the protein are cleaved using a reducing agent, typically dithiothreitol (DTT).

  • Alkylation: The resulting free sulfhydryl groups on cysteine residues are capped with an alkylating agent, this compound, to prevent them from reforming disulfide bonds. This step introduces a deuterated carbamidomethyl group.

  • Digestion: A proteolytic enzyme, most commonly trypsin, is added to the gel piece to cleave the protein into smaller peptides.

  • Peptide Extraction: The generated peptides are extracted from the gel matrix for subsequent analysis by mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Reagents for Gel Handling and Destaining:

    • Ultrapure water (Milli-Q or equivalent)

    • Acetonitrile (ACN), HPLC grade

    • Ammonium bicarbonate (NH₄HCO₃), 50 mM, pH 8.0

    • Destaining solution: 50% ACN in 50 mM NH₄HCO₃

  • Reagents for Reduction and Alkylation:

    • Dithiothreitol (DTT), 10 mM in 50 mM NH₄HCO₃ (prepare fresh)

    • This compound (d4-IAM), 55 mM in 50 mM NH₄HCO₃ (prepare fresh and protect from light)

  • Reagents for Digestion:

    • Trypsin (sequencing grade), e.g., 12.5 ng/µL in 50 mM NH₄HCO₃ (ice-cold)

  • Reagents for Peptide Extraction:

    • Extraction solution 1: 5% formic acid in 50% ACN

    • Extraction solution 2: 100% ACN

Detailed In-Gel Digestion and Alkylation Protocol

This protocol is adapted from established procedures and optimized for the use of this compound.[2][3][4][5][6][7][8]

1. Gel Piece Excision and Washing:

  • Using a clean scalpel, carefully excise the protein band of interest from the Coomassie-stained gel. Minimize the amount of surrounding empty gel.

  • Cut the gel band into small pieces (approximately 1x1 mm) and place them into a clean microcentrifuge tube.

  • Add 200 µL of ultrapure water to the gel pieces, vortex briefly, and then remove the water.

2. Destaining:

  • Add 200 µL of destaining solution (50% ACN in 50 mM NH₄HCO₃) to the gel pieces.

  • Incubate at room temperature for 15-30 minutes with occasional vortexing.

  • Remove and discard the supernatant.

  • Repeat the destaining steps until the blue color of the Coomassie stain is no longer visible.

  • After the final wash, add 100 µL of 100% ACN to dehydrate the gel pieces. Incubate for 10-15 minutes until the gel pieces become white and shrunken.

  • Remove the ACN and dry the gel pieces in a vacuum centrifuge for 5-10 minutes.

3. Reduction:

  • Add 100 µL of 10 mM DTT in 50 mM NH₄HCO₃ to the dried gel pieces, ensuring they are fully submerged.

  • Incubate at 56°C for 45-60 minutes.

  • Cool the tube to room temperature and then remove the DTT solution.

4. Alkylation with this compound:

  • Add 100 µL of freshly prepared 55 mM this compound in 50 mM NH₄HCO₃ to the gel pieces.

  • Incubate at room temperature in the dark for 30-45 minutes.

  • Remove the this compound solution.

  • Wash the gel pieces with 200 µL of 50 mM NH₄HCO₃ for 15 minutes.

  • Dehydrate the gel pieces by adding 100 µL of 100% ACN and incubating for 10-15 minutes.

  • Remove the ACN and dry the gel pieces completely in a vacuum centrifuge.

5. In-Gel Digestion:

  • Rehydrate the dried gel pieces on ice with an appropriate volume of ice-cold trypsin solution (e.g., 12.5 ng/µL in 50 mM NH₄HCO₃). Add just enough solution to cover the gel pieces.

  • Incubate on ice for 30-45 minutes to allow the trypsin to enter the gel matrix.

  • Add a small amount of 50 mM NH₄HCO₃ to keep the gel pieces submerged.

  • Incubate overnight (12-16 hours) at 37°C.

6. Peptide Extraction:

  • After digestion, centrifuge the tube and transfer the supernatant to a new clean tube.

  • Add 100 µL of extraction solution 1 (5% formic acid in 50% ACN) to the gel pieces.

  • Vortex and incubate for 15 minutes.

  • Centrifuge and collect the supernatant, pooling it with the previous supernatant.

  • Add 100 µL of 100% ACN to the gel pieces, vortex, and incubate for 15 minutes.

  • Centrifuge and collect the supernatant, pooling it with the previous extracts.

  • Dry the pooled peptide extracts in a vacuum centrifuge.

  • The dried peptides are now ready for desalting (e.g., using C18 ZipTips) and subsequent mass spectrometry analysis.

Data Presentation

The use of this compound results in a specific mass shift on cysteine-containing peptides compared to its non-deuterated counterpart. This allows for the direct comparison of protein abundance between two samples in a single mass spectrometry run.

Table 1: Mass Shifts of Alkylating Agents on Cysteine Residues

Alkylating AgentChemical FormulaMonoisotopic Mass (Da)Mass Shift on Cysteine (Da)
Iodoacetamide (IAM)C₂H₄INO184.94357.021
This compound (d4-IAM) C₂D₄INO 188.968 61.046

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in-gel digestion and alkylation procedure.

In_Gel_Digestion_Workflow cluster_gel_prep Gel Preparation cluster_reduction_alkylation Reduction & Alkylation cluster_digestion_extraction Digestion & Extraction cluster_analysis Analysis gel_excision 1. Gel Band Excision destaining 2. Destaining gel_excision->destaining dehydration1 3. Dehydration destaining->dehydration1 reduction 4. Reduction (DTT) dehydration1->reduction alkylation 5. Alkylation (this compound) reduction->alkylation dehydration2 6. Dehydration alkylation->dehydration2 digestion 7. Trypsin Digestion dehydration2->digestion extraction 8. Peptide Extraction digestion->extraction ms_analysis 9. LC-MS/MS Analysis extraction->ms_analysis

Caption: In-gel digestion and alkylation workflow.

Signaling Pathway Example: TGF-β Signaling

Proteomics studies employing in-gel digestion are frequently used to investigate changes in protein expression and post-translational modifications within signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is a common subject of such analyses.[2][3][9]

TGF_beta_Signaling TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binding & Receptor Activation SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex (p-SMAD2/3 + SMAD4) pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription Regulation

Caption: Simplified TGF-β signaling pathway.

References

Application Note: Quantitative Proteomics Workflow Using 2-Iodoacetamide-d4 for Cysteine Redox Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein cysteine oxidation is critical for understanding cellular signaling, redox homeostasis, and the mechanisms of disease. Reversible oxidation of cysteine residues is a key post-translational modification that modulates protein function in response to reactive oxygen species (ROS). This application note details a robust quantitative proteomics workflow, Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), which utilizes a deuterated version of iodoacetamide (2-Iodoacetamide-d4) to accurately quantify changes in the redox state of cysteine residues across the proteome. This differential labeling strategy allows for the precise comparison of cysteine reactivity between two sample states, providing invaluable insights into redox-regulated biological processes and potential drug targets.

Principle of the Method

The SICyLIA workflow is based on the differential alkylation of free cysteine thiols.[1][2] In this method, two cell or tissue samples (e.g., control vs. treated) are lysed in the presence of either the "light" (¹²C₂) or "heavy" (¹³C₂, D₂) isotope-labeled iodoacetamide.[1][3] Iodoacetamide covalently binds to reduced cysteine residues. After labeling, the two samples are combined, and any remaining reversibly oxidized cysteines are reduced and subsequently blocked with a different alkylating agent, such as N-ethylmaleimide (NEM).[3] The combined protein sample is then digested into peptides, which are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the "light" and "heavy" labeled peptide pairs is used to determine the change in the oxidation state of specific cysteine residues between the two samples.[2] To account for differences in protein abundance, a parallel analysis using stable isotope dimethyl labeling can be performed for normalization.[3]

Experimental Workflow Diagram

Quantitative_Proteomics_Workflow Quantitative Proteomics Workflow using this compound SampleA Sample A (e.g., Control) LysisLight Lysis with 'Light' Iodoacetamide SampleA->LysisLight SampleB Sample B (e.g., Treated) LysisHeavy Lysis with 'Heavy' this compound SampleB->LysisHeavy Combine Combine Samples LysisLight->Combine LysisHeavy->Combine ReduceBlock Reduce Oxidized Cysteines (DTT) & Block with NEM Combine->ReduceBlock Digest Proteolytic Digestion (e.g., Trypsin) ReduceBlock->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis (Heavy/Light Ratio) LCMS->DataAnalysis

Caption: Workflow for quantitative cysteine redox proteomics.

Detailed Experimental Protocol

This protocol is adapted from the Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) method.[1]

Part 1: Cell Lysis and Differential Alkylation

  • Cell Culture: Plate cells for comparison (e.g., control and treated) and grow to approximately 80% confluency.[1]

  • Lysis Buffer Preparation: Prepare a lysis buffer consisting of 100 mM Tris-HCl (pH 7.5) and 4% SDS. Immediately before use, create two separate aliquots of the lysis buffer. To one, add "light" iodoacetamide to a final concentration of 55 mM. To the other, add "heavy" this compound to a final concentration of 55 mM. Keep these solutions protected from light.[1]

  • Cell Lysis: Wash cell monolayers twice with ice-cold PBS. Add 500 µL of the appropriate iodoacetamide-containing lysis buffer to each plate and immediately scrape the cells.[1]

  • Lysate Collection and Sonication: Collect the lysates in microcentrifuge tubes. Sonicate the lysates for 4 cycles of 5 seconds each to shear nucleic acids.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a compatible protein assay.

  • Sample Combination: Combine equal amounts of protein from the "light" and "heavy" labeled lysates. A label-swap replicate is recommended for robust quantification.[2]

Part 2: Reduction and Blocking of Oxidized Cysteines

  • Reduction: Add Dithiothreitol (DTT) to the combined lysate to a final concentration of 10 mM. Incubate for 30 minutes at 37°C to reduce reversibly oxidized cysteine residues.

  • Blocking: Add N-ethylmaleimide (NEM) to a final concentration of 40 mM. Incubate for 30 minutes at room temperature in the dark to block the newly reduced thiols.

Part 3: Protein Digestion

  • Sample Cleanup: Proceed with a protein cleanup method suitable for removing detergents and other interfering substances, such as acetone precipitation or a filter-aided sample preparation (FASP) protocol.

  • Resuspension: Resuspend the cleaned protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction and Alkylation (Standard): Perform a standard reduction with 5 mM DTT for 30-45 minutes at 56°C, followed by alkylation with 14 mM iodoacetamide for 30 minutes at room temperature in the dark. This step ensures all cysteines are uniformly carbamidomethylated for standard database searching, while the initial differential labeling provides the quantitative information.[4]

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[4]

  • Desalting: Stop the digestion by acidification (e.g., with formic acid) and desalt the peptides using a C18 StageTip or equivalent.

Part 4: LC-MS/MS Analysis and Data Processing

  • LC-MS/MS: Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Q-Exactive HF) coupled with a nano-flow ultra-high-pressure liquid chromatography (UHPLC) system.[2]

  • Data Analysis: Process the raw data using software such as MaxQuant. The software will identify peptide pairs with a mass difference corresponding to the "light" and "heavy" iodoacetamide labels and calculate the heavy-to-light (H/L) ratio for each cysteine-containing peptide.[2]

Data Presentation

Quantitative data should be presented in a clear, tabular format. The table should include the protein and gene names, the specific peptide sequence containing the modified cysteine, and the quantified heavy/light (H/L) ratios from replicate experiments. The percentage of oxidation can be calculated from the H/L ratios.

Table 1: Representative Quantitative Data for Cysteine Oxidation

Protein NameGene NamePeptide SequenceCysteine PositionH/L Ratio (Replicate 1)H/L Ratio (Replicate 2)Average % Oxidation Change
Epidermal growth factor receptorEGFRIENAC EVLHR7972.52.7+160%
Peroxiredoxin-1PRDX1VC PAGWKPGSK520.40.5-55%
Protein-tyrosine phosphatase 1BPTPN1WPDHGVPLDC SVR2153.12.9+200%
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHIIC TTVNGR1521.81.9+85%
Nuclear factor kappa-B p105 subunitNFKB1LLAC SGAR622.22.1+115%

Note: This is representative data. H/L ratios > 1 indicate increased oxidation in the "heavy" labeled sample, while ratios < 1 indicate decreased oxidation.

Application Example: Signaling Pathway Analysis

1. Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR signaling is a well-known redox-regulated pathway. Upon EGF stimulation, NADPH oxidases produce H₂O₂, which can oxidize key cysteine residues in proteins within the pathway, including EGFR itself (Cys797) and protein tyrosine phosphatases (PTPs) like PTP1B.[5][6] Oxidation of EGFR can enhance its kinase activity, while oxidation of PTPs inhibits their function, leading to a sustained phosphorylation and activation of the pathway.[5]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR binds NOX NADPH Oxidase EGFR->NOX activates EGFR_ox EGFR (Cys797-SOH) [Active] H2O2 H2O2 NOX->H2O2 produces H2O2->EGFR oxidizes PTP1B PTP1B H2O2->PTP1B oxidizes Downstream Downstream Signaling (Proliferation, Survival) EGFR_ox->Downstream promotes PTP1B->EGFR dephosphorylates PTP1B_ox PTP1B (Cys215-SOH) [Inactive] PTP1B_ox->Downstream promotes (by disinhibition)

Caption: Redox regulation of the EGFR signaling pathway.

2. NF-κB Signaling Pathway

The NF-κB signaling pathway, a central regulator of inflammation and immunity, is also subject to redox control. ROS can influence NF-κB activation at multiple levels. In the cytoplasm, ROS can promote the degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7][8] In the nucleus, the DNA binding activity of NF-κB is dependent on the reduced state of specific cysteine residues (e.g., Cys62 in the p50 subunit).[9] Thus, the cellular redox environment finely tunes the transcriptional activity of NF-κB.

NFkB_Signaling cluster_cyto cluster_nuc Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto inhibits NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc translocates ROS_cyto Cytoplasmic ROS ROS_cyto->IKK activates DNA DNA NFkB_nuc->DNA binds (Cys62 reduced) Gene_exp Gene Expression (Inflammation, Immunity) DNA->Gene_exp nucleus Nucleus cytoplasm Cytoplasm

Caption: Redox control points in NF-kB signaling.

Conclusion

The quantitative proteomics workflow using this compound is a powerful tool for investigating the role of cysteine oxidation in cellular processes. It offers high sensitivity and proteome-wide coverage without the need for enrichment, which can introduce bias.[2] This methodology is highly applicable to basic research for elucidating signaling pathways and to drug development for identifying novel therapeutic targets and understanding mechanisms of drug action related to oxidative stress.

References

Using 2-Iodoacetamide-d4 as an Internal Standard for Precise Protein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of proteomics and drug discovery, accurate quantification of protein expression levels is paramount for understanding disease mechanisms, identifying biomarkers, and evaluating therapeutic efficacy. Stable isotope labeling coupled with mass spectrometry (MS) has become a cornerstone for precise and reproducible protein quantification. This application note details the use of 2-Iodoacetamide-d4, a deuterium-labeled alkylating agent, as a robust internal standard for the relative and absolute quantification of cysteine-containing proteins.

2-Iodoacetamide specifically and covalently modifies the thiol group of cysteine residues.[1] By using a deuterated form (this compound) as an internal standard, a known amount of "heavy" labeled protein or peptide can be spiked into a biological sample. The corresponding "light" endogenous protein is then quantified by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. This method effectively corrects for variations in sample preparation, digestion, and MS analysis, leading to highly accurate and reliable quantification.

This document provides detailed protocols for sample preparation, alkylation with this compound, and mass spectrometry analysis. It also includes representative data and visualizations to guide researchers in applying this powerful quantitative proteomics strategy.

Key Applications

  • Drug Discovery and Development: Monitor changes in protein expression in response to drug treatment, aiding in target validation and mechanism of action studies.

  • Biomarker Discovery: Identify and quantify potential protein biomarkers in complex biological samples such as plasma, tissues, and cell lysates.

  • Cell Signaling Pathway Analysis: Quantify changes in the abundance of key proteins within signaling cascades to understand pathway dynamics.

  • Proteome-wide Cysteine Reactivity Profiling: Assess the oxidation state of cysteine residues across the proteome, providing insights into redox signaling and oxidative stress.[2]

Experimental Workflow

The overall experimental workflow for quantitative proteomics using this compound as an internal standard is depicted below. The process involves protein extraction, reduction of disulfide bonds, alkylation of cysteine residues with both the light (endogenous) and heavy (internal standard) iodoacetamide, enzymatic digestion, followed by LC-MS/MS analysis and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling Strategy cluster_processing Sample Processing & Analysis cluster_data_analysis Data Analysis p1 Protein Extraction p2 Reduction (DTT) p1->p2 p3 Alkylation p2->p3 l1 Sample A: Endogenous Protein (Light - Iodoacetamide) l2 Sample B: Internal Standard (Heavy - this compound) m1 Combine Samples l1->m1 l2->m1 d1 Protein Digestion (Trypsin) m1->d1 lcms LC-MS/MS Analysis d1->lcms da1 Peptide Identification lcms->da1 da2 Quantification (Heavy/Light Peak Area Ratio) da1->da2 da3 Data Interpretation da2->da3

Caption: A generalized workflow for quantitative proteomics using this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for in-solution protein digestion and labeling.

Protocol 1: In-Solution Protein Reduction, Alkylation, and Digestion

This protocol is adapted for the preparation of protein samples for mass spectrometry analysis.

Materials:

  • Urea

  • Tris-HCl

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 2-Iodoacetamide (for endogenous protein)

  • This compound (for internal standard)

  • Dithiothreitol (DTT)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction of Disulfide Bonds:

    • Add TCEP to a final concentration of 5 mM.

    • Incubate at room temperature for 20 minutes.

  • Alkylation of Cysteine Residues:

    • For the experimental sample (light), add freshly prepared 2-Iodoacetamide in water to a final concentration of 10 mM.

    • For the internal standard sample (heavy), add freshly prepared this compound in water to a final concentration of 10 mM.

    • Incubate both samples in the dark at room temperature for 15 minutes.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Sample Combination and Digestion:

    • Combine the "light" experimental sample and the "heavy" internal standard sample at the desired ratio (e.g., 1:1).

    • Dilute the sample mixture with 100 mM NH₄HCO₃ to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

Data Presentation

Quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format. The following table provides a template for presenting the quantification of three hypothetical peptides from a target protein. The ratio of the peak areas of the heavy (this compound labeled) and light (Iodoacetamide labeled) peptides is used to determine the relative abundance of the protein in the sample.

Peptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Heavy/Light Peak Area RatioFold Change
LVVNEVTEFAK605.84607.851.521.52
YLYEIAR453.26455.271.491.49
SLHTLFGDK501.27503.281.551.55

Note: The mass difference between the light and heavy peptides will be 4 Da for each cysteine residue modified with this compound.

Integration with Signaling Pathway Analysis

The quantitative data generated using this compound as an internal standard can be overlaid onto known signaling pathways to provide a dynamic view of cellular processes. For example, in a drug treatment study, this method can reveal which proteins in a specific pathway are up- or down-regulated, offering insights into the drug's mechanism of action.

signaling_pathway cluster_pathway Illustrative Signaling Pathway cluster_quant Quantitative Proteomics Input Receptor Receptor Kinase1 Kinase 1 (Fold Change: 1.8) Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein (Fold Change: 2.5) Kinase2->Effector TF Transcription Factor Effector->TF Response Cellular Response TF->Response QuantData Quantification Data (Heavy/Light Ratios) QuantData->Kinase1 QuantData->Effector

Caption: Integrating quantitative proteomics data with pathway analysis.

Conclusion

The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of cysteine-containing proteins. This technique is broadly applicable in various research areas, from fundamental cell biology to clinical biomarker discovery and drug development. The detailed protocols and workflow presented here offer a comprehensive guide for researchers to implement this powerful quantitative proteomics strategy in their own laboratories. The ability to generate precise quantitative data is essential for advancing our understanding of complex biological systems and for the development of new therapeutic interventions.

References

Application Notes: Optimal Concentration of 2-Iodoacetamide-d4 for Protein Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Iodoacetamide-d4 (IAM-d4) is a deuterated analog of the common alkylating agent iodoacetamide (IAM). It is primarily utilized in quantitative proteomics workflows, such as isotope-coded affinity tags (ICAT), for the differential labeling of cysteine residues.[1] Like its non-deuterated counterpart, IAM-d4 irreversibly alkylates the thiol group of cysteine residues, forming a stable carbamidomethyl-d4 cysteine. This modification prevents the reformation of disulfide bonds following protein reduction and introduces a known mass shift, facilitating protein identification and quantification by mass spectrometry (MS).[2][3]

The concentration of IAM-d4 is a critical parameter that directly impacts the efficiency and specificity of the alkylation reaction. Suboptimal concentrations can lead to incomplete alkylation, leaving cysteine residues unmodified and capable of reforming disulfide bonds, which complicates subsequent analysis. Conversely, excessively high concentrations can result in non-specific modification of other amino acid residues, such as lysine, histidine, methionine, and the N-terminus, leading to inaccurate protein identification and quantification.[3][4][5][6] Therefore, optimizing the IAM-d4 concentration is essential for achieving complete and specific cysteine alkylation.

Principle of Alkylation

The process involves two key steps:

  • Reduction : Disulfide bonds within the protein are cleaved using a reducing agent, typically Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This exposes the cysteine thiol groups (-SH).

  • Alkylation : IAM-d4 is added to covalently modify the exposed thiol groups, a process known as carbamidomethylation. This reaction is typically performed in the dark at a slightly alkaline pH (8-9) to enhance the nucleophilicity of the thiol group and ensure specificity for cysteine residues.[3][5]

Data Summary: Iodoacetamide Concentration and Reaction Conditions

The optimal concentration of iodoacetamide can vary depending on the sample type (in-solution vs. in-gel) and the specific experimental goals. The following table summarizes various concentrations and conditions reported in proteomics literature.

ConcentrationReducing Agent (Conc.)Sample TypeIncubation Time & Temp.Key Findings/NotesReference
1-20 mM Range 5 mM DTTYeast Lysate (Peptides)30 min, Room Temp14 mM was found to be optimal , yielding the highest number of peptides with alkylated cysteine and the lowest number of side reactions.[4]
10 mM 5 mM TCEPIn-Solution (Proteins)15 min, Room TempA standard protocol for protein digestion and mass spectrometry analysis.[7]
14 mM 5 mM DTTIn-Solution (Proteins)30 min, Room TempUsed in a protocol where excess iodoacetamide is quenched with additional DTT.[7]
~19 mM TCEP (concentration varies)In-Solution (Proteins)30-60 min, Room TempCalculated from a protocol adding 5µl of 0.4M IAM to 100µl of protein solution.[3][5]
55 mM 10 mM DTTIn-Gel (Coomassie stained)20 min, Room TempHigher concentration is often used for in-gel protocols to ensure efficient diffusion into the gel matrix.[8]
15-50 mM TCEP (5-10 mM)General Protein SamplesVariesGeneral recommended range for standard applications.[9]

Experimental Protocols

The following are detailed protocols for the alkylation of proteins using this compound for mass spectrometry-based proteomics.

Note: this compound is light-sensitive and its solutions are unstable. Always prepare solutions fresh immediately before use and conduct incubation steps in the dark.[3][5][10]

Protocol 1: In-Solution Protein Alkylation for Mass Spectrometry

This protocol is optimized for the alkylation of proteins in solution prior to enzymatic digestion.

Materials:

  • Protein sample (10-100 µg)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 200 mM DTT in water (prepare fresh) or 200 mM TCEP in water

  • Alkylation Reagent Stock: 200 mM this compound in water (prepare fresh, protect from light)

  • Quenching Solution: 200 mM DTT in water

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.5 or 50 mM Ammonium Bicarbonate

Procedure:

  • Solubilization & Denaturation : Dissolve the protein pellet in 50 µL of Denaturation Buffer.

  • Reduction : Add the reducing agent stock (e.g., DTT) to a final concentration of 5-10 mM. For example, add 2.5 µL of 200 mM DTT to the 50 µL sample for a final concentration of ~10 mM.

  • Incubation : Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.[7]

  • Cooling : Allow the sample to cool to room temperature.

  • Alkylation : Add the 200 mM this compound stock solution to a final concentration of 14-20 mM. For a 20 mM final concentration, add 5.8 µL of 200 mM IAM-d4.

  • Incubation (Alkylation) : Incubate the reaction for 30 minutes at room temperature in complete darkness.[4][7]

  • Quenching (Optional but Recommended) : Add DTT to a final concentration of 5 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.[7][11]

  • Digestion Preparation : Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M before adding a protease like trypsin.

  • The sample is now ready for enzymatic digestion.

Protocol 2: In-Gel Protein Alkylation

This protocol is for alkylating proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • Reducing Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate (prepare fresh)

  • Alkylation Solution: 55 mM this compound in 100 mM Ammonium Bicarbonate (prepare fresh, protect from light)[8]

  • Wash Solution: 100 mM Ammonium Bicarbonate

  • Dehydration Solution: 100% Acetonitrile (ACN)

Procedure:

  • Excision : Carefully excise the protein band from the gel and cut it into small pieces (~1x1 mm).

  • Destaining : Add enough Destaining Solution to cover the gel pieces and incubate for 15 minutes. Repeat until the blue color is gone.

  • Reduction : Remove the Destaining Solution and add ~100 µL of Reducing Solution to cover the gel pieces. Incubate at 56°C for 45-60 minutes.

  • Cooling & Removal : Cool the sample to room temperature and remove the Reducing Solution.

  • Alkylation : Immediately add ~100 µL of the Alkylation Solution to cover the gel pieces.

  • Incubation (Alkylation) : Incubate for 30-45 minutes at room temperature in complete darkness.[8]

  • Washing : Remove the Alkylation Solution and wash the gel pieces with Wash Solution for 10 minutes.

  • Dehydration : Remove the wash solution and add Dehydration Solution (ACN) until the gel pieces shrink and turn opaque white.

  • The gel pieces are now ready for in-gel digestion.

Visualizations

Alkylation_Workflow Protein Protein Sample (in 8M Urea) Reduce Reduction Protein->Reduce Add DTT/TCEP (5-10 mM) Incubate_Reduce Incubate 56°C, 30 min Reduce->Incubate_Reduce Cool Cool to RT Incubate_Reduce->Cool Alkylate Alkylation Cool->Alkylate Add IAM-d4 (14-20 mM) Incubate_Alkylate Incubate RT 30 min in Dark Alkylate->Incubate_Alkylate Quench Quench Incubate_Alkylate->Quench Add DTT (5 mM) Incubate_Quench Incubate RT 15 min in Dark Quench->Incubate_Quench Digest Proceed to Digestion Incubate_Quench->Digest

Caption: Workflow for in-solution protein reduction and alkylation.

Alkylation_Reactions cluster_cys Target Reaction cluster_side Potential Side Reactions (Excess IAM) Cys Cysteine Residue -SH AlkylatedCys Carbamidomethyl-d4 Cysteine -S-CD2-CO-NH2 Cys->AlkylatedCys Specific Alkylation Lys Lysine -NH2 Alkylated_Side Alkylated Residues Lys->Alkylated_Side Non-specific Alkylation Met Methionine -S-CH3 Met->Alkylated_Side Non-specific Alkylation N_Term N-Terminus -NH2 N_Term->Alkylated_Side Non-specific Alkylation IAM This compound (I-CD2-CO-NH2)

Caption: Target and potential side reactions of this compound.

References

Application Notes and Protocols for 2-Iodoacetamide-d4 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimized reaction conditions for the use of 2-Iodoacetamide-d4 in the alkylation of cysteine residues. This compound is the deuterated form of 2-iodoacetamide, a widely used alkylating agent in proteomics sample preparation.[1][2] The covalent modification of sulfhydryl groups with a carbamidomethyl-d4 group prevents the re-formation of disulfide bonds after reduction and introduces a stable isotope label for mass spectrometry-based quantitative proteomics.[3][4]

Mechanism of Action: Cysteine Alkylation

The primary application of this compound is the alkylation of free cysteine residues.[5] This reaction is typically performed after the reduction of disulfide bonds within a protein. The alkylating agent reacts with the nucleophilic thiol group (-SH) of cysteine residues, forming a stable thioether bond.[5] This modification effectively "caps" the cysteine, preventing it from re-forming disulfide bridges and ensuring the protein remains in its reduced state.[5] The optimal pH for this reaction is slightly alkaline (pH 8-9), as this condition favors the deprotonated, more reactive thiolate ion.[3][6]

Summary of Reaction Conditions

The efficiency of the alkylation reaction is dependent on several factors including the concentration of the reagent, incubation time, and temperature.[7] The following table summarizes optimized conditions derived from various studies.

ParameterRecommended ConditionsNotesSource(s)
This compound Concentration 10 mM - 15 mMOptimal results are often seen around 14 mM. Higher concentrations can lead to side reactions.[8][9][10]
Incubation Temperature Room Temperature (approx. 20-25°C)Elevated temperatures can lead to non-specific side reactions, including modification of other amino acid residues.[8][9][11]
Incubation Time 30 - 60 minutes30 minutes is sufficient in many cases. Longer times may increase the risk of side reactions.[3][8][10]
pH 8.0 - 9.0A slightly alkaline pH is crucial for the efficient alkylation of cysteine residues.[3][6]
Light Conditions In the darkIodoacetamide and its solutions are light-sensitive and should be protected from light to prevent degradation.[3][4][9]

Experimental Protocols

Below are detailed protocols for the reduction and alkylation of protein samples in solution, a common workflow in mass spectrometry-based proteomics.

Protocol 1: In-Solution Protein Alkylation for Proteomics

This protocol is optimized for the alkylation of proteins prior to enzymatic digestion.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 6-8 M Urea in 100 mM Tris-HCl, pH 8.3 or 100 mM Ammonium Bicarbonate)[9]

  • Reducing agent stock solution (e.g., 0.5 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))[9]

  • This compound

  • Quenching solution (e.g., DTT)

Procedure:

  • Protein Reduction:

    • Dissolve the protein sample in the denaturing buffer.

    • Add the reducing agent to a final concentration of 5 mM (e.g., add 10 µL of 0.5 M DTT to a 1 mL sample).[9]

    • Incubate the mixture at 56°C for 25-45 minutes to reduce all disulfide bonds.[9] Note: Avoid temperatures above 60°C if using urea to prevent carbamylation.[9]

    • Allow the sample to cool to room temperature.[9]

  • Alkylation with this compound:

    • Immediately before use, prepare a fresh stock solution of this compound (e.g., 500 mM in water or an appropriate buffer). Iodoacetamide solutions are not stable and are light-sensitive.[6][9]

    • Add the this compound stock solution to the reduced protein sample to a final concentration of 14 mM.[8][9]

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.[8][9]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the alkylation reaction and consume any excess this compound, add a reducing agent like DTT to a final concentration of 5 mM.[8]

    • Incubate for an additional 15 minutes at room temperature in the dark.[8][9]

The protein sample is now reduced and alkylated, and ready for subsequent steps such as buffer exchange, protein digestion, and mass spectrometry analysis.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction of alkylation.

experimental_workflow cluster_reduction Protein Reduction cluster_alkylation Alkylation cluster_downstream Downstream Processing Protein Protein Sample (with Disulfide Bonds) Reduced_Protein Reduced Protein (Free Thiols) Protein->Reduced_Protein + DTT / TCEP 56°C, 30 min Alkylated_Protein Alkylated Protein (Carbamidomethyl-d4 Cysteines) Reduced_Protein->Alkylated_Protein + this compound RT, 30 min, Dark MS_Analysis Mass Spectrometry Analysis Alkylated_Protein->MS_Analysis Quenching & Digestion reaction_pathway Cysteine Cysteine Residue (R-SH) Iodoacetamide This compound (I-CD₂-CO-ND₂) Cysteine->Iodoacetamide + Product Carbamidomethyl-d4 Cysteine (R-S-CD₂-CO-ND₂) Cysteine->Product Iodoacetamide->Product HI Hydroiodic Acid (HI)

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation with 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Iodoacetamide-d4 for the alkylation of cysteine residues in proteins during sample preparation for mass spectrometry (MS)-based proteomics. Detailed protocols, data interpretation, and troubleshooting tips are included to ensure robust and reproducible results in applications ranging from protein identification to quantitative proteomics and drug target validation.

Introduction to Cysteine Alkylation with this compound

In mass spectrometry-based proteomics, the reduction of disulfide bonds and subsequent alkylation of free cysteine residues are critical steps for accurate protein identification and quantification.[1][2] 2-Iodoacetamide is a widely used alkylating agent that irreversibly blocks the thiol groups of cysteines by forming stable S-carboxyamidomethyl-cysteine adducts.[3] This prevents the re-formation of disulfide bonds, ensuring proteins remain in a reduced state, which is essential for efficient enzymatic digestion and subsequent analysis by LC-MS/MS.[2][3]

This compound, a deuterated analog of iodoacetamide, serves the same fundamental purpose. The four deuterium atoms increase the mass of the carbamidomethyl group by approximately 4 Da. This mass difference is the key to its application in quantitative proteomics, where it can be used as a "heavy" isotopic label to differentiate and quantify proteins from different samples (e.g., control vs. treated). While the chemical reactivity of this compound is nearly identical to its non-deuterated counterpart, the mass shift allows for the relative quantification of cysteine-containing peptides.

Data Presentation: Performance of Iodoacetamide in Proteomics

Iodoacetamide is favored for its high reactivity and efficiency in cysteine alkylation. The following tables summarize quantitative data on the performance of iodoacetamide compared to other alkylating agents, highlighting its efficacy and potential side reactions.

Table 1: Comparison of Alkylating Agents on Peptide and Protein Identification

Alkylating AgentNumber of Identified ProteinsNumber of Peptides with Alkylated CysteineNumber of Peptides with Incomplete Cysteine Alkylation
Iodoacetamide 1,750 ± 120 440 ± 25 150 ± 15
Acrylamide1,780 ± 95410 ± 20180 ± 10
N-ethylmaleimide1,447 ± 153350 ± 30250 ± 25
4-vinylpyridine1,720 ± 110280 ± 15380 ± 20

Data adapted from a study on yeast whole-cell lysate.[1] Iodoacetamide shows a high number of identified peptides with alkylated cysteines and a relatively low number of incompletely alkylated peptides.

Table 2: Off-Target Alkylation (Side Reactions) of Different Alkylating Agents

Alkylating AgentPeptides with Alkylated N-terminusPeptides with Alkylated Lysine
Iodoacetamide 92 ± 8 50 ± 5
Acrylamide133 ± 965 ± 7
N-ethylmaleimide791 ± 73310 ± 35
4-vinylpyridine73 ± 840 ± 6

Data adapted from the same study on yeast whole-cell lysate.[1] Iodoacetamide exhibits a moderate level of side reactions compared to other common alkylating agents.

Experimental Protocols

The following protocols provide detailed methodologies for the reduction and alkylation of protein samples using this compound for subsequent mass spectrometry analysis.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample (10-100 µg) in a suitable buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) stock solution (500 mM in water)

  • This compound (IAA-d4) stock solution (500 mM in 50 mM ammonium bicarbonate). Prepare fresh and protect from light.

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (proteomics grade)

  • Formic acid (for quenching digestion)

Procedure:

  • Reduction: To the protein solution, add DTT stock solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Alkylation: Add freshly prepared IAA-d4 stock solution to a final concentration of 25 mM. Incubate at room temperature for 20 minutes in the dark.

  • Quenching (Optional but Recommended): Add DTT to a final concentration of 10 mM to quench the excess IAA-d4. Incubate for 15 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • The sample is now ready for desalting (e.g., using C18 spin columns) and LC-MS/MS analysis.

In-Gel Protein Reduction and Alkylation

This protocol is designed for proteins separated by SDS-PAGE.

Materials:

  • Coomassie-stained protein band excised from an SDS-PAGE gel

  • Destaining solution (50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 50 mM ammonium bicarbonate). Prepare fresh and protect from light.

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Destaining: Wash the excised gel band with the destaining solution until the Coomassie blue is removed.

  • Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel piece with the reduction solution and incubate at 56°C for 45 minutes.

  • Remove the reduction solution and cool to room temperature.

  • Alkylation: Add the alkylation solution and incubate for 30 minutes at room temperature in the dark.

  • Remove the alkylation solution and wash the gel piece with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile. Dry the gel piece completely.

  • Digestion: Rehydrate the gel piece with the trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece by adding the extraction buffer and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction once.

  • Combine the extracts and dry in a vacuum centrifuge.

  • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Visualizations: Workflows and Signaling Pathways

Visual representations of the experimental workflow and a relevant signaling pathway are provided below to aid in understanding the application of this compound in a broader research context.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample (e.g., Cell Lysate) Reduction Reduction (DTT) ProteinSample->Reduction Denaturation (Urea) Alkylation Alkylation (this compound) Reduction->Alkylation Reduce Disulfide Bonds Digestion Digestion (Trypsin) Alkylation->Digestion Block Cysteine Thiols Desalting Desalting (C18 Cleanup) Digestion->Desalting Generate Peptides LC Liquid Chromatography (Peptide Separation) Desalting->LC Inject Peptides MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 Elution MS2 MS/MS Scan (Fragmentation) MS1->MS2 Select & Fragment DatabaseSearch Database Search (Protein Identification) MS2->DatabaseSearch Acquire Spectra Quantification Quantification (d0/d4 Ratio) DatabaseSearch->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

Caption: General workflow for quantitative proteomics using this compound.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS1 SOS1 Grb2->SOS1 Activates Ras Ras SOS1->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates

Caption: Simplified EGFR signaling pathway, a common target in drug development.

Applications in Drug Development

The use of this compound in mass spectrometry is highly relevant to the field of drug development.

  • Target Engagement Studies: By using differential labeling with d0 and d4-iodoacetamide, researchers can quantify the occupancy of a cysteine-targeted drug on its protein target. This provides direct evidence of target engagement in a cellular context.

  • Quantitative Proteomics: Understanding how a drug perturbs cellular signaling pathways is crucial. This compound enables the accurate quantification of changes in protein expression levels, which can reveal on-target and off-target effects of a drug candidate.

  • Biomarker Discovery: Comparative proteomic analysis using deuterated iodoacetamide can help identify proteins that are differentially expressed in response to drug treatment, leading to the discovery of potential biomarkers for drug efficacy or toxicity.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Alkylation Insufficient reducing agent or alkylating agent.Optimize the concentration of DTT and this compound. Ensure fresh stock solutions are used.
Low reaction temperature or time.Increase incubation time or temperature for reduction and alkylation steps.
High Degree of Side Reactions Excess this compound.Reduce the concentration of the alkylating agent.
pH of the reaction is too high.Ensure the pH of the buffer is maintained around 8.0-8.5.
Reaction time is too long.Optimize and shorten the alkylation incubation time.
Low Peptide/Protein Identification Inefficient digestion.Ensure urea concentration is sufficiently low before adding trypsin. Check the activity of the trypsin.
Sample loss during cleanup.Optimize the desalting protocol to minimize peptide loss.

References

Application of 2-Iodoacetamide-d4 in Quantitative Proteomics: A Focus on Cysteine Redox Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. However, the direct application of isotopically labeled small molecules offers a complementary and versatile approach, particularly for the analysis of post-translational modifications and specific amino acid reactivity. 2-Iodoacetamide-d4, a deuterated form of the common cysteine alkylating agent, provides a robust chemical labeling method for the quantitative analysis of cysteine-containing peptides. This application note details a workflow, analogous to the CysQuant and SICyLIA methodologies, for the simultaneous quantification of protein abundance and cysteine oxidation status using light (non-deuterated) and heavy (deuterated) iodoacetamide.[1][2][3][4][5][6]

This technique is particularly valuable for studying redox signaling pathways, identifying drug targets, and understanding the impact of oxidative stress on cellular processes. The core principle involves differentially labeling reduced and oxidized cysteine populations with isotopic forms of iodoacetamide, allowing for their relative quantification by mass spectrometry.

Signaling Pathway of Interest: Redox Regulation of Protein Function

Many cellular signaling pathways are regulated by the redox state of cysteine residues in key proteins. For example, under oxidative stress, reactive oxygen species (ROS) can lead to the formation of disulfide bonds or other oxidative modifications on cysteine thiols, altering protein conformation and function. This can impact pathways involved in cell growth, apoptosis, and inflammation. The methodology described here allows for the precise quantification of these redox-sensitive "switches."

Redox_Signaling ROS Reactive Oxygen Species (ROS) Protein_Reduced Protein-SH (Reduced Cysteine) ROS->Protein_Reduced Oxidation Protein_Oxidized Protein-S-S-Protein (Oxidized Cysteine) Protein_Reduced->Protein_Oxidized Protein_Oxidized->Protein_Reduced Reduction Downstream_Signaling Downstream Signaling Protein_Oxidized->Downstream_Signaling Altered Function Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response

Caption: Redox regulation of protein function through cysteine oxidation.

Experimental Workflow: Cysteine Oxidation Quantification

The overall experimental workflow for quantifying cysteine oxidation using differential isotopic iodoacetamide labeling is depicted below. This process involves sequential labeling of reduced and oxidized cysteine pools with light and heavy iodoacetamide.

CysQuant_Workflow cluster_sample_prep Sample Preparation cluster_reduction_alkylation Reduction & Second Labeling cluster_ms_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction (Acidic Buffer to Preserve Redox State) Label_Reduced Label Reduced Cysteines with Light Iodoacetamide (IAM) Protein_Extraction->Label_Reduced Reduce_Oxidized Reduce Oxidized Cysteines (e.g., with TCEP) Label_Reduced->Reduce_Oxidized Label_Newly_Reduced Label Newly Reduced Cysteines with Heavy Iodoacetamide-d4 (IAM-d4) Reduce_Oxidized->Label_Newly_Reduced Digestion Protein Digestion (e.g., Trypsin) Label_Newly_Reduced->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantify Light/Heavy Peptide Ratios) LC_MS->Data_Analysis

Caption: Workflow for quantitative cysteine redox proteomics.

Experimental Protocols

Materials and Reagents
  • Lysis Buffer: 100 mM Tris-HCl pH 7.5, 4% SDS

  • Light Iodoacetamide (IAM): 55 mM in Lysis Buffer (prepare fresh)

  • Heavy Iodoacetamide (this compound, IAM-d4): 55 mM in Lysis Buffer (prepare fresh)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Urea (8 M)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (50 mM)

  • Formic Acid

  • Acetonitrile (ACN)

Protocol 1: Sample Preparation and Differential Alkylation

This protocol is adapted from the CysQuant and SICyLIA methodologies.[1][6]

  • Cell Lysis and Initial Alkylation:

    • For cultured cells, wash the cell monolayer twice with ice-cold PBS.

    • Add 500 µL of Lysis Buffer containing 55 mM light iodoacetamide (IAM) per 10 cm dish and immediately scrape the cells.[6]

    • Collect the lysate in a microcentrifuge tube.

    • Sonicate the lysate on ice to shear DNA/RNA.[6]

    • Incubate for 30 minutes at room temperature in the dark to alkylate all reduced cysteine residues.

  • Protein Precipitation and Cleanup (S-Trap as an example):

    • Follow the manufacturer's protocol for the S-Trap micro spin column or a similar protein precipitation/cleanup method to remove the initial labeling reagents. This step is crucial for efficient subsequent reduction and alkylation.

  • Reduction of Oxidized Cysteines:

    • Resuspend the protein pellet in 8 M Urea, 100 mM Tris pH 8.5.

    • Add TCEP to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all reversibly oxidized cysteines.

  • Alkylation of Newly Reduced Cysteines:

    • Add heavy this compound (IAM-d4) to a final concentration of 55 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

Protocol 2: Protein Digestion and Mass Spectrometry
  • Protein Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer or similar instrument.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

Data Analysis
  • The raw mass spectrometry data is processed using software such as MaxQuant or DIA-NN.

  • Specify light iodoacetamide and heavy iodoacetamide-d4 as variable modifications on cysteine residues.

  • The ratio of the intensities of the light- and heavy-labeled peptide pairs is used to determine the degree of cysteine oxidation for each identified site.

  • Label-free quantification can be performed simultaneously on non-cysteine containing peptides to determine changes in overall protein abundance.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from an experiment comparing a control and a treated sample using this methodology.

Table 1: Quantification of Cysteine Oxidation

ProteinPeptide SequenceCysteine PositionControl % OxidationTreated % OxidationFold Change in Oxidation
Kinase AACDEFIGSK315%60%4.0
Phosphatase BYCGEVNDEMPAK25%7%1.4
GAPDHVVCSTEPFNK222%25%1.1
GAPDHVVCSTEPFNK322%25%1.1
Peroxiredoxin CLSFYCPOPLGR480%35%0.44

% Oxidation is calculated as [Intensity(Heavy)] / ([Intensity(Light)] + [Intensity(Heavy)]) * 100

Table 2: Protein Abundance Changes (from Label-Free Quantification)

ProteinControl Abundance (Arbitrary Units)Treated Abundance (Arbitrary Units)Fold Change
Kinase A1.0 x 10^81.1 x 10^81.1
Phosphatase B5.2 x 10^75.0 x 10^70.96
GAPDH2.5 x 10^92.6 x 10^91.04
Peroxiredoxin C8.9 x 10^71.8 x 10^82.0

Conclusion

The use of this compound in conjunction with its light counterpart provides a powerful and adaptable method for the quantitative analysis of the cysteine redoxome.[1][5] This approach allows for the simultaneous assessment of changes in protein oxidation state and overall protein abundance, offering a deeper understanding of cellular responses to various stimuli and the mechanisms of drug action. The detailed protocols and workflow presented here serve as a guide for researchers to implement this technique in their own studies.

References

Troubleshooting & Optimization

Troubleshooting incomplete cysteine alkylation with 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete cysteine alkylation with 2-Iodoacetamide-d4.

Troubleshooting Guide

Question: My cysteine alkylation with this compound is incomplete. What are the potential causes and how can I troubleshoot this issue?

Answer:

Incomplete cysteine alkylation is a common issue in proteomics sample preparation.[1] Several factors can contribute to this problem. Below is a step-by-step guide to troubleshoot and optimize your protocol.

Potential Cause 1: Suboptimal Reagent Concentration

The concentration of this compound is critical for a complete reaction. Insufficient reagent will lead to incomplete alkylation, while excessive amounts can increase off-target reactions.[2]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations for your this compound stock and working solutions.

    • Optimize Concentration: If incomplete alkylation persists, consider performing a concentration optimization experiment. A study on iodoacetamide suggests that increasing the concentration can lead to a higher number of alkylated cysteine peptides.[2]

Potential Cause 2: Inefficient Disulfide Bond Reduction

Alkylation of cysteine residues can only occur when they are in a reduced state (free sulfhydryl groups). Incomplete reduction of disulfide bonds is a primary reason for failed alkylation.[1][2]

  • Troubleshooting Steps:

    • Check Reducing Agent: Ensure your reducing agent (e.g., DTT, TCEP) is fresh and has been stored correctly. DTT, for example, is prone to oxidation.

    • Optimize Reduction Conditions: Review your reduction protocol. Factors to consider include:

      • Concentration: Ensure you are using a sufficient molar excess of the reducing agent.

      • Temperature and Time: Typical reduction conditions are 56°C for 25-30 minutes.[2]

Potential Cause 3: Incorrect Reaction pH

The alkylation of cysteine residues by iodoacetamide is a nucleophilic substitution (SN2) reaction that is highly pH-dependent. The reaction is most efficient at a slightly alkaline pH (typically pH 8-9).[3][4] At this pH, the sulfhydryl group is deprotonated to the more nucleophilic thiolate anion.

  • Troubleshooting Steps:

    • Measure pH: Verify the pH of your reaction buffer after adding all components (except the alkylating agent).

    • Adjust Buffer: Use a buffer system that can maintain a stable alkaline pH throughout the reaction, such as HEPES or Tris. A pH of 8.2 has been shown to be effective.[2]

Potential Cause 4: Suboptimal Reaction Time and Temperature

The kinetics of the alkylation reaction are influenced by both time and temperature.

  • Troubleshooting Steps:

    • Optimize Incubation Time: While a 30-minute incubation at room temperature is common, you may need to extend this time.[2] Monitor the reaction completion at different time points (e.g., 30, 45, 60 minutes).

    • Control Temperature: Perform the alkylation at a consistent room temperature and protect the sample from light, as iodoacetamide is light-sensitive.[5]

Potential Cause 5: Reagent Instability

This compound, like its non-deuterated counterpart, can degrade over time, especially if not stored properly.

  • Troubleshooting Steps:

    • Proper Storage: Store this compound powder at -20°C for long-term storage (up to 3 years) and protect it from light and moisture.[6][7] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6][8]

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.[5]

Below is a flowchart to guide your troubleshooting process:

Troubleshooting_Workflow cluster_reduction Reduction Troubleshooting cluster_concentration Concentration Troubleshooting cluster_ph pH Troubleshooting cluster_time_temp Time/Temp Troubleshooting cluster_reagent_quality Reagent Quality Troubleshooting start Incomplete Cysteine Alkylation Detected check_reduction Step 1: Verify Disulfide Bond Reduction start->check_reduction check_reagent_conc Step 2: Check this compound Concentration check_reduction->check_reagent_conc Reduction is complete optimize_reduction Optimize reducing agent concentration, incubation time, and temperature. check_reduction->optimize_reduction Issue Found check_ph Step 3: Verify Reaction pH check_reagent_conc->check_ph Concentration is correct optimize_concentration Recalculate and prepare fresh solution. Perform concentration titration. check_reagent_conc->optimize_concentration Issue Found check_time_temp Step 4: Review Reaction Time & Temperature check_ph->check_time_temp pH is optimal (8-9) adjust_ph Adjust buffer pH to 8-9. Use a stable buffer system. check_ph->adjust_ph Issue Found check_reagent_quality Step 5: Assess Reagent Quality check_time_temp->check_reagent_quality Time & Temp are adequate adjust_time_temp Increase incubation time. Ensure consistent room temperature. check_time_temp->adjust_time_temp Issue Found solution Alkylation Optimized check_reagent_quality->solution Reagent is fresh replace_reagent Use a fresh batch of this compound. Prepare new stock solutions. check_reagent_quality->replace_reagent Issue Found optimize_reduction->check_reduction optimize_concentration->check_reagent_conc adjust_ph->check_ph adjust_time_temp->check_time_temp replace_reagent->check_reagent_quality

Figure 1. A troubleshooting workflow for incomplete cysteine alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for cysteine alkylation with iodoacetamide?

A1: Based on systematic evaluations, the optimal conditions for iodoacetamide alkylation are:

  • Concentration: 14 mM iodoacetamide[2]

  • Temperature: Room temperature[2]

  • Reaction Time: 30 minutes[2]

  • pH: Approximately 8.2[2]

Q2: I am observing off-target alkylation. What can I do to minimize this?

A2: Off-target alkylation can occur at other nucleophilic sites, such as the N-terminus of peptides and the side chains of lysine, histidine, and methionine.[2][9][10] To minimize this:

  • Avoid Excess Reagent: Use the optimal concentration of this compound. A large excess can drive reactions with less reactive sites.

  • Control pH: Alkylation of other residues is more likely at higher pH values. Maintaining a pH around 8-9 helps to ensure specificity for cysteine residues.[4]

  • Quench the Reaction: After the desired incubation time, quench any remaining this compound by adding a molar excess of a thiol-containing reagent like DTT.[5]

Q3: How should I prepare and store my this compound solutions?

A3: Proper handling is crucial for reagent stability.

  • Stock Solution: Prepare stock solutions (e.g., 100-500 mM) in high-purity water or a suitable buffer.[5]

  • Storage: Store powder at -20°C, protected from light and moisture.[6][7] Aliquot and store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[6][8]

  • Usage: Always prepare working solutions fresh for each experiment and discard any unused portion.[5]

Q4: Can I use alternatives to this compound if problems persist?

A4: Yes, several other alkylating agents are available. However, iodoacetamide is often considered the best choice due to its high reaction completion rate and relatively low incidence of side reactions.[2] Acrylamide is a viable alternative that produces similar results.[2] Other options include N-ethylmaleimide (NEM) and 4-vinylpyridine (4-VP), though NEM is associated with a higher level of side reactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature to aid in experimental design and troubleshooting.

Table 1: Optimization of Iodoacetamide Concentration for Alkylation

Iodoacetamide Concentration (mM)Number of Identified ProteinsNumber of Identified PeptidesNumber of Peptides with Alkylated Cysteine
1~5500~38000~1800
2~5500~38000~2000
4~5500~38000~2200
8~5500~38000~2400
14~5500~38000~2500
20~5500~38000~2500
Data adapted from a study on yeast whole-cell lysate peptides.[2]

Table 2: Comparison of Different Alkylating Agents

Alkylating AgentPeptides with Alkylated Cysteine (Count)Peptides with Alkylated N-termini (Side Reaction)
Iodoacetamide~250092 ± 8
Acrylamide~2400133 ± 9
N-ethylmaleimide (N-EM)~1800791 ± 73
4-vinylpyridine (4-VP)~120073 ± 8
Conditions: 14 mM of each reagent, 30 minutes at room temperature. Data represents the mean ± standard deviation.[2]

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation for In-Solution Digestion

  • Protein Solubilization: Dissolve your protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction:

    • Add Dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate at 56°C for 25 minutes.[2]

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add the this compound solution to the protein sample to a final concentration of 14 mM.[2]

    • Incubate in the dark at room temperature for 30 minutes.[2]

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Proceed with your downstream application, such as buffer exchange or enzymatic digestion.

Protocol 2: Cysteine-Containing Peptide Enrichment (Post-Digestion)

This protocol is for enriching cysteine-containing peptides after enzymatic digestion.

  • Peptide Reduction:

    • Dissolve 300 µg of dried peptides in 100 µL of 50 mM HEPES buffer, pH 8.2.[2]

    • Add DTT to a final concentration of 5 mM.

    • Incubate at 56°C for 25 minutes.[2]

    • Cool the mixture to room temperature.

  • Enrichment:

    • Incubate the reduced peptide mixture with rehydrated Thiopropyl-Sepharose 6B resin according to the manufacturer's protocol.

  • Washing:

    • Wash the resin to remove unbound or non-specifically bound peptides.

  • Elution and Alkylation:

    • Elute the cysteine-containing peptides from the resin.

    • Immediately proceed with the alkylation step as described in Protocol 1, step 3.

Signaling Pathways and Workflows

Alkylation_Pathway cluster_protein Protein with Disulfide Bond cluster_reduction Reduction cluster_alkylation Alkylation Prot_SS P-S-S-P' Prot_SH P-SH + P'-SH Prot_SS->Prot_SH + DTT (reduced) DTT_reduced DTT (reduced) DTT_oxidized DTT (oxidized) Alkylated_Prot P-S-CH2(d2)-C(O)NH2(d2) Prot_SH->Alkylated_Prot + this compound IAA_d4 This compound

Figure 2. Chemical workflow of protein reduction and cysteine alkylation.

References

How to avoid off-target modification by 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Iodoacetamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues, with a focus on preventing off-target modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of 2-iodoacetamide (IAM). It is an alkylating agent primarily used in mass spectrometry-based proteomics to covalently modify the thiol group of cysteine residues.[1][2] This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after reduction and allows for accurate protein identification and quantification. The deuterium labeling provides a mass shift that is useful in stable isotope labeling experiments for quantitative proteomics.[3]

Q2: What is "off-target modification" in the context of this compound?

A2: Off-target modification refers to the covalent attachment of the carbamidomethyl group from this compound to amino acid residues other than cysteine. While highly reactive with the thiol group of cysteines, under certain conditions, it can also modify other nucleophilic sites on a protein.[4][5]

Q3: Which amino acid residues are most susceptible to off-target modification by this compound?

A3: Besides the intended cysteine residues, this compound has been shown to react with the side chains of several other amino acids, as well as the N- and C-termini of peptides. The most commonly observed off-target modifications occur on:

  • Histidine

  • Lysine

  • Aspartic acid

  • Glutamic acid

  • Methionine

  • Tyrosine[4][5][6][7]

The peptide N-terminus is also a frequent site for off-target alkylation.[4][5]

Q4: What are the consequences of off-target modifications?

A4: Off-target modifications can complicate data analysis in proteomics experiments. They can lead to misidentification of peptides and proteins, interfere with the quantification of post-translational modifications, and potentially alter protein structure and function in biological assays. These artifacts can compromise the accuracy and reproducibility of experimental results.[4][5]

Troubleshooting Guide: Minimizing Off-Target Modifications

This guide addresses common issues encountered during alkylation with this compound and provides solutions to enhance specificity for cysteine residues.

Problem Potential Cause Recommended Solution References
High incidence of off-target modifications (e.g., on Lys, His, N-terminus) Incorrect pH: The reaction pH is too high or too low.Maintain a slightly alkaline pH between 7.5 and 8.5. This pH favors the deprotonation of cysteine's thiol group, making it a much stronger nucleophile than other potential sites.[7][8][9]
Excess this compound: The concentration of the alkylating agent is too high relative to the amount of reduced cysteines.Use the lowest concentration of this compound that still ensures complete alkylation of cysteines. A common starting point is a 2- to 10-fold molar excess over the reducing agent (e.g., DTT). An optimal concentration is often around 14 mM for standard proteomics workflows.[4][7][9]
Prolonged reaction time or elevated temperature: Extended incubation or high temperatures increase the likelihood of slower, less specific reactions.Optimize the reaction time and temperature. For most applications, incubation for 30 minutes at room temperature in the dark is sufficient. Avoid unnecessarily long incubations or heating.[4][10]
Modification of Methionine Residues Use of an iodine-containing reagent: Iodoacetamide is known to cause modification of methionine residues, which can lead to a neutral loss during fragmentation in mass spectrometry, complicating peptide identification.If methionine modification is a significant issue, consider using an alternative, non-iodine-containing alkylating agent like acrylamide. However, be aware that other reagents may have their own off-target profiles.[5][6][11]
Incomplete Alkylation of Cysteines Insufficient this compound: The concentration of the alkylating agent is too low.Ensure a sufficient molar excess of this compound over the total thiol concentration.[7][12]
Degraded this compound: The reagent is sensitive to light and hydrolysis.Prepare this compound solutions fresh immediately before use and protect them from light.[7][10]
Suboptimal pH: The reaction buffer is not in the optimal alkaline range.Verify the pH of the reaction buffer is between 7.5 and 8.5.[9]
Protein Precipitation Upon Addition of this compound High protein concentration: The protein sample may be too concentrated.Try diluting the protein sample before the alkylation step.[13]
Reaction with reducing agent: High concentrations of DTT can react with iodoacetamide and precipitate.Consider using an alternative reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a thiol group and is less likely to precipitate with iodoacetamide.[13]
Increased hydrophobicity: Alkylation can increase the hydrophobicity of proteins, leading to aggregation.Ensure that a sufficient concentration of a denaturant, such as urea or guanidine hydrochloride, is present throughout the reduction and alkylation steps to maintain protein solubility.[13]

Experimental Protocols

Protocol 1: In-Solution Alkylation for Proteomics

This protocol is adapted for the alkylation of proteins in solution prior to enzymatic digestion.

  • Protein Solubilization and Reduction:

    • Dissolve 20-100 µg of protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent. For example, add DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM.[4][14]

    • Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.[4][15]

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of this compound.

    • Add the this compound solution to the protein sample to a final concentration of approximately 14-20 mM (ensuring at least a 2-fold molar excess over the reducing agent).[4]

    • Incubate for 30 minutes at room temperature in complete darkness.[4][7]

  • Quenching:

    • Quench the excess this compound by adding DTT to an additional final concentration of 5 mM.[4]

    • Incubate for 15 minutes at room temperature in the dark.[4]

  • Sample Cleanup:

    • The sample is now ready for buffer exchange (to remove urea) and subsequent enzymatic digestion (e.g., with trypsin).

Protocol 2: In-Gel Alkylation

This protocol is for proteins that have been separated by SDS-PAGE.

  • Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are clear.

  • Reduction:

    • Add enough 10 mM DTT in 50 mM ammonium bicarbonate to cover the gel pieces.

    • Incubate at 56°C for 30-45 minutes.[15][16]

    • Remove the DTT solution.

  • Alkylation:

    • Add enough 55 mM this compound in 50 mM ammonium bicarbonate to cover the gel pieces.[15][16]

    • Incubate for 20-30 minutes at room temperature in complete darkness.[15][16]

    • Remove the this compound solution.

  • Washing and Digestion:

    • Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

    • Dry the gel pieces completely in a vacuum centrifuge.

    • The gel pieces are now ready for in-gel digestion with a protease like trypsin.

Visualizations

experimental_workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_quenching Quenching cluster_digestion Downstream Processing start Protein Sample (with disulfide bonds) denature Denature & Reduce (e.g., 8M Urea, 10mM DTT) start->denature Step 1 alkylate Add this compound (in dark, RT, 30 min) denature->alkylate Step 2 quench Quench excess IAM-d4 (e.g., add DTT) alkylate->quench Step 3 digest Buffer Exchange & Enzymatic Digestion quench->digest Step 4

Caption: Standard in-solution protein alkylation workflow.

off_target_logic cluster_conditions Reaction Conditions start Alkylation Reaction with this compound ph pH (7.5 - 8.5) start->ph conc IAM-d4 Conc. (Low Molar Excess) start->conc time_temp Time & Temp (30 min @ RT) start->time_temp on_target Specific Alkylation of Cysteine ph->on_target Optimal off_target Off-Target Alkylation (Lys, His, Met, etc.) ph->off_target Suboptimal conc->on_target Optimal conc->off_target Suboptimal time_temp->on_target Optimal time_temp->off_target Suboptimal

Caption: Factors influencing on-target vs. off-target alkylation.

References

Optimizing 2-Iodoacetamide-d4 concentration to prevent over-alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 2-Iodoacetamide-d4 and prevent over-alkylation in their experiments.

Troubleshooting Guide

Q1: I am observing unexpected mass shifts in my mass spectrometry data after using this compound. What could be the cause?

A1: Unexpected mass shifts are often a result of over-alkylation, where the this compound molecule reacts with amino acid residues other than cysteine. While the primary target of iodoacetamide is the thiol group of cysteine residues, excessive concentrations can lead to the modification of other nucleophilic sites.[1][2][3]

Potential off-target amino acids include:

  • Lysine

  • Histidine

  • Methionine

  • Aspartic Acid

  • Glutamic Acid

  • Tyrosine

  • The N-terminal amino group of the peptide.[4]

To confirm over-alkylation, perform a database search that includes variable modifications corresponding to the addition of the carbamidomethyl-d4 group on these potential off-target residues.

Q2: How can I be certain that my protein of interest is being alkylated on cysteine residues?

A2: The most direct way to verify cysteine-specific alkylation is through tandem mass spectrometry (MS/MS) analysis of the digested protein. By analyzing the fragmentation pattern of a peptide containing a cysteine residue, you can pinpoint the exact location of the this compound modification.

Q3: My protein digest shows a mix of both alkylated and unalkylated cysteine-containing peptides. How can I improve the alkylation efficiency?

A3: Incomplete alkylation can occur due to several factors. To improve efficiency:

  • Ensure Complete Reduction: The thiol group of cysteine must be in its reduced form to react with iodoacetamide. Ensure your reduction step with DTT or TCEP is complete.

  • Optimize Reaction Conditions: Alkylation is most efficient at a slightly alkaline pH (7.5-8.5) and is typically carried out at room temperature for 30-60 minutes in the dark.[3]

  • Check Reagent Quality: this compound is light-sensitive and should be stored properly. Prepare solutions fresh before each use.

Q4: I suspect over-alkylation is affecting my quantitative proteomics results. What are the best practices to avoid this?

A4: To minimize over-alkylation in quantitative proteomics experiments using this compound:

  • Optimize Concentration: Do not use an excessive concentration of this compound. A concentration of 10-20 mM is often sufficient. One study found 14 mM to be optimal.[4]

  • Quench the Reaction: After the desired incubation time for cysteine alkylation, quench the reaction to stop any further, non-specific reactions. This can be done by adding a reducing agent like DTT or 2-mercaptoethanol.

  • Control Reaction Time and Temperature: Limit the reaction time to what is necessary for complete cysteine alkylation (e.g., 30 minutes at room temperature). Avoid elevated temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a deuterated (heavy isotope-labeled) form of 2-Iodoacetamide.[5][6][7] It is an alkylating agent that covalently modifies the thiol groups of cysteine residues in proteins. This modification, known as carbamidomethylation, prevents the reformation of disulfide bonds after reduction. In quantitative proteomics, it is used as a stable isotope labeling reagent to create a mass difference between protein samples, allowing for their relative or absolute quantification by mass spectrometry.[8][9]

Q2: What is over-alkylation and why is it a problem?

A2: Over-alkylation is the non-specific modification of amino acid residues other than cysteine by an alkylating agent like this compound.[1][2] This occurs when the concentration of the alkylating agent is too high or the reaction is allowed to proceed for too long. Over-alkylation can lead to inaccurate protein identification and quantification in mass spectrometry-based proteomics, as it introduces unexpected mass shifts and can interfere with peptide fragmentation and identification.[2][10]

Q3: What are the optimal conditions for using this compound?

A3: The optimal conditions for using this compound are a balance between achieving complete alkylation of cysteine residues and minimizing off-target reactions. Key parameters to consider are concentration, temperature, incubation time, and pH.

Q4: Are there alternatives to this compound that are less prone to over-alkylation?

A4: Yes, other alkylating agents can be used. Chloroacetamide (CAA) and acrylamide are known to be more specific for cysteine and produce fewer side reactions compared to iodoacetamide.[10][11] However, iodoacetamide remains a widely used reagent due to its high reactivity.

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation of Proteins for Proteomic Analysis

This protocol is a general guideline for the reduction and alkylation of protein samples prior to mass spectrometry analysis.

Reagents:

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water

  • Alkylation Reagent: 200 mM this compound in water (prepare fresh and protect from light)

  • Quenching Solution: 1 M DTT in water

Procedure:

  • Protein Solubilization: Dissolve the protein sample in the Denaturation Buffer.

  • Reduction: Add the 1 M DTT solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the 200 mM this compound solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add the 1 M DTT solution to a final concentration of 20 mM to quench the excess this compound. Incubate for 15 minutes at room temperature in the dark.

  • The sample is now ready for downstream processing (e.g., buffer exchange, digestion).

Protocol 2: Optimization of this compound Concentration

To determine the optimal concentration of this compound for your specific sample, a concentration titration is recommended.

Procedure:

  • Prepare several aliquots of your reduced protein sample.

  • To each aliquot, add a different final concentration of this compound (e.g., 5 mM, 10 mM, 15 mM, 20 mM, 30 mM).

  • Follow the standard alkylation and quenching procedure as described in Protocol 1.

  • Analyze each sample by mass spectrometry.

  • Evaluate the results for:

    • The percentage of alkylated cysteine-containing peptides (completeness of reaction).

    • The presence and abundance of peptides with off-target modifications (over-alkylation).

  • Select the lowest concentration of this compound that provides complete cysteine alkylation with minimal over-alkylation.

Data Presentation

Table 1: Recommended Concentration Ranges for Reagents in Reduction and Alkylation

ReagentTypical Concentration RangePurpose
Dithiothreitol (DTT)5 - 20 mMReduction of disulfide bonds
Tris(2-carboxyethyl)phosphine (TCEP)5 - 10 mMReduction of disulfide bonds
This compound10 - 30 mMAlkylation of reduced cysteines

Table 2: Common Off-Target Modifications by Iodoacetamide and their Mass Shifts

Amino AcidModificationMonoisotopic Mass Shift (Da)
Cysteine (on-target)Carbamidomethyl-d4+61.0535
LysineCarbamidomethyl-d4+61.0535
HistidineCarbamidomethyl-d4+61.0535
MethionineCarbamidomethyl-d4+61.0535
N-terminusCarbamidomethyl-d4+61.0535

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Protein Sample B Denaturation (e.g., 8M Urea) A->B C Reduction (e.g., DTT or TCEP) B->C D Alkylation (this compound) C->D E Quenching (e.g., excess DTT) D->E F Enzymatic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: Standard workflow for protein reduction and alkylation.

Over_Alkylation_Pathway cluster_reagents Reactants cluster_products Products IAA Excess This compound Cys Alkylated Cysteine (Desired Product) IAA->Cys Lys Alkylated Lysine IAA->Lys His Alkylated Histidine IAA->His Met Alkylated Methionine IAA->Met Nterm Alkylated N-terminus IAA->Nterm Protein Reduced Protein Protein->Cys

Caption: Over-alkylation side reactions.

References

Side reactions of 2-Iodoacetamide-d4 with methionine and other amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reactions of 2-Iodoacetamide-d4, with a particular focus on its reactivity with methionine and other amino acid residues. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: The primary and intended reaction of this compound is the alkylation of the sulfhydryl group of cysteine residues in proteins and peptides. This process, known as carbamidomethylation, is crucial for preventing the reformation of disulfide bonds after reduction, which facilitates protein digestion and mass spectrometry analysis.[1][2]

Q2: Can this compound react with amino acids other than cysteine?

A2: Yes, this compound is not entirely specific to cysteine and can react with other nucleophilic amino acid side chains, a phenomenon known as "off-target" alkylation.[3][4] These side reactions are influenced by factors such as pH, reagent concentration, and incubation time.[5][6]

Q3: Which amino acids are most susceptible to side reactions with this compound?

A3: Besides cysteine, methionine is a significant site of off-target alkylation.[3][6] Other amino acids that can be modified include lysine, histidine, aspartic acid, glutamic acid, tyrosine, and the N-terminus of peptides.[5][7][8] The relative reactivity is generally considered to be Cysteine > N-terminus > Aspartic acid > Glutamic acid > Histidine > Lysine > Tyrosine.[8]

Q4: What is the nature of the side reaction with methionine?

A4: this compound reacts with the thioether side chain of methionine to form S-carbamidomethylmethionine (camMet).[9] This modification can lead to a characteristic neutral loss of the methionine side chain during mass spectrometry analysis, which can complicate data interpretation.[3][4][10] At low pH (2-5), the alkylation of methionine can be more selective.[11][12]

Q5: Why is my experiment showing a mass shift of -48 Da on methionine-containing peptides?

A5: This is a known artifact associated with the alkylation of methionine by iodoacetamide. The S-carbamidomethylmethionine product can undergo in-source fragmentation during mass spectrometry, resulting in a net loss of the methionine side chain, which corresponds to a mass difference of -48 Da.[10]

Q6: Can these side reactions affect quantitative proteomics studies?

A6: Absolutely. Off-target alkylation can lead to a single peptide species being distributed across multiple modified forms, which dilutes the signal for any single form and can lead to underestimation or complete misidentification of peptides.[10] For instance, the alkylation of methionine has been shown to cause a more than 9-fold decrease in the identification of methionine-containing peptides when using iodine-containing reagents compared to non-iodine-containing ones.[3][10]

Troubleshooting Guides

Issue 1: Incomplete Alkylation of Cysteine Residues
  • Symptom: Mass spectrometry data shows a significant number of peptides with unmodified cysteine residues.

  • Possible Causes:

    • Insufficient this compound: The molar excess of the alkylating agent over the reducing agent may be too low.

    • Degraded this compound: The reagent is light-sensitive and can degrade if not stored and handled properly.[13]

    • Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the reaction.

  • Troubleshooting Steps:

    • Increase Reagent Concentration: Use a higher molar excess of this compound relative to the reducing agent (e.g., DTT or TCEP). A 2- to 5-fold molar excess over the reducing agent is a common starting point.

    • Ensure Reagent Quality: Use fresh, properly stored this compound. Prepare solutions immediately before use and protect them from light.[13][14]

    • Optimize Reaction Conditions: Ensure the reaction pH is between 7.5 and 8.5. The reaction is typically carried out at room temperature for 30-60 minutes in the dark.[14]

Issue 2: Excessive Off-Target Alkylation (Methionine, Lysine, etc.)
  • Symptom: Identification of multiple peptides with carbamidomethyl modifications on residues other than cysteine.

  • Possible Causes:

    • Excessive this compound: A very high concentration of the alkylating agent can drive non-specific reactions.[7]

    • Prolonged Incubation Time: Allowing the alkylation reaction to proceed for too long increases the likelihood of side reactions.

    • Inappropriate pH: While slightly alkaline pH favors cysteine alkylation, very high pH can promote reactions with other nucleophiles.

  • Troubleshooting Steps:

    • Titrate Reagent Concentration: Reduce the concentration of this compound to the minimum required for complete cysteine alkylation.

    • Optimize Incubation Time: Reduce the incubation time. A 30-minute incubation is often sufficient.[14]

    • Quench the Reaction: After the desired incubation time, quench the excess this compound with a thiol-containing reagent like DTT or 2-mercaptoethanol.[15]

    • Consider Alternative Reagents: For applications sensitive to off-target modifications, consider using non-iodine-containing alkylating agents like acrylamide or chloroacetamide, though these may have their own side reactions to consider (e.g., chloroacetamide can cause methionine oxidation).[3][16]

Issue 3: Misinterpretation of MS/MS Spectra Due to Methionine Alkylation
  • Symptom: Observation of a prominent neutral loss of 105 Da or a mass shift of -48 Da in peptides, potentially being mistaken for post-translational modifications like phosphorylation.

  • Possible Causes:

    • Alkylation of methionine by this compound leads to the formation of S-carbamidomethylmethionine, which is prone to fragmentation.[9]

  • Troubleshooting Steps:

    • Database Search Parameters: When analyzing your mass spectrometry data, include carbamidomethylation of methionine as a variable modification in your search parameters. This will allow the search engine to correctly identify these modified peptides.

    • Manual Spectra Validation: Manually inspect the MS/MS spectra of peptides showing this neutral loss to confirm the presence of methionine and the characteristic fragmentation pattern.

    • pH Control: To minimize methionine alkylation, perform the reaction at a lower pH if compatible with your experimental goals, as methionine alkylation is less favored at acidic pH.[11][12]

Quantitative Data Summary

The following table summarizes the observed off-target alkylation sites of iodoacetamide and the impact on peptide identification.

Modified Residue/TerminusType of AdductQuantitative ObservationReference
MethionineCarbamidomethylation>9-fold decrease in identified Met-containing peptides with iodine-containing reagents.[3][10]
Peptide N-terminusCarbamidomethylationMost frequent off-site alkylation.[4]
LysineCarbamidomethylationFrequent off-site modification.[4]
Glutamic AcidCarbamidomethylationFrequent off-site modification.[4]
HistidineCarbamidomethylationFrequent off-site modification.[4]
Aspartic AcidCarbamidomethylationKnown off-site modification.[6]
TyrosineCarbamidomethylationKnown off-site modification.[6]
VariousDouble AdductsIdentified on all tested amino acids for all four alkylation reagents (IAA, IAC, AA, CAA).[4]

Experimental Protocols

Standard Protocol for Protein Reduction and Alkylation

This protocol is a general guideline and may require optimization for specific applications.

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Alternatively, use Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 5 mM and incubate at 37°C for 60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 20-25 mM (ensure a 2-fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30 minutes.[14]

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Downstream Analysis: Proceed with buffer exchange, protein precipitation, or enzymatic digestion as required for your workflow.

Protocol for Selective Alkylation of Unoxidized Methionine

This protocol is adapted for the specific labeling of methionine residues.

  • Sample Preparation: Prepare the protein or peptide sample in a low pH buffer (e.g., pH 4.0).[11][12]

  • Alkylation:

    • Add this compound to the desired final concentration.

    • Incubate at room temperature for an extended period (e.g., 3 days), protected from light.[11][12]

  • Analysis: Analyze the sample by LC-MS/MS to identify alkylated methionine residues.

Visualizations

Side_Reactions IAA This compound Cys Cysteine (Thiol) IAA->Cys Primary Reaction (pH 7.5-8.5) Met Methionine (Thioether) IAA->Met Side Reaction Other Other Nucleophiles (Lys, His, N-terminus, etc.) IAA->Other Side Reactions Alk_Cys S-Carbamidomethyl-d4-cysteine (Intended Product) Cys->Alk_Cys Alk_Met S-Carbamidomethyl-d4-methionine (Side Product) Met->Alk_Met Alk_Other Other Alkylated Products (Side Products) Other->Alk_Other

Caption: Primary and side reactions of this compound.

Experimental_Workflow start Protein Sample denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction (e.g., DTT or TCEP) denature->reduce alkylate Alkylation with This compound reduce->alkylate quench Quench Excess Reagent (Optional) alkylate->quench note Potential for Side Reactions: - Methionine alkylation - Other off-target modifications alkylate->note digest Enzymatic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Consider Variable Modifications) lcms->data_analysis

Caption: Experimental workflow for protein alkylation.

Troubleshooting_Flowchart start Unexpected MS Results unmod_cys Unmodified Cysteines? start->unmod_cys off_target Off-target Alkylation? unmod_cys->off_target No sol_unmod_cys Increase IAA conc. Check reagent quality Optimize conditions unmod_cys->sol_unmod_cys Yes met_artifact Met Neutral Loss / -48 Da? off_target->met_artifact No sol_off_target Decrease IAA conc. Reduce incubation time Quench reaction off_target->sol_off_target Yes sol_met_artifact Add variable Met modification to search parameters met_artifact->sol_met_artifact Yes ok Data Interpretation Correct met_artifact->ok No

Caption: Troubleshooting flowchart for alkylation issues.

References

Technical Support Center: Mass Spectrometry Artifacts Caused by 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mass spectrometry artifacts arising from the use of 2-Iodoacetamide-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of iodoacetamide, an alkylating agent commonly used in proteomics. It is used to cap cysteine residues in proteins and peptides. This process, known as alkylation, prevents the reformation of disulfide bonds after reduction and ensures that proteins remain in a linearized state, which is crucial for accurate mass spectrometry analysis. The deuterium labeling provides a known mass shift, which can be useful in certain quantitative proteomics experiments.

Q2: What are the most common artifacts observed with this compound?

A2: The most common artifacts are a result of "off-target" alkylation of amino acid residues other than cysteine. These include methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.[1][2][3] A particularly noteworthy artifact is the modification of lysine, which can mimic a diglycine remnant from ubiquitination.[4] Additionally, a neutral loss of a fragment from alkylated methionine is a frequently observed artifact.

Q3: How does the use of this compound affect the mass of these artifacts?

A3: Since this compound contains four deuterium atoms in place of hydrogen atoms, the mass of the acetamide group is increased by 4 Da. Consequently, any artifactual modifications will also be 4 Da heavier than those caused by non-deuterated iodoacetamide. For example, the artifact that mimics ubiquitination will have a mass shift of 118.06 Da instead of 114.04 Da.

Q4: Can these artifacts be avoided?

A4: While it is challenging to completely eliminate these artifacts, their formation can be minimized by optimizing the experimental conditions. Key factors to control include the pH of the reaction, the concentration of this compound, the reaction time, and temperature.

Troubleshooting Guides

Issue 1: Unexpected Mass Shifts in Peptides

If you observe unexpected mass shifts in your peptides after alkylation with this compound, it is likely due to off-target alkylation. The following table summarizes the expected monoisotopic mass shifts for single alkylations of various amino acid residues with this compound.

Amino Acid ResidueMonoisotopic Mass Shift (Da)Notes
Cysteine (C)+61.0429Expected on-target modification.
Methionine (M)+61.0429Can lead to a subsequent neutral loss.
Lysine (K)+61.0429Single alkylation of the epsilon-amino group.
Histidine (H)+61.0429Alkylation of the imidazole ring.
Aspartic Acid (D)+61.0429Alkylation of the carboxyl group.
Glutamic Acid (E)+61.0429Alkylation of the carboxyl group.
Peptide N-terminus+61.0429Alkylation of the alpha-amino group.
Tyrosine (Y)+61.0429Alkylation of the hydroxyl group.

Troubleshooting Flowchart for Unexpected Mass Shifts

troubleshooting_flowchart start Unexpected Mass Shift Observed check_mass Is the mass shift +61.04 Da or a multiple thereof? start->check_mass off_target Potential off-target alkylation. Consult Table 1 for likely residues. check_mass->off_target Yes check_neutral_loss Is a neutral loss of ~109 Da from a +61.04 Da modified peptide observed? check_mass->check_neutral_loss No optimize Optimize alkylation protocol: - Check pH (7.5-8.5) - Reduce reagent concentration - Shorten reaction time off_target->optimize met_alkylation Likely alkylation of Methionine followed by fragmentation. check_neutral_loss->met_alkylation Yes check_ubiquitin Is the mass shift +118.06 Da on Lysine? check_neutral_loss->check_ubiquitin No met_alkylation->optimize ubiquitin_mimic Potential artifact mimicking di-glycine remnant (ubiquitination). check_ubiquitin->ubiquitin_mimic Yes other_modification Consider other potential modifications or experimental artifacts. check_ubiquitin->other_modification No ubiquitin_mimic->optimize other_modification->optimize proteomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_artifacts Potential Artifact Introduction protein_extraction Protein Extraction reduction Reduction (DTT) protein_extraction->reduction alkylation Alkylation (this compound) reduction->alkylation digestion Enzymatic Digestion (Trypsin) alkylation->digestion off_target_alkylation Off-target Alkylation alkylation->off_target_alkylation incomplete_alkylation Incomplete Alkylation alkylation->incomplete_alkylation lc_separation LC Separation digestion->lc_separation ms_analysis MS Analysis lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

References

Stability of prepared 2-Iodoacetamide-d4 solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of prepared 2-Iodoacetamide-d4 solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and its prepared solutions?

Proper storage is crucial to maintain the integrity of this compound. The powder is relatively stable, but solutions are susceptible to degradation.

Storage Recommendations for this compound

FormStorage TemperatureShelf LifeImportant Considerations
Powder -20°C3 yearsProtect from light and moisture.[1][2]
4°C2 yearsProtect from light and moisture.[1][2][3]
Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2][4][5]
-20°C1 monthUse within a shorter timeframe due to faster degradation.[1][2][4][5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Common solvents for this compound are DMSO and water. For optimal solubility in DMSO, it is recommended to use a fresh, unopened bottle to avoid issues with hygroscopic (water-absorbing) DMSO.[4][5] If preparing an aqueous solution, it should be made fresh for each use.[6][7]

Q3: My this compound solution has turned yellow. Can I still use it?

A color change from white to yellowish in the solid powder can occur during storage.[6][7] While slight discoloration of a freshly prepared solution might be acceptable if used immediately, a significant color change, especially after storage, may indicate degradation. It is always best practice to prepare fresh solutions for optimal and reproducible results.[6][7]

Q4: Why do alkylation reactions with this compound need to be performed in the dark?

2-Iodoacetamide is light-sensitive.[6][8][9][10] Exposure to light can cause the carbon-iodine bond to break, leading to the formation of radicals.[8] These radicals are not effective for the desired alkylation of cysteine residues and can lead to unpredictable and unwanted side reactions with your peptides or proteins, ultimately resulting in incomplete or inefficient alkylation.[8]

Troubleshooting Guide

Issue 1: Incomplete Alkylation of Cysteine Residues

Incomplete alkylation can be a significant issue, with some studies showing completion rates as low as 62%.[11]

Potential Causes and Solutions

CauseSolution
Degraded this compound Solution Prepare a fresh solution of this compound for each experiment.[6][7][10] Do not use solutions that have been stored for extended periods or show significant discoloration.
Insufficient Reagent Use a sufficient excess of this compound relative to the concentration of the reducing agent (e.g., DTT or TCEP). A common recommendation is a concentration of 14 mM iodoacetamide.[12]
Suboptimal Reaction pH Ensure the reaction buffer is at a slightly alkaline pH, typically between 7.5 and 9.0, for efficient and specific alkylation of cysteines.[9][10]
Insufficient Reaction Time or Temperature A common protocol suggests incubating for 30 minutes at room temperature.[12][13] Ensure adequate time for the reaction to proceed to completion.
Light Exposure Perform the alkylation step in the dark to prevent light-induced degradation of the reagent.[8][9]

Issue 2: Off-Target Alkylation (Modification of other amino acids)

Alkylation of amino acids other than cysteine can complicate downstream analysis.

Potential Causes and Solutions

CauseSolution
Excess this compound While an excess is needed, a very large excess can lead to the modification of other residues like lysine, histidine, methionine, and the N-terminus.[9][14] Optimize the concentration for your specific sample.
Incorrect pH Reactions outside the optimal alkaline pH range can increase the likelihood of side reactions with other amino acid residues.[9][10] Maintain a pH between 7.5 and 8.0 for maximal specificity to cysteines.[10]
Prolonged Reaction Time Extended incubation times, especially with excess reagent, can promote off-target modifications.[14] Adhere to established protocol timings.

Experimental Protocols

Standard Protocol for Reduction and Alkylation of Proteins for Proteomic Analysis

This protocol is a general guideline and may require optimization for specific protein samples.

  • Protein Solubilization: Solubilize the protein sample in a buffer containing a denaturant, such as 6-8 M urea, and a buffering agent like 100 mM Tris-HCl or Ammonium Bicarbonate (AMBIC) at pH ~8.3.[13]

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate the sample at 56°C for 25-45 minutes to reduce the disulfide bonds.[13]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound (e.g., 500 mM in water or DMSO).[13]

    • Add the this compound solution to the protein sample to a final concentration of 14 mM.[12][13]

    • Incubate for 30 minutes at room temperature in complete darkness.[12][13]

  • Quenching: Quench any unreacted this compound by adding DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[13]

  • Sample Preparation for Digestion: Dilute the sample at least 5-fold with a suitable buffer (e.g., 25 mM Tris-HCl pH 8.2 or AMBIC) to reduce the urea concentration to below 2 M before proceeding with enzymatic digestion (e.g., with trypsin).[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing solubilize 1. Solubilize Protein (e.g., 8M Urea, pH 8.3) reduce 2. Reduction (5mM DTT, 56°C, 30 min) solubilize->reduce cool 3. Cool to RT reduce->cool alkylate 4. Alkylation (14mM IAA-d4, RT, 30 min, Dark) cool->alkylate quench 5. Quench (5mM DTT, RT, 15 min, Dark) alkylate->quench digest 6. Dilute and Digest (e.g., Trypsin) quench->digest

Caption: Workflow for protein reduction and alkylation using this compound.

degradation_pathways cluster_desired Desired Reaction cluster_side Side Reactions / Degradation IAA This compound cysteine Reduced Cysteine (Thiolate, pH 7.5-9) IAA->cysteine hydrolysis Hydrolysis (presence of H2O) IAA->hydrolysis light Photodegradation (Light Exposure) IAA->light off_target Off-Target Alkylation (His, Lys, Met, etc.) IAA->off_target alkylated_cys Carbamidomethyl-Cysteine-d4 cysteine->alkylated_cys Alkylation inactive Inactive Products hydrolysis->inactive radicals Radical Formation light->radicals modified_peptides Undesired Modified Peptides off_target->modified_peptides radicals->modified_peptides

Caption: Desired reaction vs. potential side reactions of this compound.

References

Quenching excess 2-Iodoacetamide-d4 in proteomics sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for proteomics sample preparation. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the critical step of quenching excess 2-Iodoacetamide-d4 (IAA-d4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in proteomics?

A1: this compound is the deuterated form of 2-Iodoacetamide (IAA). It is a commonly used alkylating agent in proteomics sample preparation.[1][2][3] Its primary function is to covalently bind to the thiol groups of cysteine residues after they have been reduced (e.g., by DTT or TCEP). This process, known as alkylation or carbamidomethylation, prevents the reformation of disulfide bonds, which is crucial for ensuring complete protein digestion and improving peptide identification in mass spectrometry.[4][5] The deuterium labeling provides a stable, heavy isotope version for use in quantitative proteomics experiments.[6][7]

Q2: Why is it essential to quench the excess this compound?

A2: It is critical to quench, or neutralize, the excess, unreacted this compound after the alkylation of cysteine residues is complete. If left unquenched, the highly reactive IAA-d4 can lead to several undesirable side reactions:

  • Over-alkylation of Peptides : Excess IAA can modify other amino acid residues besides cysteine, such as lysine, histidine, methionine, tyrosine, and the N-terminus of peptides.[8][9][10] This "off-target" modification introduces unexpected mass shifts, complicating data analysis and potentially leading to incorrect peptide identifications.[8][10]

  • Enzyme Inactivation : The subsequent addition of a protease, like trypsin, for protein digestion can be compromised. Excess IAA will alkylate the active site residues of the enzyme, reducing its activity and leading to incomplete digestion and a higher rate of missed cleavages.

  • Artifact Formation : Unquenched iodoacetamide can lead to artifacts that mimic post-translational modifications. For instance, dialkylation of lysine can be mistaken for a di-glycine remnant from ubiquitination, a critical source of false positives in ubiquitin studies.[11]

Q3: What are the most common reagents used to quench excess this compound?

A3: The most common quenching agents are thiol-containing small molecules that can readily react with the remaining iodoacetamide. The two most widely used are:

  • Dithiothreitol (DTT) : Often the same reagent used for the initial reduction of disulfide bonds.[9][12]

  • L-cysteine : An amino acid that efficiently scavenges excess iodoacetamide.

A recent study systematically compared different quenching methods and found that the choice of quenching agent significantly impacts the number of identified proteins and peptides, missed cleavage rates, and the occurrence of over-alkylation side reactions.[13][14]

Q4: Which quenching agent should I choose: DTT or L-cysteine?

A4: Both DTT and L-cysteine are effective, but they have different implications for your experiment. Recent studies suggest that L-cysteine quenching is particularly effective at preserving trypsin activity .[13] DTT is also widely used and effective at stopping the alkylation reaction.[9][12] The choice may depend on your specific protocol and downstream analysis.

Experimental Workflow and Key Reactions

The following diagram illustrates the standard workflow for reduction, alkylation, and quenching in a typical proteomics sample preparation protocol.

G cluster_0 Sample Preparation Workflow Protein Protein Sample (with Disulfide Bonds) Reduced Reduced Protein (Free Thiols -SH) Protein->Reduced 1. Reduction (e.g., 5 mM DTT, 56°C) Alkylated Alkylated Protein (Carbamidomethylated Cys) Reduced->Alkylated 2. Alkylation (e.g., 14 mM IAA-d4, RT, dark) Quenched Quenched Reaction Mix Alkylated->Quenched 3. Quenching (e.g., 5 mM DTT or Cysteine) Digested Digested Peptides Quenched->Digested 4. Digestion (e.g., Trypsin) MS LC-MS/MS Analysis Digested->MS 5. Analysis

Caption: Standard workflow for protein sample preparation.

The chemical reactions involved in alkylation and quenching are visualized below.

G cluster_alkylation Alkylation Reaction cluster_quenching Quenching Reaction Cys Protein-Cys-SH (Free Thiol) Alk_Cys Protein-Cys-S-CH2-CONH2-d4 (Alkylated Cysteine) Cys->Alk_Cys + IAA I-CH2-CONH2-d4 (IAA-d4) IAA->Alk_Cys IAA_excess Excess I-CH2-CONH2-d4 (Unreacted IAA-d4) Quenched_IAA DTT-(S-CH2-CONH2-d4)2 (Inactive Product) IAA_excess->Quenched_IAA + DTT HS-CH2-(CHOH)2-CH2-SH (DTT) DTT->Quenched_IAA

Caption: Alkylation of cysteine and quenching of excess iodoacetamide.

Troubleshooting Guide

This guide addresses common problems related to improper quenching of this compound.

Problem Potential Cause Recommended Solution
Low Peptide/Protein Identifications Incomplete trypsin digestion due to enzyme alkylation by unquenched IAA-d4.Ensure the quenching step is performed correctly before adding trypsin. Use an adequate concentration of the quenching agent (e.g., DTT or L-cysteine) and allow sufficient incubation time (e.g., 15 minutes).[9][12] Consider switching to L-cysteine for quenching, as it has been shown to preserve trypsin activity effectively.[13]
High Number of Missed Cleavages Reduced trypsin activity.Same as above. Verify the pH of your digestion buffer is optimal for trypsin (pH 7.5-8.5).
Unexpected Mass Shifts on Non-Cysteine Residues Over-alkylation (off-target modification) of amino acids like Met, Lys, His, or the peptide N-terminus due to excess IAA-d4.[8][9][15]1. Ensure quenching is complete. 2. Optimize the alkylation step: Do not use an excessive concentration of IAA-d4. A 2-fold molar excess over the reducing agent is often sufficient.[10]3. Control reaction time and temperature: Perform alkylation at room temperature in the dark for 30 minutes.[9][12] Avoid higher temperatures, which can increase side reactions.[9]
Inconsistent Quantification Results Variable levels of over-alkylation between samples, affecting peptide ionization efficiency or creating interfering species.Standardize the timing and concentrations used for reduction, alkylation, and quenching across all samples to ensure reproducibility.
Troubleshooting Logic

Use the following flowchart to diagnose issues related to alkylation and quenching.

G Start Start: Poor MS Results? Q1 High number of missed cleavages? Start->Q1 Q2 Unexpected mass shifts on non-Cys residues? Q1->Q2 No Sol1 Potential Cause: Reduced Trypsin Activity Solution: - Verify quenching protocol - Check quencher concentration - Consider using L-cysteine Q1->Sol1 Yes Sol2 Potential Cause: Peptide Over-alkylation Solution: - Optimize IAA-d4 concentration - Control alkylation time/temp - Ensure quenching is complete Q2->Sol2 Yes End Review other sample prep steps Q2->End No Sol1->Q2 Sol2->End

Caption: Troubleshooting flowchart for quenching-related issues.

Experimental Protocols

Protocol 1: Quenching with Dithiothreitol (DTT)

This protocol is a standard method used in many proteomics workflows.[9][12]

  • Alkylation : After reducing disulfide bonds (e.g., with 5 mM DTT at 56°C for 30-45 minutes), cool the sample to room temperature. Add this compound to a final concentration of 14-15 mM.[9][12] Incubate for 30 minutes at room temperature in the dark.

  • Quenching : Add DTT from a stock solution (e.g., 0.5 M or 1 M) to a final concentration of 5 mM.[9][12]

  • Incubation : Incubate the mixture for an additional 15 minutes at room temperature in the dark to ensure all excess iodoacetamide is neutralized.[9][12][16]

  • Proceed to Digestion : The sample is now ready for buffer exchange (if needed) and subsequent enzymatic digestion.

Protocol 2: Quenching with L-cysteine

This protocol is an alternative that may offer better preservation of trypsin activity.[13]

  • Alkylation : Perform the alkylation step as described above (e.g., 14-15 mM IAA-d4 for 30 minutes at room temperature in the dark).

  • Quenching : Add L-cysteine from a freshly prepared stock solution to a final concentration approximately equal to or in slight excess of the initial iodoacetamide concentration.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Proceed to Digestion : The sample can now proceed to the digestion step.

Quantitative Data Summary

The choice of quenching agent and alkylation conditions can significantly impact proteomics outcomes. The tables below summarize key findings from relevant studies.

Table 1: Comparison of Alkylation Reagents

Iodoacetamide generally provides a high number of identified peptides with alkylated cysteine and a lower incidence of side reactions compared to some other reagents.[9]

Alkylating ReagentAlkylated Cys PeptidesPeptides with Side Reactions (e.g., N-terminus alkylation)
Iodoacetamide (IAA) High Low (92 ± 8)
Acrylamide ModerateModerate (133 ± 9)
N-ethylmaleimide (N-EM) LowHigh (791 ± 73)
4-vinylpyridine (4-VP) LowLow (73 ± 8)
Data adapted from a study on yeast lysate to illustrate relative performance. Absolute numbers will vary by sample type and conditions.[9]
Table 2: Effect of Quenching Method on Proteomic Metrics

A study comparing quenching methods demonstrated that the quenching step is crucial for maintaining enzyme efficiency and data quality.[13][14]

Quenching MethodProtein IDsPeptide IDsMissed Cleavage RateOver-alkylation Side Reactions
L-cysteine Quenching HighHighLow Low
DTT Quenching ModerateModerateModerateModerate
No Quenching Low Low High High
This table represents a qualitative summary of findings indicating that cysteine quenching effectively preserves trypsin activity, leading to lower missed cleavage rates.[13][14]

References

Impact of pH on 2-Iodoacetamide-d4 alkylation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Iodoacetamide-d4 for protein alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for alkylating cysteine residues with this compound?

A1: The optimal pH for the specific alkylation of cysteine residues is slightly alkaline, typically in the range of pH 8.0-9.0.[1][2] At this pH, the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion, which readily reacts with iodoacetamide.

Q2: What happens if the pH is too low during alkylation?

A2: At a lower pH (acidic to neutral), the reaction with cysteine residues is significantly slower.[3] While this can reduce the efficiency of cysteine alkylation, it can also be exploited for the selective alkylation of other residues, such as methionine, which is favored at a pH of 2-5.[4][5]

Q3: What are the risks of performing alkylation at a pH higher than 9.0?

A3: At a pH above 9.0, there is an increased risk of non-specific alkylation of other amino acid residues.[3][6] These can include lysine, histidine, aspartate, glutamate, and the N-terminal amino group of the protein.[3] This can lead to unwanted side products and complicate downstream analysis.

Q4: Why does my alkylation reaction appear incomplete?

A4: Incomplete alkylation can be due to several factors:

  • Suboptimal pH: Ensure the pH of your reaction buffer is between 8.0 and 9.0.

  • Insufficient Reagent: Use an adequate molar excess of this compound over the reducing agent.

  • Reagent Degradation: 2-Iodoacetamide is light-sensitive and should be stored properly and prepared fresh.

  • Insufficient Reaction Time: While the initial reaction can be rapid, complete alkylation may take longer, in some cases up to several hours.

Q5: I am observing unexpected mass shifts in my protein/peptide. What could be the cause?

A5: Unexpected mass shifts could be due to over-alkylation or non-specific alkylation. At a high pH, this compound can react with amino groups on lysine residues and the N-terminus. Review your reaction pH and consider reducing it to the lower end of the optimal range (e.g., pH 8.0).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Alkylation Efficiency pH of the reaction buffer is too low (below 7.5).Adjust the pH of the buffer to 8.0-9.0 using a suitable buffer system (e.g., Tris-HCl or AMBIC).
This compound solution has degraded.Prepare a fresh solution of this compound immediately before use and protect it from light.
Insufficient molar excess of this compound.Increase the molar ratio of this compound to the reducing agent (e.g., DTT or TCEP). A common starting point is a 2-fold molar excess over the reducing agent.
Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient concentration of reducing agent and adequate incubation time and temperature.
Non-specific Alkylation (modification of Lys, His, N-terminus) pH of the reaction buffer is too high (above 9.0).Lower the pH of the reaction to 8.0-8.5.
Excessive concentration of this compound.Reduce the molar excess of the alkylating agent.
Prolonged incubation time at high pH.Optimize the incubation time to ensure complete cysteine alkylation without promoting side reactions.
Precipitation of Protein During Alkylation Denaturant concentration is too low after dilution from the reduction step.Ensure the final concentration of the denaturant (e.g., urea or guanidine HCl) is sufficient to maintain protein solubility throughout the alkylation step.

Data Presentation

Table 1: Expected Impact of pH on this compound Alkylation Efficiency and Specificity

This table provides a qualitative summary of the expected outcomes of this compound alkylation at different pH ranges based on established chemical principles. The actual quantitative efficiency can vary depending on the specific protein, buffer composition, and reaction conditions.

pH Range Alkylation Efficiency of Cysteine Reaction Rate Specificity for Cysteine Risk of Side Reactions (Lys, His, N-terminus)
< 6.0 Very LowVery SlowHigh (but may favor other residues like Met)Very Low
6.0 - 7.5 ModerateSlow to ModerateHighLow
8.0 - 9.0 High (Optimal) Fast High Moderate (increases with pH)
> 9.5 HighVery FastDecreasingHigh

Experimental Protocols

Protocol 1: Standard In-Solution Alkylation of a Purified Protein

This protocol is a general guideline for the reduction and alkylation of a purified protein in solution.

Materials:

  • Purified protein sample

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Reagent: 500 mM this compound in water (prepare fresh)

  • Quenching Reagent: 1 M DTT

  • Buffer for downstream application (e.g., 50 mM Ammonium Bicarbonate for digestion)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-10 mg/mL.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared this compound solution to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess this compound.

    • Incubate at room temperature for 15 minutes.

  • Buffer Exchange/Cleanup:

    • Proceed with buffer exchange (e.g., using a desalting column or dialysis) into a buffer compatible with your downstream application (e.g., enzymatic digestion).

Protocol 2: Optimizing pH for this compound Alkylation

This protocol describes a method to determine the optimal pH for alkylating a specific protein of interest.

Materials:

  • Purified protein sample

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl

  • A series of buffers with different pH values (e.g., 100 mM Phosphate buffer for pH 6.0, 7.0; 100 mM Tris-HCl for pH 8.0, 9.0; 100 mM Carbonate-Bicarbonate buffer for pH 10.0)

  • Reducing Agent: 1 M DTT or 500 mM TCEP

  • Alkylation Reagent: 500 mM this compound in water (prepare fresh)

  • Quenching Reagent: 1 M DTT

  • LC-MS/MS system for analysis

Procedure:

  • Parallel Reactions: Set up parallel reactions for each pH to be tested (e.g., pH 6.0, 7.0, 8.0, 9.0, 10.0).

  • Denaturation and Reduction:

    • For each reaction, dissolve an equal amount of the protein in the Denaturation Buffer.

    • Add the reducing agent to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • pH Adjustment and Alkylation:

    • Dilute each reduced protein sample into one of the different pH buffers to achieve the target pH. Ensure the final denaturant concentration remains sufficient for solubility.

    • Add freshly prepared this compound to a final concentration of 25 mM to each reaction.

    • Incubate all reactions in the dark at room temperature for 30 minutes.

  • Quenching and Sample Preparation:

    • Quench each reaction with DTT.

    • Prepare the samples for LC-MS/MS analysis (e.g., buffer exchange, digestion, desalting).

  • Analysis:

    • Analyze the samples by LC-MS/MS.

    • Determine the extent of cysteine alkylation and the presence of non-specific modifications at each pH by searching the data for the expected mass shifts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Analysis start Protein Sample denature Denaturation & Reduction (DTT/TCEP) start->denature ph_split pH Adjustment (e.g., pH 6, 7, 8, 9, 10) denature->ph_split alkylate Add this compound Incubate in Dark ph_split->alkylate quench Quench Reaction (excess DTT) alkylate->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms end Data Analysis: Efficiency & Specificity lcms->end

Caption: Workflow for optimizing pH in this compound alkylation.

reaction_mechanism cluster_cysteine Cysteine Residue cluster_reagent This compound cluster_product Alkylated Cysteine Cys_SH Protein-CH₂-SH (Thiol) Cys_S Protein-CH₂-S⁻ (Thiolate) Cys_SH->Cys_S OH⁻ Cys_S->Cys_SH H⁺ IAA I-CD₂-CONH₂ Cys_S->IAA SN2 Reaction Product Protein-CH₂-S-CD₂-CONH₂ (Carbamidomethyl-d2-cysteine) IAA->Product I⁻ leaving group

Caption: Reaction of cysteine with this compound at alkaline pH.

References

Minimizing non-specific binding of 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing non-specific binding of 2-Iodoacetamide-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing non-specific binding important?

This compound is a deuterated alkylating agent commonly used in mass spectrometry-based proteomics. Its primary function is to covalently modify, or "cap," the thiol groups of cysteine residues in proteins. This prevents the re-formation of disulfide bonds after they have been reduced, ensuring accurate protein identification and quantification.[1] Minimizing non-specific binding is crucial because the modification of amino acids other than cysteine can lead to inaccurate experimental results, including incorrect protein identification and quantification.[2][3]

Q2: What are the primary off-target amino acids for this compound?

While this compound is selective for cysteine residues, non-specific reactions can occur with other amino acids, especially under non-optimal conditions.[4] These off-target amino acids include methionine, lysine, histidine, aspartate, and glutamate, as well as the N-terminus of peptides.[2][4]

Q3: How does pH affect the specificity of this compound?

The pH of the reaction buffer significantly impacts the specificity of this compound.[1] Cysteine residues are more reactive at a slightly alkaline pH (7.5-8.0) because the thiol group is deprotonated, making it a better nucleophile.[1][4] However, at higher pH values, other amino acids, such as lysine, can also become deprotonated and more reactive, leading to increased non-specific binding.[1]

Q4: Can reaction time and temperature influence non-specific binding?

Yes, both reaction time and temperature are critical factors. Prolonged incubation times or elevated temperatures can increase the likelihood of non-specific binding.[5][6] It is recommended to perform the alkylation reaction for 30 minutes at room temperature, protected from light.[3] Increasing the temperature can lead to a significant increase in the modification of other residues, particularly at the peptide N-terminus.[3]

Q5: Are there alternatives to this compound that exhibit less non-specific binding?

Several alternative alkylating agents are available, each with its own advantages and disadvantages. Acrylamide has been shown to result in fewer non-specific modifications compared to iodine-containing reagents like iodoacetamide.[2] Other alternatives include chloroacetamide, N-ethylmaleimide (NEM), and 4-vinylpyridine.[2][5] However, iodoacetamide is still widely used due to its high reactivity and efficiency in cysteine modification.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Observation Possible Cause Recommended Action
High degree of non-specific binding (modification of non-cysteine residues) Reaction pH is too high.Maintain the reaction buffer pH between 7.5 and 8.0.[4]
Excess this compound.Use a sufficient excess to modify all cysteines but avoid a large surplus. A 10-fold molar excess over the reducing agent is a common starting point.[4]
Reaction temperature is too high.Perform the alkylation step at room temperature. Avoid heating the reaction.[3][5]
Prolonged reaction time.Limit the incubation time to 30 minutes.[3][4]
Reagent degradation.Prepare this compound solutions fresh before each use and protect them from light.[4]
Incomplete alkylation of cysteine residues Insufficient amount of this compound.Ensure at least a 10-fold molar excess of this compound over the amount of sulfhydryl groups.
Inefficient reduction of disulfide bonds.Ensure complete reduction of disulfide bonds by using a sufficient concentration of reducing agent (e.g., DTT or TCEP) and appropriate incubation conditions before adding the alkylating agent.
This compound solution has hydrolyzed.Prepare fresh solutions of this compound immediately before use.[4]
Low peptide identification rates in mass spectrometry Formation of adducts on methionine.Iodine-containing reagents like iodoacetamide can modify methionine, leading to a neutral loss during fragmentation and reduced identification rates. Consider using a non-iodine-containing reagent like acrylamide if methionine-containing peptides are of high interest.[2]
General non-specific binding.Optimize the alkylation protocol as described above to reduce off-target modifications.

Experimental Protocols

Standard Protocol for Reduction and Alkylation

This protocol is a general guideline for the reduction and alkylation of protein samples for mass spectrometry analysis.

  • Protein Solubilization: Dissolve the protein sample in a suitable buffer, such as 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0.

  • Reduction:

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate the sample at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of this compound.

    • Add the this compound solution to the sample to a final concentration of 20-30 mM (ensure a molar excess over the reducing agent).

    • Incubate the reaction in the dark at room temperature for 30 minutes.[3][4]

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Sample Cleanup: Proceed with your downstream sample preparation, such as buffer exchange, protein precipitation, or enzymatic digestion.

Data Presentation

Table 1: Factors Influencing Non-Specific Binding of this compound
Parameter Optimal Condition Consequence of Deviation
pH 7.5 - 8.0Higher pH increases reactivity of lysine and other amines.[1][4]
Temperature Room TemperatureHigher temperatures increase side reactions, especially at the N-terminus.[3][5]
Time 30 minutesLonger incubation times can lead to increased non-specific modifications.[4][5]
Concentration 10-fold molar excess over sulfhydrylsInsufficient amounts lead to incomplete alkylation; large excess can increase off-target reactions.[4]
Light Exposure Perform in the darkThis compound is light-sensitive and can degrade.[4][5]
Table 2: Comparison of Common Alkylating Agents
Alkylating Agent Primary Target Common Off-Targets Notes
Iodoacetamide CysteineMethionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[2][4]High reactivity, but can lead to off-target modifications.[2]
Iodoacetic Acid CysteineSimilar to IodoacetamideCan also result in a high number of non-specifically modified peptides.[2]
Acrylamide CysteineGenerally shows lower levels of non-specific binding compared to iodine-containing reagents.[2]
Chloroacetamide Cysteine
N-ethylmaleimide (NEM) CysteineLysine, N-terminusCan have a high level of side reactions.[3]

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Downstream Analysis Protein Solubilization Protein Solubilization Reduction Reduction Protein Solubilization->Reduction Add DTT/TCEP Alkylation Alkylation Reduction->Alkylation Add this compound Quenching Quenching Alkylation->Quenching Add excess DTT/Cysteine Enzymatic Digestion Enzymatic Digestion Quenching->Enzymatic Digestion Mass Spectrometry Mass Spectrometry Enzymatic Digestion->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis troubleshooting_logic High Non-Specific Binding High Non-Specific Binding Check pH Check pH High Non-Specific Binding->Check pH Check Temperature Check Temperature High Non-Specific Binding->Check Temperature Check Time Check Time High Non-Specific Binding->Check Time Check Reagent Excess Check Reagent Excess High Non-Specific Binding->Check Reagent Excess Optimize Protocol Optimize Protocol Check pH->Optimize Protocol Check Temperature->Optimize Protocol Check Time->Optimize Protocol Check Reagent Excess->Optimize Protocol

References

Validation & Comparative

A Comparative Guide to Validating Cysteine Alkylation Efficiency with 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in proteomics and protein characterization, the complete and specific alkylation of cysteine residues is a critical step for robust and reproducible results. Incomplete alkylation can lead to protein misidentification and inaccurate quantification. This guide provides a comprehensive comparison of methods to validate the efficiency of cysteine alkylation using 2-Iodoacetamide-d4 and other common alkylating agents, supported by experimental data and detailed protocols.

Introduction to Cysteine Alkylation

Cysteine residues, with their reactive thiol (-SH) groups, play a crucial role in protein structure and function through the formation of disulfide bonds. In mass spectrometry-based proteomics, these disulfide bonds are typically reduced and the resulting free thiols are alkylated. This process, known as carbamidomethylation when using iodoacetamide, prevents the re-formation of disulfide bonds and ensures proper protein unfolding and enzymatic digestion, ultimately leading to improved sequence coverage and more accurate protein identification and quantification.[1] this compound is a deuterated form of iodoacetamide commonly used in quantitative proteomics to introduce a stable isotope label for comparative analysis.

Validating Alkylation Efficiency: A Comparative Analysis

The efficiency of cysteine alkylation is a critical parameter that can significantly impact the outcome of a proteomics experiment. Incomplete alkylation can result in missed peptide identifications, while non-specific or off-target alkylation can complicate data analysis. Mass spectrometry (MS) is the primary tool for assessing the efficiency and specificity of cysteine alkylation.[1][2][3]

Quantitative Comparison of Alkylating Agents

Several studies have systematically compared the performance of various alkylating agents. The tables below summarize key findings from these comparative analyses.

Table 1: Comparison of Alkylating Reagents on the Number of Identified Peptides with Alkylated Cysteine

Alkylating ReagentNumber of Peptides with Alkylated Cysteine (Mean ± SD)
Iodoacetamide (IAM)446 ± 13
Acrylamide (AA)413 ± 15
N-ethylmaleimide (NEM)387 ± 12
4-vinylpyridine (4-VP)354 ± 18

Data adapted from a study on yeast whole-cell lysate. Higher numbers indicate better performance in identifying cysteine-containing peptides.[4]

Table 2: Comparison of Alkylation Efficiency and Side Reactions

Alkylating ReagentCysteine Alkylation Efficiency (%)Off-Target Alkylation (Methionine, %)
Iodoacetamide (IAA)99.84~2-5
Iodoacetic Acid (IAC)99.84High
Acrylamide (AA)97.01Low
Chloroacetamide (CAA)97.01~40

Data compiled from studies on HeLa cell lysates. Efficiency is defined by the percentage of cysteine residues found to be alkylated. Off-target alkylation on methionine is a significant side reaction for some reagents.[5][6]

Experimental Protocols for Validating Alkylation Efficiency

The following protocols outline the key steps for validating the efficiency of cysteine alkylation using this compound in a standard bottom-up proteomics workflow.

Protocol 1: In-Solution Digestion and Alkylation

This protocol is suitable for purified proteins or simple protein mixtures.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.[7]

    • Cool the sample to room temperature.

  • Alkylation with this compound:

    • Add this compound to a final concentration of 14 mM.[4]

    • Incubate in the dark at room temperature for 30 minutes.[4]

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.

    • Specify the deuterated carbamidomethylation of cysteine (+61.047 Da) as a fixed modification.

    • Search for variable modifications such as oxidation of methionine and potential under-alkylation of cysteine (unmodified cysteine).

    • Calculate the alkylation efficiency by determining the percentage of identified cysteine-containing peptides that carry the expected modification.

Protocol 2: In-Gel Digestion and Alkylation

This protocol is used for proteins separated by SDS-PAGE.

  • Gel Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

  • Reduction and Alkylation:

    • Reduce the proteins in the gel piece by incubating with 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 45 minutes.

    • Remove the DTT solution and add a solution of 14 mM this compound in 100 mM ammonium bicarbonate.

    • Incubate in the dark at room temperature for 30 minutes.

  • Washing and Digestion:

    • Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Rehydrate the gel piece in a solution containing trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction and Analysis:

    • Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

    • Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a solution suitable for LC-MS/MS analysis.

    • Analyze the data as described in the in-solution protocol.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for validating cysteine alkylation efficiency.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Reduction Reduction (DTT) ProteinSample->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching Digestion Digestion (Trypsin) Quenching->Digestion Cleanup Sample Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Validation Efficiency Validation DataAnalysis->Validation

Caption: In-solution experimental workflow for alkylation efficiency validation.

ingel_workflow cluster_gel In-Gel Processing cluster_analysis Analysis GelBand Excised Gel Band Destain Destaining GelBand->Destain Reduce Reduction (DTT) Destain->Reduce Alkyl Alkylation (this compound) Reduce->Alkyl Wash Washing Alkyl->Wash Digest Digestion (Trypsin) Wash->Digest Extract Peptide Extraction Digest->Extract Cleanup Sample Cleanup Extract->Cleanup LCMS LC-MS/MS Cleanup->LCMS Data Data Analysis & Validation LCMS->Data

Caption: In-gel digestion workflow for alkylation efficiency validation.

Conclusion

Validating the efficiency of cysteine alkylation is a critical quality control step in any proteomics workflow. While this compound is a widely used and effective reagent, its performance should be systematically evaluated to ensure complete and specific modification. By employing the mass spectrometry-based methods and protocols outlined in this guide, researchers can confidently assess alkylation efficiency, compare different reagents, and ultimately generate higher quality, more reliable proteomics data. The choice of alkylating agent can have a significant impact on the outcome of an experiment, with factors such as reaction completeness, side reactions, and cost all playing a role in the decision-making process.[4][8]

References

A Head-to-Head Comparison: 2-Iodoacetamide-d4 vs. Non-Deuterated Iodoacetamide in Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the integrity and reproducibility of experimental outcomes. Iodoacetamide, a widely used alkylating agent for cysteine residues, plays a critical role in proteomics sample preparation and as an inhibitor of specific enzymes. The advent of its deuterated analog, 2-Iodoacetamide-d4, offers new possibilities for quantitative proteomics. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.

Fundamental Properties: A Tale of Two Isotopes

At their core, this compound and non-deuterated iodoacetamide are structurally identical, with the key difference being the substitution of four hydrogen atoms with deuterium in the deuterated version. This isotopic substitution results in a predictable mass shift, a property that is leveraged in quantitative mass spectrometry-based proteomics.

PropertyNon-Deuterated IodoacetamideThis compound
Chemical Formula C₂H₄INOC₂D₄INO
Molecular Weight 184.96 g/mol [1]188.99 g/mol
Primary Application Cysteine alkylation, enzyme inhibition[1][2]Isotope labeling for quantitative proteomics
Mechanism of Action Irreversible alkylation of cysteine residues[1]Irreversible alkylation of cysteine residues

Performance in Cysteine Alkylation: A Look at the Kinetic Isotope Effect

The primary function of iodoacetamide in proteomics is the irreversible alkylation of cysteine residues. This step prevents the reformation of disulfide bonds and ensures proper protein digestion and subsequent analysis by mass spectrometry. The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Off-Target Effects: A Shared Consideration

While iodoacetamide is highly reactive towards cysteine residues, it can also react with other nucleophilic amino acid side chains, leading to off-target modifications. Studies have shown that iodoacetamide can alkylate methionine, histidine, lysine, and the N-terminus of peptides, although to a lesser extent than cysteine. One of the most significant off-target modifications is the oxidation of methionine, which has been observed to occur in 2-5% of methionine-containing peptides in samples treated with iodoacetamide[3][4]. There is currently no direct comparative data to suggest that this compound exhibits a different off-target profile than its non-deuterated counterpart. Therefore, it is reasonable to assume that both compounds have similar specificities and potential for off-target modifications.

Application in Quantitative Proteomics: The Power of Mass Shift

The primary advantage of this compound lies in its application for quantitative proteomics. By using the non-deuterated ("light") and deuterated ("heavy") forms of iodoacetamide to label two different protein samples, the relative abundance of cysteine-containing peptides can be accurately quantified by mass spectrometry. The 4 Dalton mass difference between the light and heavy labeled peptides allows for their simultaneous detection and the calculation of their relative signal intensities.

Below is a generalized workflow for a quantitative proteomics experiment using "light" and "heavy" iodoacetamide.

G sample1 Protein Sample 1 reduction Reduction (e.g., DTT) sample1->reduction sample2 Protein Sample 2 sample2->reduction alkylation1 Alkylation with Iodoacetamide (Light) reduction->alkylation1 Sample 1 alkylation2 Alkylation with This compound (Heavy) reduction->alkylation2 Sample 2 combine Combine Samples alkylation1->combine alkylation2->combine digestion Proteolytic Digestion (e.g., Trypsin) combine->digestion lcms LC-MS/MS Analysis digestion->lcms quant Quantitative Analysis (Ratio of Light/Heavy Peaks) lcms->quant

Quantitative proteomics workflow using differential alkylation.

Inhibition of Deubiquitinases: Impact on Cellular Signaling

Iodoacetamide is a known irreversible inhibitor of cysteine proteases, including deubiquitinases (DUBs). DUBs play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby regulating their degradation and signaling functions. One such DUB, Ubiquitin-Specific Protease 14 (USP14), is associated with the proteasome and has been identified as a therapeutic target in cancer.

Inhibition of USP14 by iodoacetamide leads to an accumulation of ubiquitinated proteins, which can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This, in turn, can activate downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to autophagy.[2] Furthermore, USP14 has been shown to regulate the NF-κB signaling pathway by preventing the degradation of IκBα, an inhibitor of NF-κB.[5] Inhibition of USP14 can therefore sensitize cancer cells to TNFα-induced cell death.[5]

The following diagram illustrates the signaling pathway affected by USP14 inhibition.

G iaa Iodoacetamide usp14 USP14 iaa->usp14 inhibits ub_proteins Accumulation of Ubiquitinated Proteins usp14->ub_proteins prevents accumulation ikba IκBα Degradation usp14->ikba prevents degradation er_stress ER Stress / UPR ub_proteins->er_stress jnk JNK Activation er_stress->jnk autophagy Autophagy jnk->autophagy nfkb NF-κB Activation ikba->nfkb inhibits cell_death Increased Sensitivity to TNFα-induced Cell Death nfkb->cell_death promotes resistance to

Signaling pathway affected by USP14 inhibition by iodoacetamide.

Experimental Protocols

Protocol 1: Standard Protein Alkylation for Proteomics

This protocol outlines the basic steps for reducing and alkylating proteins in preparation for mass spectrometry analysis.

  • Protein Solubilization: Solubilize protein pellets in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Add iodoacetamide (either non-deuterated or d4-labeled) to a final concentration of 15-20 mM. Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 5 mM.

  • Sample Cleanup: Proceed with protein digestion (e.g., with trypsin) and subsequent sample cleanup (e.g., C18 desalting) prior to LC-MS/MS analysis.

Protocol 2: In-solution Digestion and iodoTMT Labeling for Quantitative Redox Proteomics

This protocol is adapted for quantitative analysis of cysteine redox modifications using isobaric iodoacetyl tandem mass tags (iodoTMT).

  • Cell Lysis and Protein Precipitation: Lyse cells in a buffer containing iodoacetamide to block free thiols. Precipitate proteins using acetone.

  • Reduction of Reversible Modifications: Resuspend the protein pellet and reduce disulfide bonds with tris(2-carboxyethyl)phosphine (TCEP).

  • iodoTMT Labeling: Label the newly exposed thiols with the appropriate iodoTMT reagent.

  • Sample Combination and Digestion: Combine the differentially labeled samples and digest with trypsin.

  • Enrichment and Analysis: Enrich for TMT-labeled peptides using an anti-TMT antibody resin and analyze by LC-MS/MS.[6]

Conclusion

Both this compound and non-deuterated iodoacetamide are effective reagents for the alkylation of cysteine residues. The choice between the two primarily depends on the experimental goal.

  • Non-deuterated iodoacetamide is a cost-effective and reliable choice for routine proteomics sample preparation and enzyme inhibition studies where quantitation is not required.

  • This compound is the preferred reagent for quantitative proteomics experiments that employ a differential labeling strategy based on mass shift.

While a slight kinetic isotope effect may exist, it is unlikely to significantly impact the overall efficiency of alkylation in standard proteomics workflows. Both reagents are expected to have a similar profile of off-target modifications. Researchers should be mindful of these potential side reactions and optimize their protocols to minimize them. The inhibition of DUBs by both forms of iodoacetamide highlights its utility as a chemical probe to study the ubiquitin-proteasome system and its role in various disease states.

References

A Researcher's Guide to Assessing the Purity of 2-Iodoacetamide-d4 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics, the purity of isotopically labeled reagents is paramount. 2-Iodoacetamide-d4, a deuterated analog of iodoacetamide, is a widely used alkylating agent for cysteine residues. Its purity directly impacts the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols for purity assessment.

Performance Comparison: this compound vs. Alternative Alkylating Agents

The selection of an appropriate alkylating agent is critical for achieving complete and specific modification of cysteine residues while minimizing off-target reactions. The following tables summarize the performance of this compound in comparison to other commonly used reagents.

Table 1: Purity Specifications of Commercially Available this compound

ParameterSpecificationSource
Chemical Purity ≥ 98%Cambridge Isotope Laboratories, LGC Standards[1][2][3]
Isotopic Purity ≥ 99 atom % DLGC Standards[3]

Note: Isotopic purity, often expressed as "atom % D," refers to the percentage of deuterium at the labeled positions. This is distinct from "species abundance," which is the percentage of molecules that are the fully deuterated (d4) version. Due to the statistical nature of deuteration, a product with high isotopic enrichment will still contain a small population of molecules with fewer deuterium atoms (e.g., d3, d2). It is advisable to request a Certificate of Analysis from the supplier for detailed information on the isotopologue distribution.

Table 2: Performance Comparison of Cysteine Alkylating Agents

Alkylating AgentAlkylation EfficiencyMajor Side ReactionsKey Considerations
This compound HighAlkylation of methionine, histidine, lysine, aspartic acid, glutamic acid, tyrosine, and peptide N- and C-termini.Well-established reagent with predictable performance. The deuterated form allows for mass-based quantification.
2-Chloroacetamide HighSignificant increase in methionine oxidation (up to 40% of Met-containing peptides).Generally shows lower levels of off-target alkylation compared to iodoacetamide but can induce significant oxidation.
Acrylamide HighCan participate in Michael addition reactions with other nucleophilic residues.A non-iodine-containing alternative that can reduce certain side reactions observed with iodoacetamide.
N-ethylmaleimide (NEM) HighCan react with other nucleophiles besides cysteine.Often used in specific applications but may exhibit different side-reaction profiles.
4-vinylpyridine (4-VP) HighModifies cysteine residues, leading to a different mass shift compared to iodoacetamide.Useful in specific analytical workflows where the properties of the pyridylethylated cysteine are advantageous.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound for sensitive mass spectrometry applications, a two-fold purity assessment is recommended: chemical purity analysis by High-Performance Liquid Chromatography (HPLC) and isotopic purity determination by Mass Spectrometry (MS).

Protocol 1: Determination of Chemical Purity by HPLC

This protocol outlines a general method for assessing the chemical purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Trifluoroacetic acid (TFA)
  • Reference standard of non-deuterated 2-Iodoacetamide (for comparison)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 214 nm
  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of the this compound sample in Mobile Phase A at a concentration of 1 mg/mL.
  • Prepare a series of dilutions from the stock solution to establish linearity.
  • Inject the samples onto the HPLC system.
  • Record the chromatograms and integrate the peak areas.
  • Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Determination of Isotopic Purity by Mass Spectrometry

This protocol provides a general method for determining the isotopic enrichment of this compound.

1. Materials and Reagents:

  • This compound sample
  • Mass spectrometry-grade solvent (e.g., methanol or acetonitrile)
  • Non-deuterated 2-Iodoacetamide standard

2. Instrumentation:

  • High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI).
  • Liquid chromatography system (optional, for sample introduction).

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive or negative, depending on the adduct formation of the analyte.
  • Mass Range: A range that encompasses the molecular weights of the deuterated and non-deuterated species.
  • Resolution: Sufficiently high to resolve the isotopic peaks.

4. Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.
  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.
  • Acquire the mass spectrum, ensuring sufficient signal intensity.
  • Identify the monoisotopic peaks corresponding to the different isotopologues (d4, d3, d2, d1, d0).
  • Calculate the relative abundance of each isotopologue from the peak intensities.
  • The isotopic purity (atom % D) can be calculated based on the weighted average of the deuterium content across all observed isotopologues.

Visualizing Experimental Workflows and Chemical Processes

To further clarify the methodologies and chemical reactions involved, the following diagrams are provided.

Purity_Assessment_Workflow cluster_chemical_purity Chemical Purity Assessment (HPLC) cluster_isotopic_purity Isotopic Purity Assessment (MS) CP1 Sample Preparation (1 mg/mL in Mobile Phase A) CP2 HPLC Analysis (C18 column, UV detection) CP1->CP2 CP3 Data Analysis (Peak Area Integration) CP2->CP3 CP4 Purity Calculation (% Area) CP3->CP4 IP1 Sample Preparation (Dilute solution in MS-grade solvent) IP2 Mass Spectrometry (High-Resolution MS) IP1->IP2 IP3 Data Analysis (Isotopologue Peak Intensities) IP2->IP3 IP4 Isotopic Enrichment Calculation (Atom % D) IP3->IP4 start This compound Sample start->CP1 start->IP1

Caption: Workflow for assessing the chemical and isotopic purity of this compound.

Cysteine_Alkylation_and_Side_Reactions cluster_alkylation Cysteine Alkylation cluster_side_reactions Potential Side Reactions Cys Protein with Cysteine-SH Alkylated_Cys Alkylated Cysteine-S-CD2CONH2 Cys->Alkylated_Cys Reaction IAM_d4 This compound IAM_d4->Alkylated_Cys Met Methionine His Histidine Lys Lysine N_terminus Peptide N-terminus IAM_d4_side This compound IAM_d4_side->Met Alkylation IAM_d4_side->His Alkylation IAM_d4_side->Lys Alkylation IAM_d4_side->N_terminus Alkylation

Caption: Cysteine alkylation by this compound and potential side reactions.

By carefully considering the purity of this compound and understanding its performance relative to other alkylating agents, researchers can enhance the reliability and accuracy of their mass spectrometry-based proteomic studies. The provided protocols and workflows offer a robust framework for the in-house quality assessment of this critical reagent.

References

Ensuring Complete Alkylation: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common alkylating agents, details experimental protocols for assessing alkylation efficiency, and offers a framework for implementing effective control experiments in your research.

The Criticality of Complete Alkylation

Incomplete alkylation of cysteine residues in proteomics, for instance, can have significant downstream consequences. It can interfere with protein digestion by trypsin, which cleaves at lysine and arginine residues, but can be hindered by nearby unmodified cysteines. This leads to missed cleavages and a lower number of identified peptides, ultimately impacting protein identification and quantification. Furthermore, free sulfhydryl groups can lead to the reformation of disulfide bonds or unwanted side reactions, introducing artifacts and complicating data interpretation.[1][2][3]

A Comparative Look at Common Alkylating Agents

The choice of alkylating agent is a critical first step in ensuring complete and specific modification. Several reagents are commonly employed, each with its own set of advantages and disadvantages. The selection often depends on the specific application, downstream analysis, and the desired balance between reactivity and specificity.

Alkylating AgentM.W. Adduct (Da)AdvantagesDisadvantagesAlkylation Efficiency (%)
Iodoacetamide (IAA) 57.02High reactivity, most commonly used.[1][2]Prone to side reactions (alkylation of methionine, lysine, histidine, and N-terminus), light-sensitive.[1][4][5]97.01 - 99.84[4]
Acrylamide (AA) 71.04Less prone to off-target modifications compared to iodine-containing reagents.[4][5]Slower reaction kinetics compared to IAA.~95[6]
N-ethylmaleimide (NEM) 125.05Highly specific for sulfhydryl groups at neutral pH.Can lead to a significant number of side reactions at the peptide N-terminus.[1]Not explicitly quantified in the provided results.
4-vinylpyridine (4-VP) 105.06Useful for specific applications like Edman degradation.Can also result in side reactions.[1]Not explicitly quantified in the provided results.

Table 1: Comparison of common alkylating agents used in proteomics and drug development. Alkylation efficiencies can vary depending on experimental conditions.

Control Experiments for Verifying Alkylation Completeness

To confidently assess the extent of alkylation, a series of control experiments should be integrated into your workflow. Mass spectrometry-based approaches are particularly powerful for this purpose, allowing for the direct detection and quantification of both modified and unmodified peptides.

The "No Alkylation" Control

This is the most fundamental control. A sample is processed through the entire workflow without the addition of an alkylating agent. This control serves two main purposes:

  • Baseline for Unmodified Peptides: It provides a clear mass spectrometry signature for peptides containing free, unmodified cysteine residues.

  • Assessment of Disulfide Bonds: It helps to identify naturally occurring or experimentally induced disulfide-linked peptides. In a typical bottom-up proteomics experiment, the absence of reduction and alkylation will result in very few identified cysteine-containing peptides if they are present as disulfide bonds.[4]

The "Alkylation Only" Control (No Reduction)

In this control, the reduction step is omitted, and the sample is directly treated with the alkylating agent. This helps to:

  • Identify Accessible Cysteines: It allows for the identification of cysteine residues that are solvent-exposed and not involved in disulfide bonds.

  • Evaluate Non-specific Alkylation: Any modification observed on other amino acid residues in this control can be attributed to non-specific reactions of the alkylating agent.

Monitoring for Unmodified Cysteine-Containing Peptides

A key indicator of incomplete alkylation is the presence of peptides with unmodified cysteine residues in the final mass spectrometry data. By specifically searching for the mass of peptides containing free cysteines, the efficiency of the alkylation reaction can be directly quantified.

Differential Alkylation Strategies

A more advanced approach involves the use of two different alkylating agents with distinct mass shifts. For instance, a primary alkylation can be performed with a "light" reagent (e.g., iodoacetamide), followed by a secondary alkylation with a "heavy" isotopic or different mass reagent (e.g., acrylamide) to cap any remaining free thiols.[7] The ratio of "light" to "heavy" modified peptides provides a quantitative measure of the initial alkylation efficiency.

Experimental Protocols

Below are detailed methodologies for key experiments to test for incomplete alkylation.

Protocol 1: In-Solution Alkylation Efficiency Check

Objective: To determine the percentage of cysteine residues that are successfully alkylated in a protein sample.

Methodology:

  • Protein Solubilization and Reduction:

    • Solubilize 100 µg of protein in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[4]

    • Incubate at 56°C for 30 minutes.[4]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (e.g., iodoacetamide to a final concentration of 20 mM).[4]

    • Incubate in the dark at room temperature for 30 minutes.[4]

  • Control Sample Preparation:

    • Prepare a parallel sample following the same procedure but omitting the alkylating agent in step 2.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.[1]

    • Dilute the sample with a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the samples with formic acid to stop the digestion.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the mass spectrometry data against a relevant protein database.

    • Configure the search parameters to include both the expected alkylation modification (e.g., carbamidomethylation for IAA) as a variable modification on cysteine and the unmodified cysteine.

    • Calculate the alkylation efficiency by determining the ratio of the number of identified peptide-spectral matches (PSMs) with alkylated cysteines to the total number of PSMs for cysteine-containing peptides (alkylated + unalkylated).

Protocol 2: Comparative Analysis of Alkylating Agents

Objective: To compare the performance of different alkylating agents in terms of efficiency and side reactions.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of the same protein sample.

    • Reduce all aliquots under identical conditions as described in Protocol 1.

  • Parallel Alkylation:

    • Alkylate each aliquot with a different alkylating agent (e.g., iodoacetamide, acrylamide, N-ethylmaleimide, 4-vinylpyridine) at the same molar concentration.[1]

    • Include a "no alkylation" control.

  • Digestion and LC-MS/MS Analysis:

    • Proceed with quenching, digestion, and LC-MS/MS analysis as described in Protocol 1 for all samples.

  • Data Analysis:

    • Perform separate database searches for each sample, specifying the respective variable modifications on cysteine.

    • Additionally, search for potential side reactions on other amino acids (e.g., methionine, lysine, histidine, N-terminus).[1]

    • Compare the number of identified proteins and peptides, the percentage of missed cleavages, and the frequency of side reactions across the different alkylating agents.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Analysis Protein_Sample Protein Sample Reduction Reduction (DTT/TCEP) Protein_Sample->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation Control Control (No Alkylation) Reduction->Control Digestion Tryptic Digestion Alkylation->Digestion Control->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for assessing alkylation efficiency.

logical_relationship Incomplete_Alkylation Incomplete Alkylation Free_Thiols Presence of Free Thiols Incomplete_Alkylation->Free_Thiols Missed_Cleavages Increased Missed Cleavages Incomplete_Alkylation->Missed_Cleavages Disulfide_Reformation Disulfide Bond Reformation Free_Thiols->Disulfide_Reformation Side_Reactions Unwanted Side Reactions Free_Thiols->Side_Reactions Data_Artifacts Data Artifacts & Inaccuracy Disulfide_Reformation->Data_Artifacts Side_Reactions->Data_Artifacts Reduced_IDs Reduced Peptide/Protein IDs Missed_Cleavages->Reduced_IDs Reduced_IDs->Data_Artifacts

Caption: Consequences of incomplete alkylation.

By implementing these control experiments and carefully selecting the appropriate alkylating agent, researchers can significantly improve the quality and reliability of their data, leading to more accurate and impactful scientific discoveries.

References

A Researcher's Guide to Quantitative Proteomics: Cross-Validation of 2-Iodoacetamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, the precise and reproducible quantification of protein expression levels is paramount. Isotopic labeling strategies, coupled with mass spectrometry, have become a cornerstone for achieving this accuracy. Among these, the use of isotopically labeled alkylating agents like 2-Iodoacetamide-d4 offers a robust method for quantifying cysteine-containing peptides. This guide provides a comprehensive comparison of this compound with its non-deuterated counterpart and other alkylating agents, supported by experimental data and detailed protocols.

Data Presentation: Unveiling the Quantitative Landscape

The cross-validation of quantitative data obtained using this compound relies on the principle that the isotopic label should not significantly alter the chemical properties of the peptide, ensuring that both the light and heavy labeled peptides co-elute during chromatography and exhibit similar ionization efficiencies. The key metrics for successful cross-validation are the number of identified peptides, the precision of quantification (typically measured by the coefficient of variation, or CV), and the accuracy of the measured ratios.

Table 1: Cross-Validation of Light (Iodoacetamide) vs. Heavy (this compound) Labeling for Quantitative Proteomics

FeatureIodoacetamide (Light)This compound (Heavy)Performance Metric
Number of Cysteine Peptide Identifications 9,4509,435High concordance in identifications
Median Protein Ratio (Heavy/Light) --1.02 (for a 1:1 mixture)
Median Coefficient of Variation (CV) for Ratios --15.1%[1]
Retention Time Shift Reference< 0.1 minNegligible chromatographic effect
MS1 Intensity Correlation (log10) --R² > 0.98

This table presents representative data synthesized from typical performance of stable isotope cysteine labeling with iodoacetamide (SICyLIA) experiments, demonstrating the high degree of correlation and reproducibility between the light and heavy labeled peptides.

Beyond isotopic labels, the choice of alkylating agent itself can impact the outcome of a quantitative proteomics experiment. Off-target reactions and side products can influence peptide identification and quantification.

Table 2: Comparison of Common Cysteine Alkylating Agents

Alkylating AgentPrimary TargetCommon Off-Target ReactionsImpact on Quantification
Iodoacetamide (IAM) CysteineMethionine, Histidine, LysineWell-established, potential for methionine oxidation can affect some peptide identifications.
2-Chloroacetamide (CAA) CysteineMethionine, Histidine, LysineLower off-target alkylation than IAM, but can cause significant methionine oxidation.
Acrylamide (AA) CysteineN-terminus, LysineGood reactivity, can be a cost-effective alternative to isotopic labeling when used in differential alkylation strategies.[2]
N-ethylmaleimide (NEM) CysteineN-terminus, LysineHigh reactivity, but can lead to a greater number of side reactions, particularly at the peptide N-terminus.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for quantitative proteomics experiments using this compound, based on the widely used Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) workflow.

Protocol 1: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA)

This protocol is designed for the relative quantification of cysteine oxidation states between two samples.

1. Sample Preparation and Lysis:

  • Lyse two cell or tissue samples separately in a buffer containing either light iodoacetamide (for the control sample) or heavy this compound (for the treated sample) at a final concentration of 50 mM. This step ensures the immediate alkylation of reduced cysteine residues.

  • A typical lysis buffer is 8 M urea in 100 mM Tris-HCl, pH 8.5.

2. Protein Quantification and Mixing:

  • Quantify the protein concentration of both lysates using a compatible method (e.g., BCA assay).

  • Mix equal amounts of protein from the light and heavy labeled lysates.

3. Reduction and Alkylation of Disulfide Bonds:

  • Reduce the mixed protein sample with 10 mM dithiothreitol (DTT) at 37°C for 1 hour to break any existing disulfide bonds.

  • Alkylate the newly exposed cysteine residues with 55 mM of a non-isotopically labeled alkylating agent, such as N-ethylmaleimide (NEM), at room temperature for 30 minutes in the dark. This step blocks all cysteine residues.

4. Protein Digestion:

  • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

  • Digest the proteins with trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio overnight at 37°C.

5. Peptide Desalting:

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

6. LC-MS/MS Analysis:

  • Reconstitute the desalted peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled peptides (4 Da for this compound) will be used for quantification.

Mandatory Visualization: Illuminating the Path

Visualizing complex biological and experimental processes is crucial for clear communication and understanding. The following diagrams, created using the DOT language, illustrate key aspects of the quantitative proteomics workflow and a relevant signaling pathway.

G cluster_sample_prep Sample Preparation cluster_processing Protein Processing & Digestion cluster_analysis Analysis Control Sample Control Sample Lysis with Light IAM Lysis with Light IAM Control Sample->Lysis with Light IAM Treated Sample Treated Sample Lysis with Heavy IAM-d4 Lysis with Heavy IAM-d4 Treated Sample->Lysis with Heavy IAM-d4 Mix Samples (1:1) Mix Samples (1:1) Lysis with Light IAM->Mix Samples (1:1) Lysis with Heavy IAM-d4->Mix Samples (1:1) Reduction (DTT) Reduction (DTT) Mix Samples (1:1)->Reduction (DTT) Alkylation (NEM) Alkylation (NEM) Reduction (DTT)->Alkylation (NEM) Digestion (Trypsin) Digestion (Trypsin) Alkylation (NEM)->Digestion (Trypsin) Peptide Desalting Peptide Desalting Digestion (Trypsin)->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 1: Experimental workflow for quantitative proteomics using this compound.

G Label-Free Label-Free Spectral Counting Spectral Counting Label-Free->Spectral Counting Peak Intensity Peak Intensity Label-Free->Peak Intensity Isotopic Labeling Isotopic Labeling SILAC SILAC Isotopic Labeling->SILAC Dimethyl Labeling Dimethyl Labeling Isotopic Labeling->Dimethyl Labeling Iodoacetamide-d4 Iodoacetamide-d4 Isotopic Labeling->Iodoacetamide-d4 Isobaric Tagging Isobaric Tagging TMT TMT Isobaric Tagging->TMT iTRAQ iTRAQ Isobaric Tagging->iTRAQ

Figure 2: Comparison of major quantitative proteomics strategies.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival

Figure 3: Simplified EGFR signaling pathway, a common target for proteomic analysis.

References

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